Aip I
Description
Properties
Molecular Formula |
C43H60N8O13S2 |
|---|---|
Molecular Weight |
961.1 g/mol |
IUPAC Name |
2-[(3S,6S,9S,12S,15R)-15-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-9-benzyl-6-[(2S)-butan-2-yl]-3-(2-methylsulfanylethyl)-2,5,8,11,14-pentaoxo-1-thia-4,7,10,13-tetrazacyclohexadec-12-yl]acetic acid |
InChI |
InChI=1S/C43H60N8O13S2/c1-5-22(2)34-41(62)45-28(15-16-65-4)43(64)66-21-32(40(61)47-30(19-33(55)56)37(58)46-29(38(59)50-34)18-24-9-7-6-8-10-24)49-42(63)35(23(3)53)51-39(60)31(20-52)48-36(57)27(44)17-25-11-13-26(54)14-12-25/h6-14,22-23,27-32,34-35,52-54H,5,15-21,44H2,1-4H3,(H,45,62)(H,46,58)(H,47,61)(H,48,57)(H,49,63)(H,50,59)(H,51,60)(H,55,56)/t22-,23+,27-,28-,29-,30-,31-,32-,34-,35-/m0/s1 |
InChI Key |
QPIROHVZMLYRNN-YRNJLPRFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Function of Actin-Interacting Protein 1 (AIP1/WDR1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actin-Interacting Protein 1 (AIP1), also known as WD repeat protein 1 (WDR1), is a highly conserved and essential regulator of actin cytoskeleton dynamics across eukaryotes.[1][2] While it exhibits minimal activity on its own, AIP1 functions as a critical co-factor for the Actin-Depolymerizing Factor (ADF)/cofilin family of proteins.[1][2][3] It dramatically enhances the ability of cofilin to disassemble actin filaments, a process fundamental to cell motility, morphogenesis, endocytosis, and cytokinesis.[4][5] Genetic deficiencies in AIP1 are linked to severe developmental abnormalities, lethality, and a range of human diseases, including autoinflammatory disorders and cardiovascular conditions, underscoring its indispensable role in cellular and organismal physiology.[1][4][6] This guide provides an in-depth overview of AIP1's mechanism of action, its biological functions, and the experimental methodologies used for its characterization.
Core Function and Mechanism of Action
AIP1's primary function is to accelerate the disassembly of actin filaments, but only in the presence of ADF/cofilin.[1][7][8] It preferentially interacts with actin filaments that have already been decorated by cofilin, acting as a potent enhancer of cofilin's intrinsic severing activity.[1][3] This synergistic relationship is central to the rapid turnover of actin structures required for dynamic cellular processes.[4][7]
Enhanced Filament Severing
The principal mechanism by which AIP1 promotes actin disassembly is through the potentiation of filament severing. Direct observation via light microscopy has confirmed that AIP1 specifically targets cofilin-decorated regions of actin filaments and rapidly induces severing upon binding.[1] Kinetic analyses have shown that a single AIP1 molecule is capable of severing a cofilin-decorated actin filament in under one second, highlighting its remarkable efficiency.[1] This rate is significantly faster than the moderate severing activity of cofilin alone.[1] Studies with purified human and fission yeast proteins have demonstrated that AIP1 can increase the rate of cofilin-mediated severing by up to 12-fold.[9][10]
Proposed Mechanistic Models
While the enhancement of severing is well-established, the precise molecular mechanism remains an area of active investigation. Several models have been proposed:
-
Competitive Displacement Model: This hypothesis suggests that AIP1 competes with cofilin for binding to the sides of actin filaments.[1][9] This competition could reduce the occupancy of cofilin to a level that is more favorable for severing, or it could generate boundaries between cofilin-bound and bare regions of the filament, which are structurally unstable and prone to fragmentation.[1][5][11]
-
ADF/Cofilin Activation Model: An alternative model posits that AIP1 binding induces a conformational change in the cofilin protein itself, thereby enhancing its intrinsic severing capabilities.[1]
-
Barbed End Capping: Early studies suggested that AIP1 caps (B75204) the newly generated barbed ends of severed filaments, preventing them from reannealing and thereby promoting net disassembly.[1][12] However, more recent in vitro studies have consistently shown that AIP1 does not cap barbed ends on its own.[1][9][10] It has been suggested that this capping function may require other cellular factors, such as coronin.[1]
Role in Monomer Replenishment
Beyond severing, AIP1 plays a role in maintaining the cellular pool of actin monomers. Cofilin-mediated disassembly can produce small actin oligomers.[13] Evidence suggests that AIP1, in concert with cofilin, is important for converting these oligomeric products into monomers, which can then be recycled for new rounds of filament assembly.[13]
Quantitative Data and Key Interactors
The function of AIP1 is defined by its interactions and its quantifiable effects on actin dynamics.
| Protein | Class | Core Function in the AIP1 Pathway |
| Actin | Cytoskeletal Protein | Forms filaments (F-actin) that are the substrate for cofilin and AIP1. |
| ADF/Cofilin | Actin-Binding Protein | Binds to and destabilizes F-actin, promoting depolymerization and severing.[4] |
| AIP1 (WDR1) | WD40-Repeat Protein | Binds to cofilin-decorated F-actin to dramatically enhance filament severing.[1][2] |
| Coronin | Actin-Binding Protein | May work with AIP1 to cap the barbed ends of severed filaments.[1] |
| Capping Protein | Actin-Binding Protein | Binds to filament barbed ends, preventing elongation. Genetic interactions with AIP1 have been observed.[10] |
| Biochemical Parameter | Value | Organism/System | Reference |
| AIP1-Enhanced Severing Rate | Up to 12-fold increase over cofilin alone | Fission Yeast / Human | [9][10] |
| Severing Time per AIP1 Molecule | < 1 second | Nematode / Rabbit Muscle Actin | [1] |
| AIP1 Binding Affinity (Kd) to F-actin | Micromolar range | Fission Yeast / Human | [9][10] |
| Delay from AIP1 Binding to Severing | ~0.7 seconds | Nematode / Rabbit Muscle Actin | [11] |
Biological and Pathophysiological Roles
The rapid actin turnover mediated by the AIP1-cofilin system is crucial for numerous biological processes and is implicated in several human diseases.
Cellular Functions
-
Cytokinesis: AIP1 is required for the proper constriction of the cytokinetic contractile ring.[9][10] Fission yeast lacking AIP1 show defects in ring maturation and myosin II accumulation.[9][10]
-
Endocytosis: AIP1 and cofilin are recruited to endocytic sites and are required for the rapid actin dynamics that drive vesicle internalization.[7][13]
-
Cell Migration and Morphogenesis: By controlling the disassembly of old actin networks, AIP1 is essential for processes like cell migration, epithelial morphogenesis, and the establishment of cell polarity.[1][5][12]
-
Immune Cell Function: AIP1-mediated actin disassembly is critical for the function of multiple blood cell types.[1]
Role in Disease
-
Autoinflammatory Disease and Blood Disorders: Recessive mutations in the human WDR1 gene are the cause of severe autoinflammatory syndromes, immunodeficiency, and macrothrombocytopenia (abnormally large and few platelets).[1][4] These conditions highlight the critical role of AIP1 in regulating the cytoskeleton of hematopoietic cells.
-
Cardiovascular Disease: Genome-wide association studies (GWAS) have identified variants in the AIP1 gene (also known as DAB2IP) that confer susceptibility to several cardiovascular diseases, including abdominal aortic aneurysm, peripheral artery disease, and early-onset myocardial infarction.[6][14] Mechanistic studies suggest that different isoforms of AIP1 can have opposing effects; a full-length isoform (AIP1A) is protective and anti-inflammatory, while a shorter isoform (AIP1B) that localizes to the mitochondria can promote mitochondrial ROS generation and vascular dysfunction.[14] AIP1 acts as an endogenous inhibitor in multiple stress signaling pathways in vascular endothelial cells, and its loss can exacerbate atherosclerosis.[6]
Visualizing AIP1 Function and Analysis
Diagrams illustrating the molecular mechanisms and experimental workflows provide a clear framework for understanding AIP1's role.
Key Experimental Protocols
The study of AIP1 function relies on a combination of biochemical, genetic, and cell imaging techniques.
In Vitro Actin Disassembly/Severing Assays
-
Objective: To directly visualize and quantify the effect of AIP1 and cofilin on individual actin filaments.
-
Methodology:
-
Protein Preparation: Recombinant AIP1 and ADF/cofilin are expressed and purified. Actin is purified from rabbit skeletal muscle or expressed recombinantly and fluorescently labeled (e.g., with phalloidin-Alexa Fluor dyes).
-
Flow Cell Assembly: Microscope slides and coverslips are used to create a flow chamber. The surface is passivated (e.g., with PEG) to prevent non-specific protein binding.
-
Filament Immobilization: Fluorescently labeled actin filaments are polymerized and then tethered to the coverslip surface.
-
Assay Initiation: A solution containing ADF/cofilin and fluorescently labeled AIP1 is flowed into the chamber.
-
Imaging: The filaments are visualized using Total Internal Reflection Fluorescence (TIRF) microscopy, which provides high-contrast images of events occurring at the coverslip surface.
-
Analysis: Time-lapse movies are recorded. The binding of AIP1 molecules, subsequent filament severing events, and the rate of filament disassembly are quantified using image analysis software. Single-molecule analysis can be used to determine the kinetics of binding, dissociation, and the delay between binding and severing.[1][5][11]
-
Protein-Protein Interaction Assays
-
Objective: To confirm the physical interaction between AIP1, actin, and cofilin.
-
Methodologies:
-
Yeast Two-Hybrid (Y2H): Historically used to first identify the interaction between AIP1 and actin.[3][7] A gene encoding a "bait" protein (e.g., AIP1) is fused to a DNA-binding domain, and a "prey" library (e.g., actin) is fused to an activation domain. Interaction in the yeast nucleus activates a reporter gene.
-
Co-immunoprecipitation (Co-IP): An antibody against AIP1 is used to pull it out of a cell lysate. Interacting proteins (like cofilin) that are pulled down with it are identified by Western blotting.
-
Actin Co-sedimentation (Pelleting) Assay: F-actin is incubated with AIP1 and/or cofilin. The mixture is centrifuged at high speed to pellet the F-actin and any bound proteins. The supernatant and pellet fractions are analyzed by SDS-PAGE to determine if AIP1 binds to F-actin, typically showing preferential binding in the presence of cofilin.
-
Genetic and Live-Cell Imaging Analysis
-
Objective: To determine the physiological function of AIP1 within living cells and organisms.
-
Methodologies:
-
Genetic Manipulation: The gene encoding AIP1 (WDR1) is deleted, mutated, or knocked down (using RNAi) in a model system (e.g., S. cerevisiae, C. elegans, mammalian cells).[7][10]
-
Phenotypic Characterization: The mutant organisms or cells are analyzed for defects in processes known to depend on actin dynamics, such as growth, endocytosis, cell shape, and cytokinesis.
-
Live-Cell Imaging: AIP1, cofilin, and actin are tagged with fluorescent proteins (e.g., GFP, mCherry). Their localization, dynamics, and recruitment to specific cellular structures (like endocytic patches or the cytokinetic ring) are observed in real-time using fluorescence microscopy.[7][13] Kymograph analysis can be used to visualize the spatiotemporal dynamics of protein recruitment and turnover.[13]
-
Conclusion and Future Directions
Actin-Interacting Protein 1 is an indispensable enhancer of ADF/cofilin-mediated actin filament disassembly. Its powerful ability to accelerate filament severing places it at the center of cellular processes requiring rapid cytoskeletal remodeling. While its core function is well-defined, future research will likely focus on the precise structural basis of its mechanism, its regulation by upstream signaling pathways, and the specific roles of its different isoforms in the context of cardiovascular and inflammatory diseases. For drug development professionals, the critical role of AIP1 in pathological states, particularly in vascular inflammation and immune disorders, may present novel therapeutic opportunities for modulating aberrant actin dynamics.
References
- 1. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Real-time single molecule kinetics analyses of AIP1-enhanced actin filament severing in the presence of cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AIP1-mediated stress signaling in atherosclerosis and arteriosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aip1 and Cofilin Promote Rapid Turnover of Yeast Actin Patches and Cables: A Coordinated Mechanism for Severing and Capping Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actin-interacting Protein 1 Promotes Disassembly of Actin-depolymerizing Factor/Cofilin-bound Actin Filaments in a pH-dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aip1 promotes actin filament severing by cofilin and regulates constriction of the cytokinetic contractile ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aip1 Promotes Actin Filament Severing by Cofilin and Regulates Constriction of the Cytokinetic Contractile Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Single-Molecule Kinetic Analyses of AIP1-Enhanced Actin Filament Severing in the Presence of Cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. rupress.org [rupress.org]
- 14. A short AIP1 isoform localizes to the mitochondria and promotes vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Actin-Interacting Protein 1 (Aip1) in Actin Filament Depolymerization
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dynamic remodeling of the actin cytoskeleton is fundamental to a vast array of cellular processes, including motility, endocytosis, and cytokinesis. This dynamism relies on a precise balance between actin filament assembly and disassembly. A key pathway for filament disassembly is mediated by the synergistic action of Actin-Depolymerizing Factor (ADF)/cofilin and Actin-Interacting Protein 1 (Aip1), also known as WD repeat-containing protein 1 (WDR1). While cofilin is known to sever and promote monomer dissociation from actin filaments, Aip1 dramatically enhances this activity. This document provides an in-depth technical overview of the molecular mechanisms, quantitative kinetics, and experimental methodologies used to elucidate Aip1's critical role in accelerating actin filament turnover.
The Core Mechanism: Aip1 as a Cofilin-Dependent Disassembly Factor
Aip1 is a highly conserved, ~67 kDa protein characterized by two seven-bladed β-propeller domains formed by 14 WD repeats.[1] It has minimal effect on bare actin filaments but functions as a potent co-factor for ADF/cofilin.[1][2] The prevailing model posits that Aip1 is not a simple barbed-end capping protein as once thought, but rather a direct accelerator of cofilin-mediated filament disassembly.[3][4]
The process occurs via a sequential, synergistic mechanism:
-
Cofilin Decoration: ADF/cofilin preferentially binds to ADP-actin subunits within the filament, cooperatively decorating segments of the filament.[5] This binding induces a conformational change, twisting the filament and making it more susceptible to severing.[5][6]
-
Aip1 Targeting: Aip1 specifically recognizes and binds to these cofilin-decorated regions of the actin filament.[1] Single-molecule analysis confirms that Aip1 has little interaction with bare actin filaments.[1] The binding of a single Aip1 molecule is sufficient to enhance filament severing.[7]
-
Enhanced Severing and Depolymerization: Upon binding, Aip1 dramatically enhances the rate of filament severing.[3][7] Kinetic analysis shows that after an Aip1 molecule binds to a cofilin-decorated filament, a severing event occurs with a delay of approximately 0.7 seconds.[7] In addition to severing, Aip1 accelerates the dissociation of actin monomers from both the barbed and pointed ends of the filament.[3] This combined action rapidly breaks down actin filaments into monomers and short oligomers, replenishing the pool of available G-actin for new polymerization cycles.[8]
Caption: Aip1 and Cofilin synergistic action pathway.
Quantitative Data Presentation
The synergistic activity of Aip1 and cofilin has been quantified through various in vitro assays. The following tables summarize key kinetic parameters.
Table 1: Actin Filament Depolymerization Rates
| Condition | Filament End | Depolymerization Rate (subunits/sec) | Fold Increase (vs. Cofilin alone) | Reference |
| 2 µM Cofilin | Barbed | 8 - 10 | N/A | [3] |
| 2 µM Cofilin + 0.2 µM Aip1 | Barbed | ~10 (rate increases with cofilin conc.) | ~5-10x | [3] |
| 10 µM Cofilin + 0.2 µM Aip1 | Barbed | 48 | ~5x | [3] |
| 2 µM Cofilin | Pointed | ~1 | N/A | [3] |
| 2 µM Cofilin + 0.2 µM Aip1 | Pointed | ~4 - 5 | ~4x | [3] |
Table 2: Aip1-Mediated Severing and Binding Kinetics
| Parameter | Condition | Value | Reference |
| Severing Rate | 1 µM Cofilin + 10 nM Aip1 | (4.0 ± 2.1) × 10⁻² events/µm/s | [7] |
| Severing Enhancement | 1 µM Cofilin + 10 nM Aip1 | 14-fold increase vs. cofilin alone | [7] |
| Binding Affinity (Kd) | Aip1 to filament ends | 23.4 nM | [7] |
| Binding Affinity (Kd) | Aip1 to filament sides | 16.6 µM | [7] |
| Association Rate (kon) | Aip1 to filament ends | 112 ± 88 µM⁻¹s⁻¹ | [7] |
| Time Delay to Severing | Single Aip1 molecule binding | ~0.7 seconds | [7] |
| Stoichiometry for Activity | Aip1:Cofilin:Actin Molar Ratio | As low as 1:50:50 | [9] |
Key Experimental Protocols
The characterization of Aip1's function relies on several core biochemical and biophysical assays. Detailed methodologies for three key experiments are provided below.
Pyrene-Actin Depolymerization Assay
This fluorescence-based bulk assay measures the net change in the amount of filamentous actin (F-actin) over time.
-
Principle: N-(1-pyrene)iodoacetamide-labeled actin monomers (G-actin) exhibit low fluorescence.[10] Upon polymerization into F-actin, the fluorescence of pyrene (B120774) increases significantly (up to 20-fold).[10][11] Depolymerization is monitored as a decrease in fluorescence intensity.
-
Methodology:
-
Protein Preparation: Purify recombinant Aip1 and ADF/cofilin. Prepare pyrene-labeled rabbit skeletal muscle actin.
-
F-Actin Polymerization: Polymerize a solution of G-actin (typically 5-10% pyrene-labeled) by adding a polymerization buffer (e.g., 50 mM KCl, 2 mM MgCl₂, 1 mM ATP).[12] Allow the reaction to reach steady state, indicated by a stable, high fluorescence signal.
-
Initiate Depolymerization: Add purified Aip1 and/or cofilin to the F-actin solution. For a negative control, add buffer only.
-
Data Acquisition: Immediately begin measuring fluorescence intensity in a fluorometer, with excitation at ~365 nm and emission at ~410 nm.[11] Record data points kinetically over a period of 30-60 minutes.
-
Analysis: Plot fluorescence intensity versus time. The rate of fluorescence decrease corresponds to the rate of net actin depolymerization.
-
F-Actin Co-sedimentation Assay
This assay determines the binding of Aip1 to actin filaments, often assessing its dependency on cofilin.
-
Principle: F-actin can be pelleted from solution by high-speed ultracentrifugation. Proteins that bind to F-actin will co-sediment and appear in the pellet, while unbound proteins remain in the supernatant.[13][14]
-
Methodology:
-
Protein and Filament Preparation: Pre-clear the purified protein of interest (Aip1) by ultracentrifugation (e.g., 100,000 x g, 20 min) to remove any aggregates.[13] Polymerize unlabeled G-actin into F-actin.[13]
-
Binding Reaction: Incubate a constant concentration of F-actin (e.g., 2-5 µM) with varying concentrations of Aip1 in an appropriate reaction buffer. To test for cofilin dependency, perform parallel incubations that include a constant concentration of cofilin.[9]
-
Ultracentrifugation: Centrifuge the reactions at high speed (e.g., >100,000 x g or 80,000 rpm in a TLA100 rotor) for 20-30 minutes at room temperature to pellet the F-actin and any associated proteins.[9][13]
-
Sample Analysis: Carefully separate the supernatant from the pellet. Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to that of the supernatant.
-
Quantification: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE. Visualize proteins with Coomassie blue staining and quantify band intensities using densitometry software (e.g., NIH Image).[9] The fraction of pelleted protein indicates the extent of F-actin binding.
-
Caption: Experimental workflow for a TIRF microscopy assay.
Total Internal Reflection Fluorescence (TIRF) Microscopy
This single-molecule imaging technique allows for the direct visualization of individual actin filaments and the dynamic events of severing and depolymerization.[15]
-
Principle: An evanescent wave illuminates a very thin section (~100 nm) of the sample adjacent to the coverslip, reducing background fluorescence and enabling the imaging of single fluorescent molecules with high signal-to-noise.[15]
-
Methodology:
-
Flow Cell Preparation: Construct a microfluidic flow cell. Coat the surface sequentially with biotinylated-BSA and streptavidin. This creates a surface for anchoring biotinylated actin filaments.[16]
-
Filament Preparation: Polymerize G-actin that is doped with a fluorescent label (e.g., rhodamine, Alexa Fluor 488) and a small percentage of biotinylated actin.[7]
-
Immobilization: Flow the prepared filaments into the chamber and incubate for several minutes to allow them to bind to the streptavidin-coated surface. Wash with buffer to remove unbound filaments.[17]
-
Initiate Reaction: Prepare a reaction mix in TIRF buffer (containing an oxygen-scavenging system to prevent photobleaching) with desired concentrations of Aip1 and cofilin. Flow this mixture into the chamber.[7][16]
-
Imaging: Mount the flow cell on a TIRF microscope equipped with an objective heater (35-37°C) and appropriate lasers.[16] Acquire time-lapse images at intervals of 1-5 seconds for 15-20 minutes.[16]
-
Analysis: Use image analysis software (e.g., ImageJ/Fiji) to create kymographs and manually or automatically track the length of individual filaments over time to determine depolymerization rates.[3] Count filament breakage events to quantify severing frequency.
-
Signaling and Logical Relationships
Aip1 and cofilin do not act in isolation. Their activity is a crucial node in the complex network regulating actin dynamics. While cofilin itself can be inactivated by phosphorylation via kinases like LIMK, Aip1's activity is directly modulated by pH, becoming more active under neutral to basic conditions.[1] The relationship between Aip1 and cofilin is one of obligatory synergy for efficient filament disassembly.
Caption: Functional synergy between Aip1 and Cofilin.
Conclusion
Aip1 is an essential, conserved component of the cellular machinery that drives rapid actin filament turnover. It functions not as a standalone protein but as a powerful and indispensable partner to ADF/cofilin. By specifically targeting cofilin-decorated filaments, Aip1 dramatically accelerates both filament severing and monomer dissociation from filament ends.[1][3] This synergistic mechanism ensures the efficient disassembly of old actin structures, thereby maintaining the monomeric actin pool required for new, dynamic cytoskeletal assembly.[8] Understanding the quantitative and mechanistic details of this interaction is critical for research into cell biology and for the development of therapeutic strategies targeting cytoskeletal dynamics.
References
- 1. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aip1 destabilizes cofilin-saturated actin filaments by severing and accelerating monomer dissociation from ends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of Actin-depolymerizing Factor/Cofilin-dependent Actin Disassembly by Actin-interacting Protein 1 Is Required for Organized Actin Filament Assembly in the Caenorhabditis elegans Body Wall Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mbi.nus.edu.sg [mbi.nus.edu.sg]
- 6. How cofilin severs an actin filament - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-time single molecule kinetics analyses of AIP1-enhanced actin filament severing in the presence of cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of Aip1 reveals a role in maintaining the actin monomer pool and an in vivo oligomer assembly pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aip1p Interacts with Cofilin to Disassemble Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 11. content.abcam.com [content.abcam.com]
- 12. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.monash.edu [research.monash.edu]
- 15. pnas.org [pnas.org]
- 16. Visualizing Actin and Microtubule Coupling Dynamics In Vitro by Total Internal Reflection Fluorescence (TIRF) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct Visualization and Quantification of the Actin Nucleation andElongation Events in vitro by TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
The interaction between Aip1 and cofilin in yeast.
An In-depth Technical Guide on the Aip1-Cofilin Interaction in Yeast
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The dynamic remodeling of the actin cytoskeleton is fundamental to numerous cellular processes, including endocytosis, cell motility, and cytokinesis. This intricate process relies on a precise balance between actin filament assembly and disassembly. In Saccharomyces cerevisiae (budding yeast), the synergistic interaction between Actin Interacting Protein 1 (Aip1) and cofilin is a critical driver of actin filament disassembly. Aip1, a WD-repeat protein, significantly enhances the actin-severing activity of cofilin, an actin-depolymerizing factor. This document provides a comprehensive technical overview of their interaction, detailing the quantitative aspects, the underlying molecular mechanisms, and the key experimental protocols used to elucidate their functions.
Quantitative Data Summary
The interaction between Aip1 and cofilin is complex and often studied in the context of their primary substrate, actin. The physical interaction between Aip1 and cofilin is stabilized by actin[1]. Their functional synergy is highly dependent on their relative concentrations and the state of the actin filament.
| Parameter | Value / Observation | Experimental Context | Reference(s) |
| Cellular Concentration (Yeast) | Actin: ~13.2 µMCofilin (Cof1): >1 µMAip1: ~0.85 µM | Measurement of total cellular protein concentrations in S. cerevisiae. | [2] |
| In Vitro Functional Concentrations | 4 µM F-actin6 µM cofilinVariable Aip1 (e.g., 0-100 nM) | Actin filament net disassembly assays to observe the concentration-dependent effects of Aip1 in the presence of cofilin. | [3] |
| Aip1 Binding Affinity for F-actin | Micromolar affinities. | In vitro binding assays with purified fission yeast and human Aip1. | [4] |
| Cofilin:Actin Ratio for Aip1 Activity | Aip1's activity is observed only at ratios of cofilin:actin >1:5. | Biochemical analyses of Aip1p-cofilin complex activity on actin filaments. | [5] |
| Actin Turnover In Vivo | Deletion of AIP1 (aip1Δ) or use of certain cof1 alleles (e.g., cof1-22) significantly reduces the rate of actin patch turnover. | In vivo analysis of actin dynamics in yeast cells using fluorescence microscopy. | [3][6] |
Mechanism of Aip1-Cofilin Interaction
Aip1 and cofilin function in a coordinated manner to accelerate the disassembly of actin filaments. Purified Aip1 alone has negligible effects on actin, but in the presence of cofilin, it dramatically induces the net disassembly of actin filaments[3][6]. The prevailing model involves a multi-step process where their activities are tightly linked.
-
Cofilin Decoration: Cofilin binds cooperatively to ADP-actin subunits within the actin filament. This binding alters the twist of the filament, destabilizing the longitudinal contacts between adjacent actin monomers and creating a structure primed for disassembly[1].
-
Aip1 Recruitment: The cofilin-decorated filament serves as a high-affinity binding site for Aip1[7]. Aip1 preferentially interacts with these cofilin-bound regions[8]. Mutational analyses suggest that cofilin binding creates a conformational change in the actin filament that is conducive to the Aip1 interaction[1].
-
Enhanced Severing and Capping: Upon binding, Aip1 significantly enhances the severing activity of cofilin[4][5]. After severing, Aip1 is proposed to cap the newly generated barbed ends of the filaments[5][6]. This capping action is crucial as it prevents the severed fragments from reannealing or being used for new elongation, thereby promoting net depolymerization[9][10].
This synergistic activity ensures the rapid turnover of actin structures like cortical patches and cables, which is essential for processes such as endocytosis and polarized growth in yeast[3][6][11].
Signaling Pathways and Logical Relationships
The interplay between Aip1 and cofilin is a key module in the broader regulation of actin dynamics.
Caption: The synergistic mechanism of Aip1 and cofilin in promoting actin filament disassembly.
Key Experimental Protocols
The function and interaction of Aip1 and cofilin have been characterized through a combination of genetic, biochemical, and cell biological assays.
Yeast Two-Hybrid (Y2H) Analysis
This genetic method is used to detect protein-protein interactions in the nucleus of yeast cells. It was instrumental in the initial identification of the Aip1-actin and Aip1-cofilin interactions[1][6].
Methodology:
-
Bait and Prey Construction: The coding sequence for the "bait" protein (e.g., Aip1) is fused to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). The "prey" protein (e.g., cofilin or actin) is fused to the corresponding activation domain (AD)[12][13].
-
Yeast Transformation: Two haploid yeast strains are transformed, one with the bait plasmid and the other with the prey plasmid.
-
Mating and Selection: The two strains are mated to create diploid cells containing both plasmids. These diploids are grown on selective media lacking specific nutrients (e.g., leucine (B10760876) and tryptophan) to ensure the presence of both plasmids[5].
-
Interaction Assay: Diploids are then plated on a second selective medium (e.g., lacking histidine) that requires the activation of a reporter gene (e.g., HIS3). If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting the transcription factor and activating the reporter gene, allowing the cells to grow[1][7]. The strength of the interaction can be quantified by adding inhibitors like 3-aminotriazole (3-AT)[1].
Caption: A generalized workflow for the Yeast Two-Hybrid (Y2H) experimental protocol.
F-Actin Co-sedimentation Assay
This biochemical assay is used to determine the binding of proteins to filamentous actin (F-actin) and to measure their effect on filament stability. It has been used to show that Aip1 causes net depolymerization of actin filaments only in the presence of cofilin[7].
Methodology:
-
Actin Polymerization: Monomeric G-actin is purified and polymerized into F-actin by incubation in a polymerization buffer (F-buffer) containing KCl and MgCl₂ at room temperature[5][7].
-
Incubation: Pre-assembled F-actin is incubated with purified Aip1, cofilin, or a combination of both proteins for a defined period (e.g., 20 minutes)[7].
-
Ultracentrifugation: The reaction mixture is subjected to high-speed ultracentrifugation (e.g., >100,000 x g). This pellets the F-actin and any associated proteins, while smaller proteins and G-actin monomers remain in the supernatant[3][7].
-
Analysis: The supernatant and pellet fractions are separated and analyzed by SDS-PAGE. Proteins are visualized with Coomassie blue staining, and the amount of protein in each fraction is quantified by densitometry to determine the extent of F-actin depolymerization or protein binding[3][7].
Caption: Workflow for an F-actin co-sedimentation assay to measure filament disassembly.
In Vivo Actin Turnover Assay
This cell-based assay measures the rate of actin structure disassembly in living cells, providing physiological context to the biochemical activities of Aip1 and cofilin.
Methodology:
-
Cell Culture and Preparation: Wild-type and mutant yeast strains (e.g., aip1Δ, cof1-22) are grown to a logarithmic phase. Cells are immobilized on concanavalin (B7782731) A-coated coverslips for imaging[10].
-
Drug Treatment: Cells are treated with Latrunculin A (Lat-A), a drug that sequesters actin monomers and prevents their incorporation into filaments. This allows for the direct observation of disassembly rates without the confounding factor of simultaneous assembly[10][14].
-
Time-Lapse Microscopy: Immediately after Lat-A addition, cells are imaged using fluorescence microscopy. Actin structures (cables or patches) are visualized using fluorescently tagged actin or actin-binding proteins (e.g., Abp1-GFP)[3]. Images are captured at regular intervals.
-
Quantitative Analysis: The rate of disappearance or shrinkage of actin structures is quantified over time using image analysis software (e.g., ImageJ) and kymographs. Slower disappearance in mutant cells compared to wild-type indicates a defect in actin filament disassembly[3][10].
Conclusion
The interaction between Aip1 and cofilin in Saccharomyces cerevisiae represents a paradigm of synergistic protein function in regulating cytoskeletal dynamics. Aip1 is not merely an accessory protein but a crucial potentiator of cofilin's filament-severing activity, and together they form a highly efficient disassembly machine. Their coordinated action of severing and capping is vital for maintaining the cellular pool of actin monomers and enabling the rapid remodeling of actin networks required for essential cellular functions. Further research focusing on the structural basis of the ternary Aip1-cofilin-actin complex and the regulatory signals that modulate this interaction in vivo will continue to deepen our understanding of cytoskeletal control.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Cytosolic concentrations of actin binding proteins and the implications for in vivo F-actin turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aip1 and Cofilin Promote Rapid Turnover of Yeast Actin Patches and Cables: A Coordinated Mechanism for Severing and Capping Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aip1 Promotes Actin Filament Severing by Cofilin and Regulates Constriction of the Cytokinetic Contractile Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and Genetic Analyses Provide Insight Into the Structural and Mechanistic Properties of Actin Filament Disassembly by the Aip1p–Cofilin Complex in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. rupress.org [rupress.org]
- 11. Aip1 and cofilin promote rapid turnover of yeast actin patches and cables: a coordinated mechanism for severing and capping filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 13. berthold.com [berthold.com]
- 14. Identification of a modulator of the actin cytoskeleton, mitochondria, nutrient metabolism and lifespan in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Aip1/WDR1 Signaling in Eukaryotic Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The actin cytoskeleton, a cornerstone of eukaryotic cell architecture and function, is subject to intricate regulatory networks that govern its dynamic remodeling. Central to this regulation is the severing and depolymerization of actin filaments, a process critical for cell motility, cytokinesis, and morphogenesis. The Actin-interacting protein 1 (Aip1), also known as WD-repeat protein 1 (WDR1), has emerged as a key player in this pathway, acting in concert with the actin-depolymerizing factor (ADF)/cofilin family of proteins. This technical guide provides a comprehensive overview of the Aip1/WDR1 signaling pathway, detailing its molecular mechanism, cellular functions, and implications in disease. It further presents quantitative data on protein interactions and expression, detailed experimental protocols for studying the pathway, and visual diagrams to elucidate the complex relationships within this critical cellular process.
The Core Aip1/WDR1-Cofilin Signaling Pathway
The canonical Aip1/WDR1 signaling pathway revolves around its synergistic relationship with ADF/cofilin to accelerate the disassembly of actin filaments. While ADF/cofilin can independently bind to and sever actin filaments, its activity is dramatically enhanced by Aip1/WDR1.[1][2]
The process can be summarized in the following steps:
-
ADF/Cofilin Binding: ADF/cofilin binds cooperatively to filamentous actin (F-actin), inducing a conformational change that twists the filament and makes it more susceptible to severing.
-
Aip1/WDR1 Recruitment: Aip1/WDR1 is recruited to these cofilin-decorated actin filaments. It has little to no affinity for bare actin filaments.[2]
-
Enhanced Severing: The binding of Aip1/WDR1 to the cofilin-actin complex dramatically increases the rate of filament severing.[1][3] This creates a higher number of filament ends, which are the primary sites for depolymerization.
-
Depolymerization: Monomeric actin (G-actin) is released from the newly created filament ends, contributing to the pool of available actin monomers for new filament assembly.
This coordinated action ensures a rapid turnover of actin filaments, which is essential for dynamic cellular processes.
Quantitative Data on Aip1/WDR1 Function and Expression
Understanding the stoichiometry and kinetics of the Aip1/WDR1 pathway is crucial for appreciating its cellular impact.
| Parameter | Value | Organism/System | Reference |
| Actin Filament Severing Rate | |||
| Cofilin (1 µM) alone | (2.8 ± 1.5) x 10-3 events/µm/s | In vitro | [1] |
| Cofilin (1 µM) + Aip1 (10 nM) | (4.0 ± 2.1) x 10-2 events/µm/s | In vitro | [1] |
| Aip1/WDR1 Binding Kinetics | |||
| Time delay from Aip1 binding to severing | ~0.7 s | In vitro | [4] |
| Aip1/WDR1 Binding Affinity | |||
| Aip1p to F-actin (in the absence of cofilin) | Modest (32% bound) | Yeast | [5] |
| Aip1p to F-actin (in the presence of cofilin) | Significantly enhanced | Yeast | [5] |
Table 1: Kinetic Parameters of Aip1/WDR1-Mediated Actin Disassembly. This table summarizes key quantitative data on the effect of Aip1/WDR1 on actin filament dynamics. The presence of Aip1/WDR1 results in a dramatic, approximately 14-fold increase in the severing rate of cofilin-decorated actin filaments.
| Cell Line | Cancer Type | WDR1 Expression Level (Relative to Normal Tissue) | Reference |
| A549 | Non-small Cell Lung Cancer | Upregulated | [6][7][8] |
| H1299 | Non-small Cell Lung Cancer | Upregulated | [6][7] |
| H226 | Non-small Cell Lung Cancer | Upregulated | [6][7] |
| Various Breast Cancer Cell Lines | Breast Cancer | Upregulated | [9] |
| Various Hepatocellular Carcinoma Cell Lines | Hepatocellular Carcinoma | Upregulated | [9] |
Table 2: WDR1 Expression in Cancer Cell Lines. This table highlights the consistent upregulation of WDR1 expression in various cancer cell lines, suggesting its potential role in promoting malignant phenotypes such as proliferation and migration.
Cellular Functions and Disease Relevance
The dynamic regulation of the actin cytoskeleton by the Aip1/WDR1-cofilin pathway is integral to a multitude of cellular functions. Consequently, dysregulation of this pathway is implicated in a range of diseases.
Cellular Functions:
-
Cell Migration: Rapid actin turnover at the leading edge of migrating cells is essential for lamellipodia formation and cell motility. Aip1/WDR1 plays a crucial role in this process.[2]
-
Cytokinesis: The formation and constriction of the contractile actin ring during cell division requires precise control of actin dynamics, a process facilitated by Aip1/WDR1.[3]
-
Immune Response: The motility and phagocytic activity of immune cells, such as neutrophils and B cells, are heavily dependent on actin remodeling, where Aip1/WDR1 is a key regulator.[10][11]
-
Morphogenesis: During development, the shaping of tissues and organs relies on coordinated cell shape changes and movements, which are driven by the actin cytoskeleton.[9]
Disease Relevance:
-
Cancer: Increased expression of WDR1 has been observed in various cancers, including non-small cell lung cancer, breast cancer, and hepatocellular carcinoma.[6][7][8][9] This upregulation is often correlated with increased cell migration, invasion, and poor prognosis, making WDR1 a potential therapeutic target.[6][7]
-
Autoinflammatory Diseases: Mutations in the WDR1 gene have been linked to autoinflammatory disorders and immunodeficiency.[11] These mutations can lead to impaired neutrophil function, resulting in recurrent infections and inflammatory symptoms.[11]
Experimental Protocols
Investigating the Aip1/WDR1 signaling pathway requires a combination of in vitro biochemical assays and in vivo cell-based experiments.
Co-Immunoprecipitation (Co-IP) to Detect Aip1/WDR1 and Cofilin Interaction
This protocol details the steps to determine if Aip1/WDR1 and cofilin interact within a cell.
Materials:
-
Cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge
-
Protein A/G agarose (B213101) or magnetic beads
-
Primary antibodies: anti-Aip1/WDR1 and anti-cofilin
-
Isotype control IgG
-
Wash buffer (e.g., lysis buffer without detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and discard the beads.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody (e.g., anti-Aip1/WDR1) or an isotype control IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in elution buffer.
-
Boil the samples for 5-10 minutes to elute the protein complexes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-cofilin antibody.
-
References
- 1. Real-time single molecule kinetics analyses of AIP1-enhanced actin filament severing in the presence of cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aip1 Promotes Actin Filament Severing by Cofilin and Regulates Constriction of the Cytokinetic Contractile Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Single-Molecule Kinetic Analyses of AIP1-Enhanced Actin Filament Severing in the Presence of Cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aip1 and Cofilin Promote Rapid Turnover of Yeast Actin Patches and Cables: A Coordinated Mechanism for Severing and Capping Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WDR1 Promotes Cell Growth and Migration and Contributes to Malignant Phenotypes of Non-small Cell Lung Cancer through ADF/cofilin-mediated Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WDR1 Promotes Cell Growth and Migration and Contributes to Malignant Phenotypes of Non-small Cell Lung Cancer through ADF/cofilin-mediated Actin Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WDR1 Promotes Cell Growth and Migration and Contributes to Malignant Phenotypes of Non-small Cell Lung Cancer through ADF/cofilin-mediated Actin Dynamics [ijbs.com]
- 9. researchgate.net [researchgate.net]
- 10. The Wdr1-LIMK-Cofilin Axis Controls B Cell Antigen Receptor-Induced Actin Remodeling and Signaling at the Immune Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutations in the cofilin partner Aip1/Wdr1 cause autoinflammatory disease and macrothrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Aip1: A Deep Dive into its Discovery, Characterization, and Pivotal Role in Cellular Dynamics
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Actin-interacting protein 1 (Aip1), also known as WD repeat-containing protein 1 (WDR1), is a highly conserved and essential protein across eukaryotes that plays a critical role in the dynamic regulation of the actin cytoskeleton.[1][2][3][4] Initially identified as a binding partner of actin, Aip1 is now understood to function as a crucial cofactor for ADF/cofilin, synergistically promoting the disassembly of actin filaments.[1][3][4][5] This activity is fundamental to a myriad of cellular processes, including cell motility, cytokinesis, morphogenesis, and immune responses.[1][6] Furthermore, emerging evidence has implicated Aip1 in various pathological conditions, including cancer, cardiovascular diseases, and autoimmune disorders, highlighting its potential as a therapeutic target. This technical guide provides a comprehensive overview of the discovery, characterization, and multifaceted functions of Aip1, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and pathways.
Discovery and Nomenclature
The journey to understanding Aip1 began with a yeast two-hybrid screen designed to identify proteins that interact with actin. This pioneering work in Saccharomyces cerevisiae led to the discovery of a 67-kDa protein aptly named Actin-interacting protein 1 (Aip1p).[5][7] Subsequent research revealed that Aip1 is highly conserved across eukaryotes, with orthologs identified in a wide range of organisms from fungi to mammals.[1][3]
In vertebrates, Aip1 is commonly referred to as WD repeat-containing protein 1 (WDR1), a name derived from its characteristic structural domains.[1][3] To avoid confusion, it is recommended to use the dual nomenclature "Aip1/WDR1" or specify the organism of origin. The genetic loci for Aip1 have also been identified through mutant phenotypes in various model organisms, such as the flare gene in Drosophila melanogaster and the unc-78 gene in Caenorhabditis elegans.[1]
Molecular Structure and Domains
Aip1 is a protein of approximately 65–67 kDa, characterized by the presence of multiple WD repeats.[1] Crystallographic studies of yeast and C. elegans Aip1 have revealed a remarkable structure consisting of two seven-bladed β-propeller domains, for a total of 14 WD repeats.[1] These two β-propeller domains are rigidly connected, creating a molecule with distinct concave and convex surfaces. Mutational analyses have shown that the concave surface of Aip1 is critical for its function in actin disassembly.[1][3]
The Aip1-Cofilin-Actin Axis: A Triad of Cytoskeletal Regulation
The primary and most well-characterized function of Aip1 is its synergistic interaction with the actin-depolymerizing factor (ADF)/cofilin family of proteins to promote the disassembly of actin filaments. While ADF/cofilin can independently sever actin filaments, its activity is significantly enhanced in the presence of Aip1.[1][2][3][4]
Aip1 exhibits a preferential binding to actin filaments that have been decorated with ADF/cofilin.[1][3] Single-molecule analysis has demonstrated that Aip1 has minimal interaction with bare actin filaments but specifically targets cofilin-decorated regions, where it rapidly induces severing upon binding.[1][3] The binding of a single Aip1 molecule is sufficient to enhance filament severing, which occurs with a delay of approximately 0.7 seconds after binding.[1]
The precise mechanism by which Aip1 enhances cofilin-mediated severing is still under investigation, with two main models proposed:
-
Competitive Displacement Model: In this model, Aip1 competitively displaces cofilin from the actin filament, creating a boundary between cofilin-bound and unbound regions that is susceptible to fragmentation.[1]
-
ADF/Cofilin Activation Model: This model suggests that Aip1 binding induces a conformational change in cofilin, thereby enhancing its intrinsic severing activity.[1]
Quantitative Insights into Aip1 Function
The following table summarizes key quantitative data related to the interaction and activity of Aip1 with actin and cofilin.
| Parameter | Value | Organism/System | Experimental Method | Reference |
| Aip1 Binding Affinity for F-actin | Micromolar range | Fission yeast, Human | Not specified | [6] |
| Aip1-Cofilin-F-actin Complex Kd | ~4 µM | Yeast | In vitro translation & F-actin binding assay | [8] |
| Rate of Aip1-enhanced Severing | (4.0 ± 2.1) x 10⁻² events/µm/s | Not specified | Single-molecule kinetics analysis | [1] |
| Fold Increase in Severing Rate with Aip1 | 14.0-fold | Not specified | Single-molecule kinetics analysis | [1] |
| Delay between Aip1 Binding and Severing | 0.7 s | Not specified | Single-molecule kinetics analysis | [1] |
| IC50 of Aip1 for Comet Tail Disassembly | 30 nM | Listeria monocytogenes | Time-lapse fluorescence microscopy | [9] |
| Pointed End Depolymerization Rate (with Aip1) | ~4 subunits/second | Not specified | Single-filament imaging | [10] |
| Barbed End Depolymerization Rate (with Aip1) | 5-10 times faster than with cofilin alone | Not specified | Single-filament imaging | [10] |
Signaling Pathways and Cellular Functions
The regulatory role of Aip1 in actin dynamics places it at the center of numerous cellular processes. The signaling pathways that modulate ADF/cofilin activity, such as phosphorylation and dephosphorylation cascades, indirectly affect Aip1-dependent actin disassembly.[1][3]
Aip1 in Cytokinesis and Cell Motility
Aip1 is essential for proper cytokinesis, the final stage of cell division. Knockdown or knockout of Aip1 leads to malformation of the contractile ring, characterized by excessive accumulation of actin filaments.[1] In cell migration, Aip1 enhances the dynamics of the lamellipodia, the protrusive structures at the leading edge of migrating cells.[1]
Aip1 in Apoptosis and Stress Signaling
Beyond its role in cytoskeletal dynamics, Aip1 is also implicated in apoptosis and stress signaling pathways. It was initially identified as an ASK1-interacting protein (Apoptosis signal-regulating kinase 1-interacting protein-1). Aip1 can modulate the balance between pro-apoptotic (ASK1-JNK) and pro-survival (IKK-NF-κB) signaling pathways in response to stimuli like TNF.
Aip1 in Disease
Given its fundamental cellular roles, it is not surprising that dysregulation of Aip1 is associated with a range of human diseases.
-
Cancer: Low expression of Aip1 has been correlated with tumor progression, angiogenesis, and poor prognosis in several cancers, including non-small cell lung cancer.[11] Aip1 can suppress tumor growth and metastasis by inhibiting VEGFR2-dependent signaling in the tumor niche.[9][12]
-
Cardiovascular Disease: Genome-wide association studies (GWAS) have identified variants in the DAB2IP gene (which encodes a type of Aip1) that confer susceptibility to cardiovascular diseases such as atherosclerosis and aortic aneurysms.[10]
-
Blood Disorders: Mutations in the WDR1 gene are linked to autoinflammatory lesions and defects in neutrophil chemotaxis in mice.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Aip1.
Yeast Two-Hybrid Assay for Protein-Protein Interactions
The yeast two-hybrid system was instrumental in the initial discovery of Aip1 as an actin-binding protein and later in identifying its interaction with cofilin.[5][7]
Principle: This genetic method detects the physical interaction between two proteins (a "bait" and a "prey") in a yeast host cell. The interaction of the bait and prey proteins reconstitutes a functional transcription factor, which in turn activates the expression of a reporter gene, allowing for the detection of the interaction.
Detailed Protocol:
-
Vector Construction:
-
Clone the cDNA of the "bait" protein (e.g., Aip1) into a vector containing a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4-DBD).
-
Clone the cDNA of the "prey" protein (e.g., actin or cofilin) into a separate vector containing the activation domain (AD) of the transcription factor (e.g., GAL4-AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain (e.g., containing a HIS3 or LacZ reporter gene under the control of a GAL4-responsive promoter) with the bait and prey plasmids.
-
-
Selection and Screening:
-
Plate the transformed yeast cells on a selective medium lacking specific nutrients (e.g., histidine). Only yeast cells in which the bait and prey proteins interact will be able to grow.
-
For quantitative analysis, a β-galactosidase assay can be performed on colonies grown on the selective medium. The intensity of the blue color produced is proportional to the strength of the protein-protein interaction.
-
-
Controls:
-
Include positive controls with known interacting proteins and negative controls with non-interacting proteins to validate the results.
-
Actin Co-sedimentation Assay
This biochemical assay is used to determine if a protein binds to filamentous actin (F-actin).
Principle: F-actin can be pelleted by ultracentrifugation. If a protein binds to F-actin, it will co-sediment with the actin filaments and be found in the pellet.
Detailed Protocol:
-
Actin Polymerization:
-
Incubation:
-
Ultracentrifugation:
-
Analysis:
-
Carefully separate the supernatant from the pellet.
-
Analyze both the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting to determine the amount of the protein of interest in each fraction.[7][11][13]
-
The amount of protein in the pellet is indicative of its binding to F-actin.
-
In Vitro Actin Filament Severing Assay using TIRF Microscopy
Total Internal Reflection Fluorescence (TIRF) microscopy allows for the real-time visualization of individual fluorescently labeled actin filaments near a coverslip surface, providing a powerful tool to study the dynamics of actin severing.
Principle: An evanescent wave excites fluorophores only in a very thin region near the coverslip, resulting in a high signal-to-noise ratio for observing single filament dynamics.
Detailed Protocol:
-
Preparation of Flow Cells:
-
Construct flow cells using a microscope slide, coverslip, and double-sided tape.
-
-
Surface Passivation:
-
Coat the inside of the flow cell with a passivating agent (e.g., PEG-biotin) to prevent non-specific binding of proteins.
-
-
Actin Filament Immobilization:
-
Introduce biotinylated actin filaments into the flow cell, which will bind to a streptavidin-coated surface.
-
-
Imaging:
-
Use a TIRF microscope to visualize the fluorescently labeled actin filaments.
-
Acquire time-lapse images to capture the dynamics of the filaments.
-
-
Severing Assay:
-
Introduce Aip1 and cofilin into the flow cell at desired concentrations.
-
Continue acquiring time-lapse images to observe the severing of actin filaments in real-time.
-
-
Data Analysis:
-
Analyze the image sequences to quantify the rate of severing events per unit length of the actin filament over time.
-
Immunofluorescence Staining of Aip1 and Actin
This technique allows for the visualization of the subcellular localization of Aip1 and its co-localization with actin structures within fixed cells.
Principle: Specific primary antibodies are used to detect Aip1 and actin. Fluorescently labeled secondary antibodies then bind to the primary antibodies, allowing for their visualization using a fluorescence microscope.
Detailed Protocol:
-
Cell Culture and Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the cells with primary antibodies specific for Aip1 and actin, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies that recognize the primary antibodies. Use different fluorophores for each primary antibody to allow for simultaneous visualization. Incubate for 1-2 hours at room temperature in the dark.[15]
-
-
Mounting and Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Visualizing Aip1 Pathways and Workflows
Signaling and Interaction Diagrams
References
- 1. Real-time single molecule kinetics analyses of AIP1-enhanced actin filament severing in the presence of cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aip1 and Cofilin Promote Rapid Turnover of Yeast Actin Patches and Cables: A Coordinated Mechanism for Severing and Capping Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aip1p Interacts with Cofilin to Disassemble Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aip1 Promotes Actin Filament Severing by Cofilin and Regulates Constriction of the Cytokinetic Contractile Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. studylib.net [studylib.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Rapid actin monomer–insensitive depolymerization of Listeria actin comet tails by cofilin, coronin, and Aip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aip1 destabilizes cofilin-saturated actin filaments by severing and accelerating monomer dissociation from ends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basic Methods to Visualize Actin Filaments In Vitro Using Fluorescence Microscopy for Observation of Filament Severing and Bundling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Actin cosed1 [maciverlab.bms.ed.ac.uk]
- 14. Co-sedimentation Assay for the Detection of Direct Binding to F-actin [bio-protocol.org]
- 15. usbio.net [usbio.net]
- 16. cusabio.com [cusabio.com]
- 17. sinobiological.com [sinobiological.com]
- 18. benchchem.com [benchchem.com]
Aip1 (DAB2IP): Expression, Signaling, and Detection in a Research Context
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ASK1-interacting protein 1 (Aip1), also known as Disabled homolog 2-interacting protein (DAB2IP), is a multi-domain signaling scaffold protein that plays a critical role in a variety of cellular processes.[1][2] Initially identified as an interacting partner for Apoptosis signal-regulating kinase 1 (ASK1), Aip1 is now recognized as a member of the Ras GTPase-activating protein (Ras-GAP) family.[3][4] It is implicated in modulating cellular responses to stress, inflammation, and oncogenic signals.[1][5] Due to its function as a tumor suppressor in several cancers and its involvement in inflammatory diseases, Aip1 has emerged as a protein of significant interest for therapeutic development.[4][5][6][7] This guide provides a comprehensive overview of Aip1 expression across various cell types and tissues, its role in key signaling pathways, and detailed protocols for its detection and quantification.
Aip1 Expression Profile
Aip1 exhibits a broad but differential expression pattern across human tissues and cell types. Its expression is often dysregulated in pathological states, particularly in cancer and inflammatory conditions.
Expression in Normal Tissues and Cells
Based on immunohistochemical and RNA sequencing data, Aip1 shows widespread cytoplasmic expression in most tissues.[8][9] It is highly expressed in the vascular endothelium, where it functions as a signaling adaptor that mediates stress-induced responses and functions as an inflammatory suppressor.[1][2] In addition to endothelial cells, Aip1 is found in various other cell types, though its expression levels can vary.
Differential Expression in Pathological Conditions
A significant body of research highlights the downregulation or loss of Aip1 expression in numerous cancers, often through epigenetic mechanisms like promoter hypermethylation.[5][7] This loss is frequently associated with increased tumor aggressiveness, metastasis, and poor patient prognosis.
| Condition | Tissue | Aip1 (DAB2IP) Expression Change | Associated Features | References |
| Colorectal Cancer | Colon | Significantly lower mRNA and protein levels in tumor vs. normal tissue. | Promoter hypermethylation in ~81% of tumors. Loss promotes tumor development by activating wild-type RAS. | [5][6] |
| Pancreatic Cancer | Pancreas | Significantly lower in cancer tissues/cells vs. adjacent/normal tissues. | Correlates with KRAS mutation status, perineural invasion, and clinical stage. | [4] |
| Breast Cancer | Breast | Significantly downregulated in tumor vs. adjacent normal tissue. | Low levels correlate with poor overall and relapse-free survival. | [7] |
| Bladder Cancer | Bladder | Low expression in ~73% of urothelial carcinoma tissues. | Associated with high tumor stage, high grade, and larger tumor size. | [10] |
| Type 2 Diabetes | Adipose Tissue | Downregulated in omental adipose tissue of obese patients with T2D. | Negatively correlated with HOMA-IR and waist-to-hip ratio. | [11][12] |
Role of Aip1 in Cellular Signaling
Aip1 functions as a critical signaling node, primarily by mediating a balance between pro-apoptotic and pro-survival pathways in response to inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α).
The TNF-α Signaling Axis
In response to TNF-α, Aip1 plays a dual role. It facilitates the activation of the pro-apoptotic ASK1-JNK signaling cascade while simultaneously inhibiting the pro-survival IKK-NF-κB pathway.[1]
-
ASK1-JNK Pathway Activation : TNF-α stimulation induces a conformational change in Aip1, allowing it to bind to ASK1. This interaction facilitates the dissociation of the inhibitor protein 14-3-3 from ASK1, leading to ASK1 activation and subsequent phosphorylation of downstream targets like JNK and p38 MAPK.[3][13][14]
-
NF-κB Pathway Inhibition : The Aip1 protein can interact with TRAF2, a key component of the TNF receptor complex, to inhibit the signaling cascade that leads to the activation of the IKK complex and subsequent NF-κB activation.[1]
Role in TLR4 Signaling
Aip1 also functions as an Arf6-GAP (GTPase-activating protein), which allows it to negatively regulate Toll-like receptor 4 (TLR4) signaling.[1] This adds another layer to its role as an anti-inflammatory protein.
Experimental Protocols for Aip1 Analysis
Accurate detection and quantification of Aip1 expression are crucial for research and clinical studies. The following sections provide detailed protocols for the most common techniques.
Western Blotting for Aip1 Detection
Western blotting is used to determine the relative protein levels of Aip1 in cell or tissue lysates.
Methodology:
-
Sample Preparation:
-
Harvest cells or homogenize tissue in ice-cold RIPA Lysis Buffer supplemented with fresh protease and phosphatase inhibitors.[15][16]
-
Sonicate or agitate the lysate for 30 minutes at 4°C to ensure complete lysis.[15][16]
-
Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[15][16]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[15]
-
Normalize protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5-10 minutes.[16]
-
-
SDS-PAGE and Protein Transfer:
-
Load 15-30 µg of protein per lane into an appropriate percentage polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17] Confirm transfer efficiency with Ponceau S staining.[16]
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST).[15]
-
Incubate the membrane with a specific primary antibody against Aip1 (DAB2IP), diluted in blocking buffer, overnight at 4°C with gentle agitation.[15][18] (Note: Optimal antibody dilution should be determined from the manufacturer's datasheet or empirically).
-
Wash the membrane three times for 5-10 minutes each with TBST.[15][17]
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG), diluted in blocking buffer, for 1 hour at room temperature.[15][18]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions, apply it to the membrane, and capture the signal using an imaging system or X-ray film.[15]
-
Immunohistochemistry (IHC) for Aip1 Localization
IHC is used to visualize the location and distribution of Aip1 protein within formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Methodology:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Staining Procedure:
-
Quench endogenous peroxidase activity by incubating sections in 0.3-3% hydrogen peroxide for 10-15 minutes. Rinse with PBS.[19][21]
-
Block non-specific binding by incubating with a blocking solution (e.g., 10% normal goat serum in PBS) for 30-60 minutes.[21]
-
Apply the primary antibody against Aip1 (DAB2IP), diluted in antibody diluent, and incubate in a humidified chamber (e.g., 60 minutes at 37°C or overnight at 4°C).
-
Wash slides with PBS (2-3 times, 5 minutes each).
-
Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature. Wash with PBS.[20]
-
Apply Streptavidin-HRP conjugates and incubate for 30 minutes. Wash with PBS.[20]
-
-
Visualization and Mounting:
-
Apply the DAB (3,3'-Diaminobenzidine) substrate solution until the desired brown color intensity develops. Monitor under a microscope.[20]
-
Rinse slides in running tap water to stop the reaction.
-
Counterstain with Hematoxylin for 1-2 minutes to stain cell nuclei.[20]
-
Rinse thoroughly with tap water.
-
Dehydrate the sections through an ethanol series and clear with xylene.[20]
-
Mount with a permanent mounting medium and apply a coverslip.
-
Quantitative Real-Time PCR (qRT-PCR) for Aip1 mRNA Expression
qRT-PCR is used to measure the relative abundance of Aip1 (DAB2IP) mRNA transcripts.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable kit (e.g., Trizol or column-based methods).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers specific for the Aip1/DAB2IP gene, and a suitable qPCR master mix (e.g., SYBR Green).
-
Include a no-template control (NTC) for each primer set.
-
Run the reaction on a real-time PCR instrument with a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for Aip1 and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of Aip1 mRNA using the comparative Ct (ΔΔCt) method. The results are typically expressed as a fold change relative to a control sample.[22]
-
Conclusion
Aip1 (DAB2IP) is a ubiquitously expressed but tightly regulated signaling protein with profound implications in cancer biology and inflammatory diseases. Its role as a tumor suppressor and a negative regulator of inflammatory pathways makes it a compelling target for further investigation and potential therapeutic intervention. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the complex biology of Aip1 in various cellular and disease contexts.
References
- 1. AIP1-mediated stress signaling in atherosclerosis and arteriosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. AIP1 mediates TNF-α–induced ASK1 activation by facilitating dissociation of ASK1 from its inhibitor 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upregulation of DAB2IP Inhibits Ras Activity and Tumorigenesis in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DAB2IP decreases cell growth and migration and increases sensitivity to chemotherapeutic drugs in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DAB2IP suppresses invadopodia formation through destabilizing ALK by interacting with USP10 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AIP protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. Tissue expression of AIP - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. Downregulation of DAB2IP results in cell proliferation and invasion and contributes to unfavorable outcomes in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASK1-Interacting Protein 1 Acts as a Novel Predictor of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ASK1-Interacting Protein 1 Acts as a Novel Predictor of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AIP1: a new player in TNF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCI - AIP1: a new player in TNF signaling [jci.org]
- 15. origene.com [origene.com]
- 16. bio-rad.com [bio-rad.com]
- 17. biomol.com [biomol.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. genscript.com [genscript.com]
- 20. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 21. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. A semi-quantitative RT-PCR method to measure the in vivo effect of dietary conjugated linoleic acid on porcine muscle PPAR gene expression - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure and Domains of Actin-Interacting Protein 1 (AIP1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actin-Interacting Protein 1 (AIP1), also known as WD-repeat protein 1 (WDR1) in vertebrates, is a highly conserved and essential regulator of actin cytoskeleton dynamics across eukaryotes.[1][2] It functions as a crucial cofactor for the actin-depolymerizing factor (ADF)/cofilin family of proteins, synergistically enhancing the disassembly of actin filaments.[1][2][3] This activity is fundamental to a myriad of cellular processes, including cell migration, cytokinesis, endocytosis, and morphogenesis.[1][4][5] Given its critical role in cellular function, AIP1 represents a potential therapeutic target in diseases characterized by aberrant cell motility and division, such as cancer.[1] This document provides a comprehensive overview of the molecular architecture of AIP1, its functional domains, and the experimental methodologies used to elucidate its structure and function.
Molecular Architecture of AIP1
AIP1 is a protein of approximately 65-67 kDa, typically composed of around 600 amino acids.[1] The defining structural feature of AIP1 is the presence of multiple WD40 repeats.[1][6] These repeats are short motifs of approximately 40 amino acids, often terminating in a Tryptophan-Aspartic acid (W-D) dipeptide. Structurally, each WD40 repeat folds into a four-stranded antiparallel β-sheet, forming a "blade".[1]
Crystal structures of AIP1 from budding yeast and C. elegans have revealed that these blades are organized into two distinct, seven-bladed β-propeller domains.[1] In total, AIP1 contains 14 WD repeats that constitute these two propellers.[1][6] The two β-propeller domains are arranged in a single polypeptide chain, giving the molecule a shape resembling an open "clamshell" or an open book.[7]
The Two β-Propeller Domains
The molecular architecture of AIP1 is highly conserved and consists of two seven-bladed β-propeller domains connected in a single molecule.[1] This dual-propeller structure is the fundamental scaffold for AIP1's function. The surfaces of these propellers, particularly the concave faces, are crucial for its interactions.[1] Mutational studies have demonstrated that conserved residues located on the concave surface of the molecule are essential for its actin disassembly function.[1]
Interaction with Cofilin and Actin
AIP1 exhibits minimal effects on bare actin filaments; its activity is almost entirely dependent on the presence of ADF/cofilin.[1][2] It preferentially binds to actin filaments that have been decorated by cofilin.[1][8] Molecular docking simulations and genetic studies suggest that cofilin fits onto the concave surface of an AIP1 propeller, mediating the binding of AIP1 to the actin filament.[1] This ternary complex of AIP1-cofilin-actin is the active state that leads to enhanced filament severing and disassembly.[8][9] Single-molecule analysis has confirmed that AIP1 specifically targets cofilin-decorated regions of actin filaments and induces severing events rapidly upon binding.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for AIP1 from Saccharomyces cerevisiae (baker's yeast), a well-studied model organism.
| Parameter | Value | Reference |
| Systematic Name | YMR092C | [10] |
| Molecular Weight | 67,310 Da | [10] |
| Protein Length | 615 amino acids | [10] |
| Isoelectric Point | 5.27 | [10] |
| Total WD40 Repeats | 14 | [1][6] |
| β-propeller Domains | 2 (each with 7 blades) | [1][6] |
| Median Abundance | ~12,185 molecules/cell | [10] |
Functional Pathways and Regulation
Cofilin-Mediated Actin Filament Disassembly
The primary and most well-characterized function of AIP1 is to accelerate actin filament turnover by enhancing the severing activity of ADF/cofilin.[3] The process is a coordinated mechanism involving several steps.
The mechanism by which AIP1 enhances severing is multifaceted. One model suggests that AIP1 caps (B75204) the newly generated barbed ends of severed filaments, preventing them from reannealing and thereby promoting net disassembly.[3][11] Another, not mutually exclusive, model proposes that AIP1 binding induces a conformational change in the cofilin-actin complex that directly enhances the severing activity.[1]
Regulation and Additional Interactions
The activity of the AIP1-cofilin system can be modulated by other proteins. For instance, coronin can enhance AIP1-dependent disassembly and is required for AIP1 to cap the barbed-ends of cofilin-decorated filaments in some contexts.[1] Furthermore, the function of AIP1 is sensitive to pH, with its disassembly activity being stronger at neutral and basic pH values compared to acidic conditions.[12][13]
In a different context, a mammalian homolog of AIP1, also known as DAB2IP, acts as a signaling scaffold protein.[14] It is highly expressed in vascular endothelial cells and plays a role in regulating inflammatory responses. AIP1/DAB2IP can mediate a balance between pro-apoptotic (ASK1-JNK) and pro-survival (IKK-NF-κB) signaling pathways in response to stimuli like TNF.[14]
Experimental Protocols
Recombinant Protein Purification
Purification of AIP1 is essential for in vitro biochemical assays. A common method involves expressing AIP1 as a fusion protein in Escherichia coli or yeast.
-
Expression: The AIP1 open reading frame is cloned into an expression vector, such as pGEX or pMAL, to create a Glutathione S-transferase (GST) or Maltose-Binding Protein (MBP) fusion protein, respectively.[4][15] Expression is induced in a suitable E. coli strain (e.g., BL21(DE3)).[4]
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., PBS with protease inhibitors and lysozyme). Lysis is achieved through sonication or French press.
-
Affinity Chromatography: The clarified lysate is applied to an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tags or Amylose resin for MBP-tags).[16]
-
Elution and Cleavage: The fusion protein is eluted from the column. The affinity tag is then cleaved using a site-specific protease, such as thrombin or TEV protease.[4][15]
-
Further Purification: A second round of affinity chromatography is used to remove the cleaved tag. Final purification is often achieved by ion-exchange chromatography or size-exclusion chromatography to obtain highly pure, active AIP1.[16]
X-ray Crystallography
This technique has been pivotal in determining the three-dimensional structure of AIP1.
-
Crystallization: Purified, concentrated AIP1 protein is screened against a wide range of crystallization conditions using vapor diffusion methods (hanging-drop or sitting-drop).[17] This involves mixing the protein solution with a precipitant solution and allowing it to equilibrate, hopefully leading to crystal formation.
-
Data Collection: Single, well-ordered crystals are cryo-protected and flash-cooled in liquid nitrogen.[17] X-ray diffraction data are collected at a synchrotron light source, which provides a high-intensity X-ray beam.[17] The crystal is rotated in the beam, and the resulting diffraction pattern of spots is recorded on a detector.[18]
-
Structure Solution and Refinement: The "phase problem" is solved, often by molecular replacement if a homologous structure is available.[17] This provides an initial electron density map into which an atomic model of the protein is built.[18] The model is then iteratively refined against the experimental data to improve its fit to the electron density map and produce the final, high-resolution structure.[18]
NMR Spectroscopy
NMR provides information on protein structure, dynamics, and interactions in solution.
-
Sample Preparation: For structural studies, AIP1 or its domains are expressed in minimal media supplemented with 15N-ammonium chloride and 13C-glucose to produce uniformly isotope-labeled protein.[19]
-
Data Acquisition: The labeled protein is concentrated in a suitable NMR buffer. A series of multi-dimensional NMR experiments (e.g., 2D 1H-15N HSQC, 3D HNCACB, HNCO) are acquired on a high-field NMR spectrometer.[19][20]
-
Resonance Assignment: The collected spectra are used to assign specific resonance frequencies to individual atoms in the protein backbone and side chains.[19]
-
Structure Calculation and Interaction Mapping: Once assignments are complete, distance and dihedral angle restraints can be derived from NOESY and other experiments to calculate the three-dimensional structure. Chemical shift perturbation experiments can be used to map the binding interfaces with interaction partners like cofilin.
Actin Filament Sedimentation Assay
This is a classic biochemical assay to measure the ability of AIP1 and cofilin to disassemble F-actin.
-
Actin Polymerization: Monomeric G-actin is purified and induced to polymerize into F-actin by adding a polymerization buffer containing KCl and MgCl2.[9]
-
Incubation: Polymerized F-actin is incubated with buffer alone (control), cofilin alone, AIP1 alone, or a combination of AIP1 and cofilin for a defined period.[9][12]
-
Centrifugation: The samples are subjected to high-speed ultracentrifugation. Under these conditions, long actin filaments (F-actin) will pellet, while actin monomers and very short oligomers (G-actin) will remain in the supernatant.[9]
-
Analysis: The supernatant and pellet fractions are separated and analyzed by SDS-PAGE. The amount of protein in each fraction is quantified by densitometry. A decrease in the amount of actin in the pellet fraction in the presence of AIP1 and cofilin indicates filament disassembly.[9]
Yeast Two-Hybrid (Y2H) Assay
The Y2H system was instrumental in the initial discovery of AIP1 and in mapping its interactions.
-
Principle: The assay detects protein-protein interactions by reconstituting a functional transcription factor (e.g., GAL4) in yeast. The GAL4 protein has a DNA-binding domain (DBD) and an activation domain (AD) that are physically separable.
-
Procedure: A "bait" protein (e.g., actin) is fused to the DBD, and a "prey" protein (e.g., AIP1) is fused to the AD.[9] These constructs are co-expressed in a yeast strain containing reporter genes (e.g., HIS3, lacZ) under the control of a GAL4-responsive promoter.
-
Detection: If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting the transcription factor. This drives the expression of the reporter genes, allowing the yeast to grow on a selective medium (e.g., lacking histidine) and/or turn blue in the presence of X-gal.[9] This assay confirmed the interaction between AIP1, actin, and cofilin, suggesting they form a ternary complex.[8]
References
- 1. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Aip1 Promotes Actin Filament Severing by Cofilin and Regulates Constriction of the Cytokinetic Contractile Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actin-interacting protein 1 controls assembly and permeability of intestinal epithelial apical junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Structure of Aip1p, a WD Repeat Protein That Regulates Cofilin-mediated Actin Depolymerization* | Semantic Scholar [semanticscholar.org]
- 8. Aip1p interacts with cofilin to disassemble actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. AIP1 | SGD [yeastgenome.org]
- 11. Aip1 and Cofilin Promote Rapid Turnover of Yeast Actin Patches and Cables: A Coordinated Mechanism for Severing and Capping Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Actin-interacting Protein 1 Promotes Disassembly of Actin-depolymerizing Factor/Cofilin-bound Actin Filaments in a pH-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Actin-interacting Protein 1 Promotes Disassembly of Actin-depolymerizing Factor/Cofilin-bound Actin Filaments in a pH-dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AIP1-mediated stress signaling in atherosclerosis and arteriosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aip1p Interacts with Cofilin to Disassemble Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. med.unc.edu [med.unc.edu]
- 17. biorxiv.org [biorxiv.org]
- 18. m.youtube.com [m.youtube.com]
- 19. NMR resonance assignments of the TPR domain of human aryl hydrocarbon receptor-interacting protein-like 1 (AIPL1) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NMR resonance assignments of the FKBP domain of human aryl hydrocarbon receptor-interacting protein-like 1 (AIPL1) in complex with a farnesyl ligand - PMC [pmc.ncbi.nlm.nih.gov]
Aip1: A Key Regulator of Cytokinesis and Cell Division through Actin Dynamics
For Immediate Release
[City, State] – [Date] – Actin-interacting protein 1 (Aip1), a highly conserved WD-repeat protein, plays a critical role in the dynamic reorganization of the actin cytoskeleton, a process fundamental to cell division and cytokinesis. This technical guide provides an in-depth analysis of Aip1's involvement in these processes, tailored for researchers, scientists, and drug development professionals. The guide synthesizes current understanding of Aip1's mechanism of action, its interplay with cofilin, and its impact on the structural integrity and function of the cytokinetic contractile ring.
Executive Summary
Cytokinesis, the final stage of cell division, relies on the formation and constriction of a contractile ring composed primarily of actin and myosin II filaments. The precise regulation of actin filament turnover is paramount for the proper assembly, maintenance, and constriction of this ring. Aip1, in concert with the actin-depolymerizing factor (ADF)/cofilin family of proteins, emerges as a crucial facilitator of actin filament disassembly. Deficiencies in Aip1 function lead to severe cytokinetic defects, including the accumulation of excessive actin filaments at the contractile ring, malformation of the cleavage furrow, and the emergence of multinucleate cells. This guide will explore the molecular mechanisms underlying Aip1's function, present quantitative data on its biochemical activities, detail experimental protocols for its study, and visualize the key signaling pathways involved.
The Molecular Mechanism of Aip1 in Actin Disassembly
Aip1 is not an autonomous actin-binding protein with strong depolymerizing activity on its own. Instead, its primary role is to synergistically enhance the actin filament-severing activity of ADF/cofilin.[1][2] The prevailing model suggests that cofilin first binds to and decorates actin filaments, inducing a conformational change that makes them more susceptible to severing. Aip1 then preferentially binds to these cofilin-decorated filaments, significantly accelerating the severing process.[1] This cooperative action is essential for the rapid turnover of actin filaments required during the dynamic process of cytokinesis.
The interaction is highly specific, as Aip1 shows minimal effects on bare actin filaments.[1] The proposed mechanism involves Aip1 promoting the severing of cofilin-decorated filaments, which generates more filament ends for depolymerization. Some studies have also suggested that Aip1 may cap the barbed ends of the newly severed filaments, preventing their re-annealing and further promoting net disassembly.[3]
Quantitative Analysis of Aip1 Function
The synergistic relationship between Aip1 and cofilin in promoting actin filament disassembly has been quantified in various studies. The following tables summarize key quantitative data derived from biochemical and cell biology experiments.
| Parameter | Organism/System | Value | Significance | Reference(s) |
| Aip1 Binding Affinity to F-actin | Fission Yeast, Human | Micromolar (µM) range | Indicates a moderate affinity, suggesting its interaction is transient and likely regulated by the presence of cofilin. | [4] |
| Enhancement of Cofilin-mediated Severing | Fission Yeast, Human | Up to 12-fold increase in severing rate | Demonstrates the potent synergistic effect of Aip1 in accelerating actin filament turnover. | [4][5] |
| Stoichiometry of Aip1 to Actin at Saturation | Fission Yeast | 1 Aip1 per polymerized actin subunit | Suggests Aip1 can coat the filament, although its functional interaction may occur at lower, substoichiometric ratios. | [4] |
| Cellular Phenotype | Organism/System | Quantitative Observation | Significance | Reference(s) |
| Myosin II Accumulation in Contractile Ring | Fission Yeast (Δaip1 mutant) | ~30% reduction | Aip1-mediated actin dynamics are crucial for the proper recruitment or maintenance of myosin II at the contractile ring. | [4][5] |
| Contractile Ring Maturation Time | Fission Yeast (Δaip1 mutant) | Shortened by ~50% | Suggests Aip1 is involved in the temporal regulation of contractile ring constriction initiation. | [4][5] |
| Multinucleate Cell Formation | HeLa cells (Aip1 knockdown) | Significant increase in percentage | Highlights the essential role of Aip1 in the successful completion of cytokinesis in human cells. | [6] |
Signaling and Logical Pathways
The core function of Aip1 in cytokinesis revolves around its interaction with cofilin and actin. This relationship can be visualized as a signaling pathway that ultimately leads to the dynamic turnover of actin filaments within the contractile ring.
Experimental Protocols
To facilitate further research into the role of Aip1 in cytokinesis, this section provides detailed methodologies for key experiments.
siRNA-mediated Knockdown of Aip1 in HeLa Cells
This protocol describes the transient silencing of Aip1 expression in HeLa cells to study its effects on cell division.
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Aip1-specific siRNA and non-targeting control siRNA (20 µM stocks)
-
6-well plates
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Plating: The day before transfection, seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Complex Formation:
-
For each well, dilute 60 pmol of siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 3-5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and fresh growth medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours before analysis.
-
Analysis: Assess the knockdown efficiency by Western blotting for Aip1 protein levels or qRT-PCR for Aip1 mRNA levels. Analyze the cellular phenotype, such as the incidence of multinucleate cells, by immunofluorescence microscopy.
Immunofluorescence Staining for Aip1 and F-actin
This protocol allows for the visualization of Aip1 localization and actin filament organization within cells during different stages of mitosis.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Aip1
-
Fluorophore-conjugated secondary antibody
-
Phalloidin (B8060827) conjugated to a fluorophore (for F-actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Fixation: Wash cells briefly with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary Aip1 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash three times with PBS. Incubate with the fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI for 5 minutes.
-
Mounting: Wash three times with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
In Vitro Actin Depolymerization Assay
This biochemical assay is used to quantify the effect of Aip1 and cofilin on the rate of actin filament disassembly.
Materials:
-
Pyrene-labeled actin
-
Unlabeled actin
-
General actin buffer (G-buffer)
-
Polymerization buffer (P-buffer)
-
Purified recombinant Aip1 and cofilin proteins
-
Fluorometer
Procedure:
-
Actin Polymerization: Prepare a solution of 10% pyrene-labeled actin and 90% unlabeled actin in G-buffer. Induce polymerization by adding P-buffer and incubate until the fluorescence signal plateaus, indicating that polymerization has reached a steady state.
-
Depolymerization Initiation: Initiate depolymerization by adding Aip1, cofilin, or a combination of both to the polymerized actin. A control reaction with buffer alone should also be performed.
-
Fluorescence Monitoring: Immediately begin monitoring the decrease in pyrene (B120774) fluorescence over time using a fluorometer. The rate of fluorescence decay is proportional to the rate of actin depolymerization.
-
Data Analysis: Plot fluorescence intensity versus time and calculate the initial rate of depolymerization for each condition. Compare the rates to determine the effect of Aip1 and cofilin on actin disassembly.
Co-immunoprecipitation of Aip1 and Cofilin
This protocol is designed to determine if Aip1 and cofilin interact in a cellular context.
Materials:
-
Cell lysate
-
Co-IP lysis buffer
-
Antibody against Aip1 (or cofilin)
-
Control IgG antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose beads and a control IgG to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to Aip1 (or cofilin) overnight at 4°C.
-
Complex Capture: Add fresh protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both Aip1 and cofilin to detect their co-precipitation.
Conclusion and Future Directions
Aip1 is an indispensable component of the cellular machinery that governs actin dynamics during cytokinesis. Its synergistic relationship with cofilin ensures the rapid turnover of actin filaments necessary for the proper function of the contractile ring. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate role of Aip1 in cell division.
Future research should focus on elucidating the upstream regulatory mechanisms that control Aip1's activity and localization during the cell cycle. Understanding how Aip1 is recruited to the contractile ring and how its function is coordinated with other cytokinetic proteins will provide a more complete picture of this fundamental biological process. Furthermore, given the critical role of cytokinesis in cell proliferation, Aip1 and its associated pathways represent potential targets for the development of novel anti-proliferative therapies. A deeper understanding of Aip1's function will be instrumental in exploring these therapeutic avenues.
References
- 1. Aip1 destabilizes cofilin-saturated actin filaments by severing and accelerating monomer dissociation from ends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Real-Time Single-Molecule Kinetic Analyses of AIP1-Enhanced Actin Filament Severing in the Presence of Cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aip1 Promotes Actin Filament Severing by Cofilin and Regulates Constriction of the Cytokinetic Contractile Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aip1 promotes actin filament severing by cofilin and regulates constriction of the cytokinetic contractile ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aip1p Interacts with Cofilin to Disassemble Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of Actin-Interacting Protein 1 (AIP1): A Technical Guide for Researchers
An In-depth Review of AIP1's Function, Regulation, and Therapeutic Potential
Actin-Interacting Protein 1 (AIP1), also known as WD repeat-containing protein 1 (WDR1), is a crucial and highly conserved regulator of actin cytoskeleton dynamics across eukaryotes.[1][2] This technical guide provides a comprehensive overview of the current state of AIP1 research, tailored for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms of AIP1, its interplay with other actin-binding proteins, its role in cellular processes and disease, and detailed protocols for its study.
Core Function and Mechanism of Action
AIP1's primary role is to enhance the actin filament disassembly activity of the ADF/cofilin family of proteins.[1][2] While ADF/cofilin can sever actin filaments on its own, its activity is significantly potentiated by AIP1.[1][3] AIP1 preferentially binds to actin filaments that have been decorated with ADF/cofilin, and it is at these sites that it exerts its effects.[1][4]
The precise mechanism by which AIP1 enhances cofilin-mediated severing is thought to involve a cooperative action. One model suggests that AIP1 competitively displaces cofilin from actin filaments, creating boundaries between cofilin-decorated and bare actin, which are structurally unstable and prone to severing.[4] Another model posits that AIP1 induces a conformational change in cofilin, enhancing its severing activity.[4] It is also proposed that AIP1 caps (B75204) the barbed ends of newly severed filaments, preventing their re-annealing and promoting net depolymerization.[5][6] However, some studies suggest that AIP1 does not cap barbed ends in vitro and may require other factors like coronin to do so effectively within the cellular environment.[4]
Quantitative Analysis of AIP1 and Related Protein Interactions
The dynamic interplay between AIP1, cofilin, and actin is governed by specific binding affinities and reaction kinetics. Understanding these quantitative parameters is essential for building accurate models of actin dynamics.
| Interacting Proteins | Parameter | Value | Species/Conditions |
| Cofilin - Actin | |||
| Kd (for isolated site on F-actin) | 8.3 µM | Rabbit skeletal muscle actin | |
| Kd (for MgADP-G-actin) | 0.1 µM | Arabidopsis thaliana ADF1, physiological ionic strength, pH 7.8[7] | |
| Kd (for MgATP-G-actin) | 8 µM | Arabidopsis thaliana ADF1, physiological ionic strength, pH 7.8[7] | |
| kon (for ADP-F-actin) | 0.07 µM-1s-1 | Rabbit skeletal muscle actin | |
| koff (for ADP-F-actin) | 0.6 s-1 | Rabbit skeletal muscle actin | |
| AIP1 - Cofilin - Actin | |||
| Kd (Aip1p for cofilin-F-actin) | ~4 µM | Saccharomyces cerevisiae[2] | |
| AIP1-Enhanced Severing | |||
| Severing Rate (AIP1 + Cofilin) | (4.0 ± 2.1) x 10-2 events/µm/s | 10 nM AIP1, 1 µM cofilin[3] | |
| Fold Increase in Severing Rate | 12-fold | Human AIP1 and cofilin[3] | |
| Mean Duration of AIP1 Binding (severing event) | 0.8 ± 0.3 s | Monomeric Alexa-488 labeled AIP1[3] |
Experimental Protocols for Studying AIP1
Precise and reproducible experimental methods are the cornerstone of advancing our understanding of AIP1. This section provides detailed protocols for key assays used to investigate AIP1's function.
In Vitro Actin Severing Assay using TIRF Microscopy
Total Internal Reflection Fluorescence (TIRF) microscopy allows for the direct visualization of single actin filament dynamics.
Materials:
-
Purified G-actin (unlabeled, biotinylated, and fluorescently labeled, e.g., with Alexa Fluor 488)
-
Purified AIP1 and cofilin
-
TIRF microscopy buffer: 10 mM imidazole (B134444) (pH 7.0), 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, 10 mM DTT, 0.5% methylcellulose, and an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose).[8][9]
-
Microfluidic flow cells or coverslips coated with biotin-BSA and neutravidin.[9][10]
Protocol:
-
Prepare Actin Filaments: Polymerize a mixture of unlabeled, biotinylated, and fluorescently labeled G-actin to form filaments. A typical ratio is 10-20% labeled actin and 1-5% biotinylated actin.
-
Immobilize Filaments: Introduce the polymerized actin filaments into the flow cell. The biotinylated actin will bind to the neutravidin-coated surface, immobilizing the filaments for observation.
-
Image Baseline: Image the immobilized filaments using the TIRF microscope to establish a baseline.
-
Introduce Proteins: Flow in a solution containing the desired concentrations of AIP1 and cofilin in TIRF microscopy buffer.
-
Acquire Time-Lapse Images: Immediately begin acquiring a time-lapse series of images to capture filament severing events. Typical acquisition rates are one frame every 5-10 seconds.[8]
-
Analysis: Analyze the image series to quantify the number of severing events per unit length of actin filament over time.
Co-Immunoprecipitation of AIP1 and Cofilin
Co-immunoprecipitation (Co-IP) is used to determine if two proteins interact in a cellular context.
Materials:
-
Cell lysate from cells expressing tagged or endogenous AIP1 and cofilin.
-
Lysis buffer: A non-denaturing buffer such as RIPA buffer or a Tris-based buffer with mild detergent (e.g., 0.5-1.0% NP-40), protease, and phosphatase inhibitors.[11][12]
-
Primary antibody specific for AIP1 or a tag.
-
Isotype control IgG from the same species as the primary antibody.
-
Protein A/G magnetic beads or agarose (B213101) beads.[11]
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration).
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
Protocol:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer. Incubate on ice for 30 minutes with gentle agitation.
-
Clarify Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Pre-clearing (Optional but Recommended): Add isotype control IgG and protein A/G beads to the supernatant and incubate for 1-2 hours at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody against AIP1 (typically 1-5 µg per 1 mg of total protein) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[13]
-
Capture Immune Complexes: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against AIP1 and cofilin.
Signaling Pathways and Regulation of AIP1
AIP1 function is tightly regulated within the cell through its interaction with a network of other proteins and signaling molecules.
The Core AIP1-Cofilin-Coronin Pathway
AIP1, cofilin, and coronin form a key functional module for actin disassembly. Coronin can enhance the binding of cofilin to actin filaments, thereby promoting AIP1's activity at these sites.[4] This trio is particularly efficient at disassembling branched actin networks.[4]
References
- 1. Single-molecule imaging and kinetic analysis of cooperative cofilin–actin filament interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Real-time single molecule kinetics analyses of AIP1-enhanced actin filament severing in the presence of cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Aip1 and Cofilin Promote Rapid Turnover of Yeast Actin Patches and Cables: A Coordinated Mechanism for Severing and Capping Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actin Depolymerizing Factor (ADF/Cofilin) Enhances the Rate of Filament Turnover: Implication in Actin-based Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aip1 Promotes Actin Filament Severing by Cofilin and Regulates Constriction of the Cytokinetic Contractile Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microfluidics-assisted TIRF imaging to study single actin filament dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cofilin-Linked Changes in Actin Filament Flexibility Promote Severing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 12. antibodiesinc.com [antibodiesinc.com]
- 13. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "Aip1" is utilized for several distinct proteins, each with unique cellular functions and associations with different diseases. This technical guide provides an in-depth analysis of the genetic basis of deficiency for four principal proteins referred to as Aip1: Actin-Interacting Protein 1 (Aip1/WDR1), Aryl hydrocarbon receptor-Interacting Protein (AIP), ASK1-Interacting Protein 1 (AIP1/DAB2IP), and ALG-2-Interacting Protein X (Alix/AIP1). This guide will delineate the genetic alterations, associated pathologies, underlying signaling pathways, and key experimental methodologies for each.
Actin-Interacting Protein 1 (Aip1/WDR1)
Actin-Interacting Protein 1, encoded by the WDR1 gene, is a critical regulator of actin cytoskeleton dynamics. It functions as a cofactor for ADF/cofilin, enhancing the disassembly of actin filaments.[1] Aip1/WDR1 is highly conserved across eukaryotes and is essential for numerous cellular processes that rely on rapid actin turnover.
Genetic Basis of Aip1/WDR1 Deficiency
Mutations in the WDR1 gene are the genetic basis for Aip1/WDR1 deficiency. These mutations are typically autosomal recessive and can lead to a range of clinical manifestations depending on the severity of the resulting protein dysfunction.
Associated Diseases
Deficiency in Aip1/WDR1 is primarily associated with autoinflammatory diseases, immunodeficiency, and macrothrombocytopenia.[1][2][3][4][5] Severe loss-of-function mutations can be embryonic lethal in mice, highlighting the protein's critical role in development.[2][3] In humans, recessive mutations in WDR1 have been linked to severe blood disorders and childhood lethality in severe cases.[1]
Quantitative Data on Aip1/WDR1 Deficiency
| Feature | Observation | Reference |
| Inheritance Pattern | Autosomal Recessive | [1] |
| Associated Conditions | Autoinflammatory disease, immunodeficiency, macrothrombocytopenia, periodic fever | [2][5] |
| Cellular Phenotype | Impaired neutrophil chemotaxis, defective megakaryocyte maturation | [2][4] |
| Animal Model Phenotype (Mouse) | Embryonic lethality (severe loss-of-function), autoinflammatory lesions, macrothrombocytopenia (hypomorphic alleles) | [1][2][3] |
Signaling Pathway
Aip1/WDR1 functions within the actin disassembly pathway. It binds to actin filaments that have been decorated with ADF/cofilin, enhancing the severing activity of cofilin and promoting rapid actin filament turnover. This process is crucial for cell motility, cytokinesis, and immune cell function.[6][7] The activity of the Aip1/WDR1-cofilin system is indirectly regulated by signaling pathways that control cofilin phosphorylation, such as the LIM kinase (LIMK) pathway.[6][7]
Experimental Protocols
Co-Immunoprecipitation of Aip1/WDR1 and Cofilin
This protocol is designed to verify the interaction between Aip1/WDR1 and cofilin in a cellular context.
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing:
-
Transfer the supernatant to a new tube.
-
Add Protein A/G agarose (B213101) beads and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge and collect the pre-cleared lysate.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-Aip1/WDR1 antibody or an isotype control IgG overnight at 4°C on a rotator.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with lower detergent concentration).
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against cofilin and Aip1/WDR1.
-
Aryl Hydrocarbon Receptor-Interacting Protein (AIP)
AIP is a chaperone protein that functions as a tumor suppressor.[8] It interacts with the aryl hydrocarbon receptor (AhR) and other signaling molecules.[8][9]
Genetic Basis of AIP Deficiency
Germline mutations in the AIP gene are associated with a predisposition to pituitary adenomas.[10][11] These mutations are typically heterozygous and lead to a loss of AIP protein function.
Associated Diseases
AIP gene mutations are a primary cause of Familial Isolated Pituitary Adenoma (FIPA), an autosomal dominant condition with incomplete penetrance.[8][10][11][12] Patients with AIP mutations often present with pituitary adenomas at a younger age and with larger tumors compared to those without the mutation.[8][12] The most common tumor type is a somatotropinoma, leading to acromegaly or gigantism.[8][10]
Quantitative Data on AIP Deficiency
| Feature | Observation | Reference |
| Prevalence in FIPA | 15-25% of cases | [8] |
| Mean Age at Diagnosis (AIP-mutant FIPA) | 23.6 ± 11.2 years | [12] |
| Mean Age at Diagnosis (AIP-negative FIPA) | 40.4 ± 14.5 years | [12] |
| Prevalence in Sporadic Pituitary Adenomas | < 2% overall, but higher in young patients (<18 years) with macroadenomas (20.5%) | [13][14][15] |
| Common Tumor Types | Somatotropinomas, prolactinomas | [10][11] |
Signaling Pathway
AIP is known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[9] In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins, including AIP. Upon ligand binding, AhR translocates to the nucleus and regulates the expression of target genes. Mutations in AIP can impair this signaling pathway, though the precise mechanism of tumorigenesis is still under investigation.[9] AIP also interacts with other signaling proteins, including phosphodiesterases, suggesting a link to the cAMP/PKA pathway.
Experimental Protocols
Yeast Two-Hybrid (Y2H) Screen for AIP Interacting Proteins
This protocol is used to identify novel protein-protein interactions with AIP.
-
Vector Construction:
-
Clone the full-length AIP cDNA into a Y2H "bait" vector (e.g., pGBKT7), which contains a DNA-binding domain (DBD).
-
Clone a cDNA library from the tissue of interest (e.g., pituitary) into a Y2H "prey" vector (e.g., pGADT7), which contains an activation domain (AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast strain (e.g., AH109) with the bait and prey plasmids.
-
-
Selection and Screening:
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for yeast that have taken up both plasmids and in which the reporter gene is activated due to a bait-prey interaction.
-
Positive interactions are confirmed by growth on more stringent selective media and by performing a β-galactosidase assay.
-
-
Identification of Interacting Partners:
-
Isolate the prey plasmids from positive yeast colonies and sequence the cDNA insert to identify the interacting protein.
-
ASK1-Interacting Protein 1 (AIP1/DAB2IP)
This protein, encoded by the DAB2IP gene, is a signaling scaffold protein that plays a role in inflammation, apoptosis, and cardiovascular diseases.[16] It functions as a tumor suppressor in several cancers.
Genetic Basis of DAB2IP Deficiency
Variants in the DAB2IP gene, particularly single nucleotide polymorphisms (SNPs), have been associated with an increased risk for cardiovascular diseases.[17][18]
Associated Diseases
DAB2IP gene variants are linked to an increased susceptibility to coronary heart disease, abdominal aortic aneurysm, and peripheral vascular disease.[17][18][19] As a tumor suppressor, downregulation of DAB2IP is also implicated in various cancers.[20]
Quantitative Data on DAB2IP Deficiency
| Feature | Observation | Reference |
| Associated SNP | rs7025486[A] | [17][18] |
| Odds Ratio for Coronary Heart Disease (per allele) | 1.10 (95% CI 1.06-1.14) | [17][18] |
| P-value for Association with CHD | 3.2 x 10-6 | [17][18] |
| Odds Ratio for Abdominal Aortic Aneurysm (per allele) | 1.21 | [17] |
Signaling Pathway
DAB2IP is a multifaceted signaling protein that can inhibit inflammatory pathways such as those mediated by TNF and Toll-like receptors (TLRs).[16] It can suppress the IKK-NF-κB signaling pathway while promoting the pro-apoptotic ASK1-JNK pathway.[16][21] This dual function positions DAB2IP as a critical regulator of cellular responses to stress and inflammation.[20][22]
Experimental Protocols
Studying Endothelial Cell Inflammation with DAB2IP Knockdown
This protocol uses siRNA to study the effects of DAB2IP deficiency on inflammatory responses in endothelial cells.
-
Cell Culture and Transfection:
-
Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.
-
Transfect HUVECs with siRNA targeting DAB2IP or a non-targeting control siRNA using a lipid-based transfection reagent.
-
-
Stimulation and Analysis:
-
After 48-72 hours, stimulate the cells with TNF-α (e.g., 10 ng/mL) for various time points.
-
Harvest cell lysates for Western blotting to analyze the phosphorylation of IκBα, JNK, and p65, and to confirm DAB2IP knockdown.
-
Collect cell culture supernatants to measure the secretion of inflammatory cytokines (e.g., IL-6, IL-8) by ELISA.
-
-
Adhesion Assay:
-
To assess endothelial activation, perform a monocyte adhesion assay.
-
After TNF-α stimulation, co-culture the HUVECs with fluorescently labeled monocytes.
-
Quantify the number of adherent monocytes by fluorescence microscopy or a plate reader.
-
ALG-2-Interacting Protein X (Alix/AIP1)
Alix, also known as PDCD6IP, is a protein involved in endosomal sorting, membrane trafficking, and cytokinesis.[23] It plays a key role in the budding of several enveloped viruses, including HIV-1.[23][24][25]
Genetic Basis of Alix/AIP1 Deficiency
While specific inherited deficiency syndromes are not well-defined, the function of Alix/AIP1 is critical for cellular processes, and its depletion can have significant cellular consequences. Much of the research focuses on the role of Alix/AIP1 in the context of viral infections, where viruses hijack its function.
Associated Diseases and Processes
Alix/AIP1 is centrally involved in the biogenesis of multivesicular bodies (MVBs) and the endosomal sorting complex required for transport (ESCRT) pathway.[16][26] This pathway is exploited by retroviruses like HIV-1 for budding from host cells.[24][25] Alix/AIP1 has also been implicated in neuronal death and the lysosomal degradation of certain receptors.[27]
Quantitative Data on Alix/AIP1 Function
| Feature | Observation | Reference |
| HIV-1 Budding | Overexpression of an Alix fragment (residues 364-716) significantly inhibits wild-type HIV-1 release and Gag processing. | [28] |
| V2R Degradation | Co-expression of Alix leads to marked degradation of the vasopressin V2 receptor (V2R) after 2 hours of vasopressin treatment. | [27] |
| Viral Protein Interaction | The YPXL late domain of HIV-1 Gag binds to the V domain of Alix. | [23] |
Signaling Pathway
Alix/AIP1 acts as an adaptor protein in the ESCRT pathway. In HIV-1 budding, the Gag polyprotein contains a "late domain" motif (YPXL) that recruits Alix.[23][24] Alix, in turn, recruits ESCRT-III components (CHMP4 proteins) to the site of budding, which then assemble into filaments that constrict the membrane and lead to viral scission.[24][26]
References
- 1. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations in the cofilin partner Aip1/Wdr1 cause autoinflammatory disease and macrothrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mutations in the cofilin partner Aip1/Wdr1 cause autoinflammatory disease and macrothrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actin Remodeling Defects Leading to Autoinflammation and Immune Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Wdr1-LIMK-Cofilin Axis Controls B Cell Antigen Receptor-Induced Actin Remodeling and Signaling at the Immune Synapse [frontiersin.org]
- 7. The Wdr1-LIMK-Cofilin Axis Controls B Cell Antigen Receptor-Induced Actin Remodeling and Signaling at the Immune Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medlineplus.gov [medlineplus.gov]
- 9. AIP mutations impair AhR signaling in pituitary adenoma patients fibroblasts and in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Familial isolated pituitary adenomas (FIPA) and the pituitary adenoma predisposition due to mutations in the aryl hydrocarbon receptor interacting protein (AIP) gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Aryl Hydrocarbon Receptor Interacting Protein (AIP) Mutations in Familial Isolated Pituitary Adenoma Families - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Familial Isolated Pituitary Adenomas (FIPA) and the Pituitary Adenoma Predisposition due to Mutations in the Aryl Hydrocarbon Receptor Interacting Protein (AIP) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Virus Budding and the ESCRT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Association of a sequence variant in DAB2IP with coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Association of a sequence variant in DAB2IP with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. DAB2IP Is a Bifunctional Tumor Suppressor That Regulates Wild-Type RAS and Inflammatory Cascades in KRAS Mutant Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DAB2IP in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Structural and biochemical studies of ALIX/AIP1 and its role in retrovirus budding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The ESCRT pathway and HIV-1 budding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. AIP1/ALIX is a binding partner for HIV-1 p6 and EIAV p9 functioning in virus budding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Activation of the Retroviral Budding Factor ALIX - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Alix (AIP1) is a vasopressin receptor (V2R)-interacting protein that increases lysosomal degradation of the V2R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. An Alix fragment potently inhibits HIV-1 budding: characterization of binding to retroviral YPXL late domains - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Actin-Interacting Protein 1 (Aip1) in the Integrity and Morphogenesis of Intestinal Epithelial Apical Junctions
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The intestinal epithelium forms a critical barrier, the integrity of which is paramount for human health. This barrier is maintained by the apical junctional complex (AJC), comprising tight junctions (TJs) and adherens junctions (AJs), which regulate paracellular permeability and cell-cell adhesion. The structure and function of the AJC are intrinsically linked to the underlying perijunctional actomyosin (B1167339) cytoskeleton, a dynamic structure controlled by constant actin filament turnover. This guide delineates the crucial role of Actin-Interacting Protein 1 (Aip1), a key regulator of actin filament disassembly, in the assembly, maintenance, and remodeling of intestinal epithelial apical junctions. Evidence demonstrates that Aip1 is enriched at the AJC in polarized intestinal epithelial cells and is essential for maintaining barrier integrity, proper junctional protein recruitment, and epithelial morphogenesis. Depletion of Aip1 leads to increased paracellular permeability, disorganized actin cytoskeleton, and impaired development of polarized epithelial structures, highlighting its potential as a therapeutic target for diseases characterized by epithelial barrier dysfunction.
Introduction: The Apical Junctional Complex and the Actin Cytoskeleton
The intestinal epithelial barrier is a highly selective interface that separates the luminal contents from the underlying tissue.[1] This barrier is primarily formed and regulated by the apical junctional complex (AJC), a sophisticated protein network at the apical-most aspect of the lateral membrane of epithelial cells.[2][3] The AJC consists of two main structures:
-
Tight Junctions (TJs): The most apical component, TJs (or zonula occludens) are responsible for sealing the paracellular space, thereby controlling the passage of ions, solutes, and water between cells.[4][5] Key transmembrane proteins include claudins and occludin, which are linked to the cytoskeleton by scaffolding proteins like ZO-1.[4]
-
Adherens Junctions (AJs): Located just basal to the TJs, AJs (or zonula adherens) mediate strong cell-cell adhesion, which is fundamental for tissue structure and integrity.[6][7] The core component is the transmembrane protein E-cadherin, which connects to the actin cytoskeleton via the catenin family of proteins (α-, β-, and p120-catenin).[6][7]
The stability and dynamic remodeling of both TJs and AJs are critically dependent on their association with a prominent bundle of cortical actin filaments known as the perijunctional actomyosin belt.[8][9] This belt is in a state of constant turnover, involving the coordinated disassembly and reassembly of actin filaments.[10][11] This process is governed by a host of actin-binding proteins. Among these, Actin-Interacting Protein 1 (Aip1; also known as WDR1) has emerged as a critical regulator, functioning as a major cofactor for ADF/cofilin proteins to dramatically enhance the disassembly of actin filaments.[8][12] While its role in processes like cell migration and cytokinesis is established, its function at the intestinal epithelial barrier has been a more recent discovery.[12]
Localization of Aip1 at the Apical Junctional Complex
To regulate the perijunctional cytoskeleton, Aip1 must be localized at or near the AJC. Immunofluorescence studies in polarized human intestinal epithelial cell lines (T84 and SK-CO15) and in normal mouse colonic mucosa have confirmed this prerequisite. A significant fraction of cellular Aip1 is enriched at the apical junctions, where it colocalizes with TJ proteins such as occludin and ZO-1.[10][12] This localization places Aip1 in the ideal position to control the dynamics of the actin filaments that support and regulate both adherens and tight junctions.[9][12]
Aip1 is Essential for Intestinal Barrier Integrity
The primary function of the intestinal epithelium is to act as a barrier. The integrity of this barrier is often measured by its resistance to the passage of solutes through the paracellular pathway. Experiments utilizing RNA interference (RNAi) to deplete Aip1 in intestinal epithelial cell monolayers have revealed its critical role in maintaining this barrier.
Aip1 Depletion Increases Paracellular Permeability
Knockdown of Aip1 in SK-CO15 epithelial cell monolayers leads to a significant increase in paracellular permeability.[8][10] This demonstrates that the proper regulation of actin filament disassembly by Aip1 is necessary to maintain a tight epithelial barrier.[9]
| Parameter | Cell Line | Condition | Result | Citation |
| Paracellular Permeability | SK-CO15 | Aip1 siRNA Knockdown | Significant increase in permeability | [10],[8] |
Aip1 Regulates the Recruitment of Junctional Proteins
The increased permeability observed upon Aip1 depletion is a direct consequence of defects in the AJC. Loss of Aip1 decreases the recruitment of key AJ and TJ proteins to the sites of cell-cell contact.[8][10] This includes a reduction in the junctional localization of E-cadherin, β-catenin, occludin, and ZO-1. This suggests that the dynamic actin turnover mediated by Aip1 is required for the proper assembly and maintenance of junctional protein complexes at the cell periphery.[9]
| Junctional Protein | Cell Line | Condition | Result | Citation |
| E-cadherin | SK-CO15 | Aip1 siRNA Knockdown | Decreased junctional recruitment | [10],[9] |
| β-catenin | SK-CO15 | Aip1 siRNA Knockdown | Decreased junctional recruitment | [10],[9] |
| Occludin | SK-CO15 | Aip1 siRNA Knockdown | Decreased junctional recruitment | [10],[9] |
| ZO-1 | SK-CO15 | Aip1 siRNA Knockdown | Decreased junctional recruitment | [10],[9] |
Aip1's Role in Perijunctional Actomyosin Organization
The defects in junctional integrity caused by Aip1 depletion are underpinned by significant alterations to the perijunctional F-actin cytoskeleton.[8][10] In healthy, polarized epithelial cells, this cytoskeleton is organized into thin, cross-linked perijunctional cables.[9] Aip1, in concert with cofilin, promotes the disassembly of F-actin, a crucial step in the turnover process that allows for cytoskeletal remodeling.[13]
Caption: Aip1 enhances cofilin-mediated severing of actin filaments.
Loss of Aip1 disrupts this delicate balance, leading to an abnormal organization of the perijunctional F-actin, which in turn prevents the stable assembly of AJs and TJs.[10] This highlights that Aip1-mediated actin dynamics are not just permissive but instructive for the proper architecture of the AJC.[9]
Aip1 in Epithelial Morphogenesis and Polarity
The establishment and maintenance of epithelial structures are fundamental processes in development and tissue homeostasis. Aip1 plays a previously unanticipated role in these morphogenetic events.[8][10]
Junctional Reassembly
The "calcium-switch" assay is a classic model for studying the de novo assembly of epithelial junctions. In this model, Aip1 depletion attenuates the reassembly of both AJs and TJs after calcium repletion, further confirming its role in the biogenesis of the AJC.[9][10]
3D Cyst Formation
When grown in a 3D Matrigel matrix, polarized epithelial cells like Caco-2 form hollow, spherical cysts with a well-defined central lumen, a process that mimics the formation of glandular structures in vivo.[12] The loss of Aip1 severely impairs this process, leading to the formation of abnormal, often multi-lumen cysts and inhibiting the establishment of proper apico-basal polarity.[10][12] This finding firmly establishes Aip1 as a key player in the early stages of epithelial morphogenesis.[8]
| Parameter | Cell Line | Condition | Result | Citation |
| Normal Single-Lumen Cysts | Caco-2 | Control siRNA | ~80% of cysts are normal | [12] |
| Normal Single-Lumen Cysts | Caco-2 | Aip1 siRNA Knockdown | ~30% of cysts are normal | [12] |
| Abnormal Multi-Lumen Cysts | Caco-2 | Aip1 siRNA Knockdown | Significant increase in abnormal cysts | [12],[8] |
The following diagram illustrates the logical consequences of Aip1 depletion on intestinal epithelial cell function.
Caption: Consequences of Aip1 depletion in intestinal epithelial cells.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on those used to elucidate the function of Aip1 in intestinal epithelial cells.[12]
Cell Culture and siRNA Knockdown
-
Cell Lines: SK-CO15 and Caco-2 human colonic epithelial cells are commonly used.[12]
-
Culture Conditions: Cells are typically grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a 5% CO₂ atmosphere.[14]
-
siRNA Transfection: Cells are plated and grown to a specified confluency (e.g., 60-70%). Aip1-specific small interfering RNA (siRNA) duplexes and non-targeting control siRNAs are transfected using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions. Experiments are typically performed 4 days post-transfection to allow for efficient protein knockdown.[12]
Paracellular Permeability Assay
-
Procedure: Cells are grown to confluence on permeable Transwell filters. The medium is replaced with a buffer solution. A fluorescent tracer of a specific molecular weight (e.g., 4 kDa FITC-dextran) is added to the apical chamber.[11]
-
Measurement: At various time points, samples are collected from the basal chamber, and the fluorescence intensity is measured using a plate reader. The flux of the tracer across the monolayer is calculated to determine paracellular permeability.[11] An epithelial volt/ohm meter can also be used to measure transepithelial electrical resistance (TEER) as an alternative indicator of barrier integrity.[14][15]
Calcium-Switch Assay for Junctional Reassembly
-
Procedure: Confluent cell monolayers are washed with calcium-free buffer and then incubated in a calcium-free medium for a period (e.g., 90 minutes) to disrupt cell-cell junctions.
-
Reassembly: Junctional reassembly is initiated by switching back to a normal calcium-containing medium.
-
Analysis: Cells are fixed at different time points after calcium repletion and subjected to immunofluorescence staining for junctional proteins (e.g., E-cadherin, ZO-1) to visualize the kinetics of junctional reformation.[10]
3D Epithelial Cyst Formation Assay
The workflow for assessing the role of Aip1 in 3D morphogenesis is outlined below.
Caption: Experimental workflow for the 3D epithelial cyst formation assay.
-
Procedure: Aip1-depleted or control Caco-2 cells are trypsinized to a single-cell suspension and resuspended in a basement membrane matrix (e.g., Matrigel).[12]
-
Culture: The cell/matrix suspension is plated and allowed to solidify, followed by the addition of culture medium. Cysts are grown for 3-5 days.[12]
-
Analysis: Cysts are fixed and stained for F-actin (e.g., with phalloidin) and junctional proteins (e.g., E-cadherin). Confocal microscopy is used to visualize cyst morphology. Cysts are scored as either normal (single central lumen) or abnormal (multiple lumens, no lumen).[12]
Immunofluorescence and Immunoblotting
-
Immunofluorescence: Cells are fixed, permeabilized, and incubated with primary antibodies against Aip1, occludin, ZO-1, E-cadherin, or β-catenin, followed by fluorescently-labeled secondary antibodies. F-actin is visualized using fluorescent phalloidin. Images are acquired via confocal microscopy.[12]
-
Immunoblotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies to confirm the efficiency of Aip1 knockdown and to assess total protein levels of junctional components.[12]
Conclusion and Future Directions
Actin-Interacting Protein 1 is an essential regulator of the intestinal epithelial apical junctional complex. By enhancing cofilin-mediated actin filament disassembly, Aip1 ensures the proper organization and dynamics of the perijunctional actomyosin belt.[10][13] This cytoskeletal control is fundamental for the assembly and maintenance of adherens and tight junctions, the regulation of paracellular barrier permeability, and the complex processes of epithelial polarization and morphogenesis.[8][9]
The finding that Aip1 depletion compromises the epithelial barrier suggests that dysregulation of Aip1 expression or function could contribute to the pathophysiology of intestinal disorders characterized by a "leaky gut," such as inflammatory bowel disease (IBD).[1][16] Indeed, decreased Aip1 expression has been observed in epithelial cells exposed to pro-inflammatory cytokines.[9] Therefore, strategies aimed at modulating Aip1 activity or preserving its expression could represent novel therapeutic avenues for strengthening a compromised intestinal barrier and mitigating mucosal inflammation. Further research is warranted to explore the upstream signaling pathways that regulate Aip1 localization and function at the AJC and to validate its role as a therapeutic target in preclinical models of intestinal disease.
References
- 1. Frontiers | Inflammatory and Microbiota-Related Regulation of the Intestinal Epithelial Barrier [frontiersin.org]
- 2. Breaking into the epithelial apical–junctional complex — news from pathogen hackers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fractionation of the Epithelial Apical Junctional Complex: Reassessment of Protein Distributions in Different Substructures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Too old for hide-and-seek: Cell maturation reveals hidden apical junctional organization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Apical Junctional Complex in Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Adherens junction proteins on the move—From the membrane to the nucleus in intestinal diseases [frontiersin.org]
- 7. Adherens junction proteins on the move—From the membrane to the nucleus in intestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actin-interacting protein 1 controls assembly and permeability of intestinal epithelial apical junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Actin-interacting protein 1 controls assembly and permeability of intestinal epithelial apical junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. An experimental platform using human intestinal epithelial cell lines to differentiate between hazardous and non-hazardous proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Regulation of the intestinal epithelial barrier by the apical junctional complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synergistic Control of Actin Dynamics by Aip1 and Cofilin in Mouse Oocytes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The meiotic maturation of mammalian oocytes is a complex and highly orchestrated process, culminating in the formation of a fertilizable egg. This process is critically dependent on the dynamic remodeling of the actin cytoskeleton, which drives essential events such as meiotic spindle migration, asymmetric cell division, and polar body extrusion. Two key proteins, Actin-interacting protein 1 (Aip1) and cofilin, form a crucial regulatory axis that governs the rapid turnover of actin filaments required for these events. This technical guide provides an in-depth examination of the molecular mechanisms, functional roles, and experimental investigation of the Aip1-cofilin partnership in controlling actin dynamics within mouse oocytes.
The Core Mechanism: Aip1 and Cofilin Synergy in Actin Disassembly
Actin dynamics, the constant polymerization and depolymerization of actin filaments (F-actin), are fundamental to cytoskeletal function. Cofilin, a member of the ADF/cofilin family of actin-binding proteins, is a potent factor that promotes the disassembly of actin filaments. Its primary functions include severing existing filaments and increasing the rate of actin monomer dissociation from the pointed end of the filaments.[1]
However, cofilin's activity is significantly enhanced by its interaction with Aip1 (also known as WD repeat-containing protein 1 or WDR1).[2][3] Aip1 is considered a co-factor that collaborates with cofilin to accelerate F-actin disassembly.[1][4] The synergistic mechanism involves Aip1 preferentially binding to cofilin-decorated actin filaments.[1][2] This interaction is thought to enhance the severing activity of cofilin and may also involve capping the newly generated barbed ends of severed filaments, preventing their re-elongation and promoting net depolymerization.[1][5] In essence, Aip1 boosts the efficiency of cofilin, ensuring rapid and robust actin turnover where and when it is needed.[3]
// Nodes actin_filament [label="Actin Filament (F-actin)", fillcolor="#FBBC05", fontcolor="#202124"]; cofilin [label="Active Cofilin\n(Dephosphorylated)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aip1 [label="Aip1", fillcolor="#34A853", fontcolor="#FFFFFF"]; cofilin_bound_actin [label="Cofilin-Decorated\nActin Filament", fillcolor="#F1F3F4", fontcolor="#202124"]; severed_filaments [label="Severed Filaments", fillcolor="#EA4335", fontcolor="#FFFFFF"]; g_actin [label="Actin Monomers (G-actin)\nfor recycling", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; limk [label="LIM Kinase (LIMK)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; p_cofilin [label="Inactive Cofilin\n(Phosphorylated)", fillcolor="#5F6368", fontcolor="#FFFFFF", style="filled,dashed"];
// Edges cofilin -> actin_filament [label="Binds & Severs"]; actin_filament -> cofilin_bound_actin [dir=none]; cofilin -> cofilin_bound_actin [dir=none];
aip1 -> cofilin_bound_actin [label="Enhances\nSevering"]; cofilin_bound_actin -> severed_filaments; severed_filaments -> g_actin [label="Depolymerization"];
limk -> cofilin [label="Phosphorylates\n(Inactivates)", style=dashed, arrowhead=tee]; cofilin -> p_cofilin [dir=none, style=dashed]; limk -> p_cofilin [dir=none, style=dashed];
// Invisible edges for alignment p_cofilin -> cofilin [style=invis];
{rank=same; cofilin; p_cofilin; limk} } . Caption: Aip1 and Cofilin signaling pathway for actin filament disassembly.
Regulation and Localization During Oocyte Meiosis
The activity of the Aip1-cofilin machinery is tightly regulated throughout oocyte maturation.
Cofilin Activity: Cofilin's function is primarily controlled by inhibitory phosphorylation at the Serine-3 residue, a reaction catalyzed by LIM kinases (LIMK).[6] To become active, cofilin must be dephosphorylated. Studies show that cofilin is largely phosphorylated (inactive) in prophase-arrested Germinal Vesicle (GV) stage oocytes.[6][7][8] Upon the resumption of meiosis, cofilin becomes progressively activated, with its phosphorylation levels decreasing significantly by Metaphase I (MI) and Metaphase II (MII).[7][8] This switch-like activation is crucial for the subsequent actin-dependent events of maturation.[7][9]
Subcellular Localization: Both Aip1 and cofilin exhibit dynamic localization patterns. In GV stage oocytes, cofilin is found in the nucleus.[10] Following Germinal Vesicle Breakdown (GVBD), both Aip1 and cofilin accumulate around the meiotic spindle region through the MI and MII stages.[2][10] This co-localization is consistent with their synergistic role in regulating the dense actin network that forms in the vicinity of the spindle, which is essential for its proper migration and positioning.
Functional Consequences of Aip1 and Cofilin Disruption
Perturbing the function of either Aip1 or cofilin has profound consequences for oocyte maturation, highlighting their critical roles. These effects are often studied through protein knockdown (e.g., siRNA) or overexpression of regulatory kinases like LIMK1 to inhibit cofilin.
Aip1 Depletion:
-
Impaired Spindle Migration: The most prominent defect observed upon Aip1 knockdown is the failure of the meiotic spindle to migrate from the oocyte's center to the cortex.[2][3] This leads to failed asymmetric division.
-
Actin Accumulation: Depletion of Aip1 results in the formation of large actin-positive patches or aggregates in the cytoplasm, particularly around the spindle.[2][3] This indicates a failure in actin filament disassembly and turnover.
-
Cytokinesis Defects: Aip1 deletion can disrupt cofilin localization and lead to defects in cytokinesis during the second meiotic division.[2][3]
Cofilin Inhibition:
-
Loss of Cytoplasmic Actin Mesh: Inhibiting cofilin activity during meiosis I leads to the depletion of the cytoplasmic F-actin mesh.[7][9]
-
Microvilli Elongation: Concurrently, a striking elongation of microvilli is observed across the oocyte surface.[7][9] This suggests that when the cytoplasmic actin network disassembly is blocked, actin monomers are shunted towards the formation of other actin structures.
-
Spindle Migration and Cytokinesis Failure: Similar to Aip1 depletion, cofilin inhibition results in severe defects in spindle migration and subsequent polar body extrusion.[7][9][11]
-
Actin Cap Expansion: In MII-arrested oocytes, cofilin inhibition causes a shutdown of F-actin dynamics and a significant expansion of the polarized actin cap that overlies the spindle.[7][9]
The phenotypes resulting from Aip1 knockdown can be partially rescued by the expression of a constitutively active, non-phosphorylatable version of cofilin, confirming that Aip1's primary role in this context is to boost cofilin's activity.[2][3]
// Nodes start [label="Mouse Oocyte\n(Meiosis I/II)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; inhibition [label="Inhibition of Aip1 (siRNA)\nor Cofilin (LIMK OE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; actin_turnover [label="Decreased Actin\nFilament Turnover", fillcolor="#FBBC05", fontcolor="#202124"]; phenotype1 [label="Actin Patch\nAccumulation", fillcolor="#FFFFFF", fontcolor="#202124"]; phenotype2 [label="Failure of\nSpindle Migration", fillcolor="#FFFFFF", fontcolor="#202124"]; phenotype3 [label="Defective\nAsymmetric Division", fillcolor="#FFFFFF", fontcolor="#202124"]; phenotype4 [label="Failed Polar\nBody Extrusion", fillcolor="#FFFFFF", fontcolor="#202124"]; phenotype5 [label="Microvilli Elongation\n(Cofilin Inhibition)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> inhibition; inhibition -> actin_turnover; actin_turnover -> phenotype1; actin_turnover -> phenotype2; phenotype2 -> phenotype3; phenotype3 -> phenotype4; actin_turnover -> phenotype5; } . Caption: Logical workflow of Aip1/cofilin inhibition leading to meiotic defects.
Data Presentation: Quantitative Analysis of Defects
The following tables summarize quantitative data from key studies, demonstrating the impact of disrupting Aip1 and cofilin function.
Table 1: Phenotypes of Aip1 Knockdown in Mouse Oocytes
| Phenotype | Control Oocytes (%) | Aip1-siRNA Oocytes (%) | Reference |
|---|---|---|---|
| First Polar Body Extrusion | 85.2 ± 3.5 | 38.6 ± 4.1 | [2] |
| Spindle in Central Position (MI) | 12.5 ± 2.1 | 65.7 ± 5.3 | [2] |
| Abnormal Actin Aggregation | 10.8 ± 1.7 | 78.4 ± 4.6 |[2] |
Table 2: Phenotypes of Cofilin Inhibition (via LIMK1 Overexpression) in Mouse Oocytes
| Phenotype | Control Oocytes (%) | LIMK1-OE Oocytes (%) | Reference |
|---|---|---|---|
| First Polar Body Extrusion | 83.3 ± 4.4 | 24.1 ± 7.2 | [7] |
| Centrally Located Spindle (MI) | 15.6 ± 5.1 | 68.9 ± 8.7 | [7] |
| Elongated Microvilli | 11.2 ± 3.8 | 85.7 ± 6.1 |[7] |
Experimental Protocols
Reproducing and building upon these findings requires robust experimental methodologies. The following are detailed protocols for key experiments.
Oocyte Collection and In Vitro Maturation
-
Animal Model: Use 6- to 8-week-old female ICR or C57BL/6 mice.[12][13]
-
Hormonal Stimulation: Administer an intraperitoneal injection of 5 IU pregnant mare serum gonadotropin (PMSG).
-
Oocyte Retrieval: 44-48 hours post-PMSG injection, dissect the ovaries and place them in M2 medium supplemented with 2.5 µM milrinone (B1677136) to maintain meiotic arrest.
-
Denudation: Puncture the large antral follicles with a sterile needle to release cumulus-oocyte complexes (COCs). Denude the oocytes by gentle pipetting to remove cumulus cells.
-
In Vitro Maturation (IVM): Wash the denuded GV oocytes in fresh M2 medium and culture them in MEM-alpha medium under mineral oil at 37°C in a 5% CO2 atmosphere to allow meiotic resumption.[13]
siRNA-mediated Knockdown of Aip1
-
siRNA Preparation: Resuspend Aip1-targeting siRNA and a negative control siRNA to a final concentration of 1 mM.
-
Microinjection: Using a micromanipulator and microinjector system, inject approximately 5-10 pL of siRNA solution into the cytoplasm of GV-stage oocytes arrested in milrinone-supplemented M2 medium.
-
Incubation: Culture the injected oocytes in milrinone-containing medium for 20-24 hours to allow for protein depletion.
-
Meiotic Resumption: Wash the oocytes and transfer them to milrinone-free IVM medium to initiate maturation. Collect oocytes at specific time points (e.g., 10 hours for MI, 12-14 hours for MII) for analysis.
Immunofluorescence Staining
-
Fixation: Fix oocytes in 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
Permeabilization: Permeabilize the fixed oocytes with 0.5% Triton X-100 in PBS for 20 minutes.
-
Blocking: Block non-specific binding by incubating oocytes in PBS containing 1% BSA and 0.1% Tween-20 for 1 hour.
-
Primary Antibody Incubation: Incubate oocytes with primary antibodies (e.g., anti-Aip1, anti-cofilin, anti-α-tubulin) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash oocytes three times in PBS with 0.1% Tween-20, 15 minutes per wash.
-
Secondary Antibody & F-Actin Staining: Incubate with fluorophore-conjugated secondary antibodies and a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 phalloidin) for 1 hour at room temperature in the dark.[14][15]
-
DNA Staining & Mounting: Counterstain DNA with Hoechst or DAPI for 10 minutes. Mount the oocytes on a glass slide in an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal laser scanning microscope.
// Nodes collect [label="1. Oocyte Collection\n(PMSG-primed mice)"]; knockdown [label="2. Microinjection (optional)\n(e.g., Aip1 siRNA)"]; culture [label="3. In Vitro Maturation\n(Release from arrest)"]; fix [label="4. Fixation & Permeabilization\n(PFA & Triton X-100)"]; block [label="5. Blocking\n(BSA)"]; primary_ab [label="6. Primary Antibody Incubation\n(e.g., anti-Aip1, anti-Tubulin)"]; secondary_ab [label="7. Secondary Antibody Incubation\n+ Fluorescent Phalloidin (F-actin)\n+ DAPI (DNA)"]; image [label="8. Confocal Microscopy\n& Analysis", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges collect -> knockdown; knockdown -> culture; culture -> fix; fix -> block; block -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> image; } . Caption: Experimental workflow for analyzing Aip1/cofilin function in oocytes.
Live-Cell Imaging of Actin Dynamics
-
mRNA Preparation: Synthesize mRNA encoding an F-actin probe, such as LifeAct-EGFP or Utrophin-CH-EGFP, using an in vitro transcription kit.[16][17]
-
Microinjection: Microinject the synthesized mRNA into the cytoplasm of GV-stage oocytes.
-
Expression: Culture the oocytes for 2-4 hours to allow for probe expression. Ensure expression levels are low enough to label actin structures without causing stabilization artifacts.[16]
-
Live Imaging: Transfer the oocytes to a glass-bottom dish on a heated stage of a confocal microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Acquisition: Acquire time-lapse images (4D) to visualize actin dynamics during key meiotic events like spindle migration and cytokinesis.
Conclusion and Future Directions
The synergistic action of Aip1 and cofilin is indispensable for regulating the high-speed actin turnover required for the dramatic morphological changes during mouse oocyte meiosis. Aip1 acts as a critical enhancer of cofilin-mediated filament disassembly, and the disruption of either protein leads to a catastrophic failure of spindle migration and asymmetric division. The precise spatiotemporal control of cofilin activation, coupled with its co-localization with Aip1 around the meiotic spindle, ensures that actin depolymerization is focused where it is most needed.
For researchers and drug development professionals, this regulatory node presents a potential target for understanding and potentially modulating female fertility. Future investigations could focus on the upstream signaling pathways that regulate LIMK activity at meiotic resumption and the potential interplay of other actin-binding proteins that may fine-tune the Aip1-cofilin axis in the unique cytoplasmic environment of the oocyte.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. AIP1 and Cofilin control the actin dynamics to modulate the asymmetric division and cytokinesis in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aip1p Interacts with Cofilin to Disassemble Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aip1 and Cofilin Promote Rapid Turnover of Yeast Actin Patches and Cables: A Coordinated Mechanism for Severing and Capping Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Cofilin regulates actin network homeostasis and microvilli length in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cofilin regulates actin network homeostasis and microvilli length in mouse oocytes | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 12. Visualization and Functional Analysis of Spindle Actin and Chromosome Segregation in Mammalian Oocytes - Cytoskeleton Dynamics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Regulation of Mouse Oocyte Microtubule and Organelle Dynamics by PADI6 and the Cytoplasmic Lattices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Fig. 9, [Live imaging of spindle actin,...]. - Cytoskeleton Dynamics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Measuring Aip1 Activity In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actin-interacting protein 1 (Aip1), also known as WD repeat-containing protein 1 (WDR1), is a highly conserved protein across eukaryotes that plays a critical role in the dynamic remodeling of the actin cytoskeleton.[1][2] Aip1 functions in concert with the actin-depolymerizing factor (ADF)/cofilin family of proteins to accelerate the disassembly of actin filaments.[1][3][4] This cooperative activity is essential for various cellular processes, including cell motility, endocytosis, and cytokinesis.[3][5] Purified Aip1 on its own has minimal impact on actin dynamics; its potent effects are only observed in the presence of cofilin.[6] Aip1 enhances the actin filament severing and depolymerization activities of cofilin, leading to rapid actin turnover.[4][7]
These application notes provide detailed protocols for measuring the in vitro activity of Aip1, offering researchers the tools to investigate its biochemical function and to screen for potential modulators of its activity.
Signaling Pathway and Mechanism of Action
Aip1 collaborates with cofilin to disassemble actin filaments. Cofilin first binds to and destabilizes actin filaments, creating sites that are recognized by Aip1. Aip1 then enhances the severing of these cofilin-decorated filaments and can also cap the newly generated barbed ends to prevent re-annealing and promote net depolymerization.
Caption: Aip1 and Cofilin signaling pathway for actin disassembly.
Experimental Protocols
Several in vitro assays can be employed to quantify Aip1 activity. The choice of assay depends on the specific aspect of Aip1 function being investigated (e.g., binding, severing, or enhancement of depolymerization).
Actin Co-sedimentation Assay
This assay is used to determine the binding of Aip1 to F-actin, which is typically enhanced in the presence of cofilin.
Experimental Workflow:
Caption: Workflow for the Actin Co-sedimentation Assay.
Protocol:
-
Actin Polymerization: Polymerize purified G-actin (e.g., 3.75 µM) to F-actin in F-buffer (5 mM Tris, pH 7.5, 0.7 mM ATP, 0.2 mM CaCl₂, 2 mM MgCl₂, 100 mM KCl, 0.2 mM DTT) at room temperature for at least 45 minutes.[3]
-
Reaction Mixture: In a final volume of 100 µL, mix the pre-polymerized F-actin (final concentration, 2.5 µM) with varying concentrations of purified Aip1 (e.g., 0.012–0.5 µM) and/or cofilin (e.g., 0.125–0.5 µM) in F-buffer.[3] Include control reactions with F-actin alone, F-actin with Aip1, and F-actin with cofilin.
-
Incubation: Incubate the reaction mixtures at room temperature for 20-30 minutes to allow for protein binding.
-
Centrifugation: Pellet the F-actin and any bound proteins by ultracentrifugation at high speed (e.g., 80,000-90,000 rpm) for 20-30 minutes at room temperature.[3]
-
Sample Collection: Carefully separate the supernatant from the pellet. Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.
-
Analysis: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or immunoblotting for Aip1 and cofilin. An increase in the amount of Aip1 in the pellet in the presence of cofilin indicates enhanced binding to F-actin.
Pyrene-Actin Depolymerization Assay
This fluorescence-based assay measures the net depolymerization of F-actin. The fluorescence of pyrene-labeled actin is high when it is in the filamentous form and decreases as it depolymerizes into monomers.
Protocol:
-
Prepare Pyrene-Labeled F-actin: Polymerize a mixture of unlabeled G-actin and pyrene-labeled G-actin (typically 5-10% labeling) in F-buffer.
-
Establish Baseline: Place the pyrene-labeled F-actin in a fluorometer cuvette and monitor the fluorescence (excitation ~365 nm, emission ~407 nm) until a stable baseline is achieved.[8]
-
Initiate Reaction: Add Aip1 and cofilin to the cuvette and immediately begin recording the fluorescence over time. Include controls with buffer alone, Aip1 alone, and cofilin alone.
-
Data Analysis: A decrease in fluorescence intensity indicates F-actin depolymerization. The initial rate of fluorescence decay is proportional to the rate of depolymerization.
Total Internal Reflection Fluorescence (TIRF) Microscopy Assay
This single-molecule imaging technique allows for the direct visualization of individual actin filaments being severed and depolymerizing in real-time.
Experimental Workflow:
Caption: Workflow for the TIRF Microscopy Assay.
Protocol:
-
Flow Cell Preparation: Prepare a glass flow cell coated with biotinylated BSA and neutravidin to immobilize biotinylated actin filaments.
-
Actin Filament Preparation: Polymerize G-actin containing a fraction of rhodamine- or Alexa Fluor-labeled and biotinylated monomers.[1]
-
Filament Immobilization: Introduce the labeled, biotinylated F-actin into the prepared flow cell and allow the filaments to attach to the surface. Wash with buffer to remove unattached filaments.
-
Imaging and Reaction Initiation: Mount the flow cell on a TIRF microscope. Begin imaging to capture the initial state of the filaments. Then, introduce a solution containing Aip1 and cofilin into the flow cell.
-
Data Acquisition: Record time-lapse images of the actin filaments.
-
Analysis: Analyze the image series to quantify the number of severing events per unit length of the filament per unit time. Measure the change in filament length to determine the rates of depolymerization from the barbed and pointed ends.[7]
Data Presentation and Interpretation
Quantitative data from these assays can be used to compare the activity of Aip1 under different conditions or to assess the effect of potential inhibitors or enhancers.
Table 1: Quantitative Analysis of Aip1-Mediated Actin Filament Severing
| Parameter | Value | Conditions | Reference |
| Severing Rate (Aip1 + Cofilin) | (4.0 ± 2.1) x 10⁻² events/µm/s | 10 nM Aip1, 1 µM cofilin | [1] |
| Fold Increase in Severing Rate | 14.0-fold | Compared to 1 µM cofilin alone | [1] |
| Delay between Aip1 Binding and Severing | 0.7 s | Single-molecule analysis | [1][9] |
| Aip1 Binding Duration (mean) | 0.8 ± 0.3 s | Monomeric Aip1 | [1] |
Table 2: Quantitative Analysis of Aip1-Mediated Actin Filament Depolymerization
| Parameter | Value | Conditions | Reference |
| Barbed End Depolymerization Rate | 8-10 subunits/s | 0.2 µM Aip1, 2 µM cofilin | [7] |
| Fold Increase in Barbed End Depolymerization | 5-10-fold | Compared to cofilin alone | [7] |
Table 3: Biochemical Constants for Aip1
| Parameter | Species | Value | Method | Reference |
| Actin Filament Binding Affinity (Kd) | Fission Yeast Aip1 | Micromolar range | Not specified | [4] |
| Actin Filament Binding Affinity (Kd) | Human Aip1 | Micromolar range | Not specified | [4] |
Conclusion
The in vitro assays described provide a robust framework for characterizing the biochemical activity of Aip1. The actin co-sedimentation assay is a straightforward method to assess Aip1's interaction with F-actin in the presence of cofilin. The pyrene-actin depolymerization assay offers a convenient way to measure the overall disassembly of actin filaments. For a more detailed mechanistic understanding, the TIRF microscopy assay allows for the direct observation and quantification of filament severing and depolymerization at the single-molecule level. By employing these methods, researchers can gain valuable insights into the role of Aip1 in regulating actin dynamics and its potential as a therapeutic target.
References
- 1. Real-time single molecule kinetics analyses of AIP1-enhanced actin filament severing in the presence of cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aip1p Interacts with Cofilin to Disassemble Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aip1 promotes actin filament severing by cofilin and regulates constriction of the cytokinetic contractile ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aip1 Promotes Actin Filament Severing by Cofilin and Regulates Constriction of the Cytokinetic Contractile Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aip1 and Cofilin Promote Rapid Turnover of Yeast Actin Patches and Cables: A Coordinated Mechanism for Severing and Capping Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aip1 destabilizes cofilin-saturated actin filaments by severing and accelerating monomer dissociation from ends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actin polymerisation assay [wwwuser.gwdguser.de]
- 9. Real-Time Single-Molecule Kinetic Analyses of AIP1-Enhanced Actin Filament Severing in the Presence of Cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Aip1 immunoprecipitation in mammalian cells.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation of Actin-interacting protein 1 (Aip1), also known as Disabled homolog 2-interacting protein (DAB2IP), from mammalian cell lysates. This protocol is designed to facilitate the study of Aip1 protein interactions and its role in various cellular signaling pathways.
Introduction
Aip1 is a multi-domain scaffold protein involved in a variety of cellular processes, including signal transduction, actin cytoskeleton regulation, and apoptosis.[1] It is known to interact with several key signaling molecules, such as Apoptosis signal-regulating kinase 1 (ASK1) and cofilin, and plays a crucial role in pathways like the TNF-α signaling cascade.[2][3][4] Immunoprecipitation is a powerful technique to isolate Aip1 and its interacting partners from a complex mixture of cellular proteins, enabling further analysis of its function and regulation.
Data Presentation
The following table summarizes the key quantitative parameters for a successful Aip1 immunoprecipitation experiment, based on established protocols.[1][5][6][7]
| Parameter | Value | Notes |
| Cell Lysate | ||
| Starting Cell Number | 1 x 10⁷ to 5 x 10⁷ cells | Optimal cell number may vary depending on Aip1 expression levels in the chosen cell line. |
| Lysis Buffer Volume | 1 mL per 1 x 10⁷ cells | Ensure complete cell lysis while avoiding excessive dilution of the protein extract. |
| Protein Concentration | 1 - 2 mg/mL | Determine protein concentration using a standard assay (e.g., BCA or Bradford). |
| Immunoprecipitation | ||
| Aip1 Antibody | 1 - 5 µg | The optimal antibody amount should be determined empirically. |
| Incubation with Antibody | 2 hours to overnight at 4°C | Overnight incubation may increase yield but can also lead to higher background. |
| Protein A/G Agarose (B213101) Beads | 20 - 50 µL of 50% slurry | The type of beads (Protein A, G, or A/G) should be chosen based on the antibody's isotype. |
| Incubation with Beads | 1 - 3 hours at 4°C | |
| Washing | ||
| Wash Buffer | Lysis Buffer or PBS | The stringency of the wash buffer can be adjusted to minimize non-specific binding. |
| Number of Washes | 3 - 5 times | Thorough washing is critical for reducing background. |
| Elution | ||
| Elution Buffer | 2X SDS-PAGE Sample Buffer | 20 - 50 µL |
| Elution Condition | 95-100°C for 5-10 minutes | This will denature the protein complex and the antibody. |
Experimental Protocols
This section provides a detailed step-by-step methodology for Aip1 immunoprecipitation.
Materials
-
Mammalian cells expressing Aip1
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA or a non-denaturing lysis buffer)
-
Non-denaturing Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors just before use.
-
RIPA Buffer (for more stringent lysis): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors just before use.
-
-
Anti-Aip1 antibody (validated for immunoprecipitation)
-
Isotype control IgG (from the same species as the Aip1 antibody)
-
Protein A/G agarose or magnetic beads
-
Wash Buffer (Lysis Buffer or ice-cold PBS)
-
2X SDS-PAGE Sample Buffer
-
Microcentrifuge
-
Rotating platform
Procedure
-
Cell Lysis
-
Culture mammalian cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cell pellet (1 mL per 1 x 10⁷ cells).
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate.
-
-
Pre-clearing the Lysate (Optional but Recommended)
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G bead slurry.
-
Incubate on a rotator for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation
-
Add 1-5 µg of anti-Aip1 antibody to the pre-cleared cell lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate with gentle rotation for 2 hours to overnight at 4°C.
-
Add 20-50 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-3 hours at 4°C.
-
-
Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the centrifugation and resuspension steps for a total of 3-5 washes.
-
-
Elution
-
After the final wash, carefully remove all of the supernatant.
-
Add 20-50 µL of 2X SDS-PAGE sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature the antibody.
-
Centrifuge at 14,000 x g for 1 minute to pellet the beads.
-
The supernatant containing the eluted proteins is now ready for analysis by SDS-PAGE and Western blotting.
-
Visualizations
Aip1 Immunoprecipitation Workflow
Caption: Experimental workflow for Aip1 immunoprecipitation.
Aip1 in the TNF-α Signaling Pathway
Caption: Aip1's role in the TNF-α induced ASK1-JNK signaling pathway.[1][2][3]
References
- 1. AIP1 mediates TNF-α–induced ASK1 activation by facilitating dissociation of ASK1 from its inhibitor 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Aip1p Interacts with Cofilin to Disassemble Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Aip1 CRISPR/Cas9 Knockout Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aip1
Actin-interacting protein 1 (Aip1), also known as WD repeat-containing protein 1 (WDR1), is a highly conserved protein that plays a critical role in the dynamic regulation of the actin cytoskeleton.[1][2] It functions as a cofactor for ADF/cofilin, enhancing the disassembly of actin filaments.[1][2][3][4] This process is fundamental to various cellular activities, including cell migration, cytokinesis, and morphogenesis.[1][5]
Beyond its role in actin dynamics, Aip1 is implicated in several crucial signaling pathways. It has been identified as an ASK1-interacting protein (Aip1), mediating apoptosis signal-regulating kinase 1 (ASK1) activation in response to stimuli like TNF-α.[6][7][8][9] This interaction facilitates the dissociation of ASK1 from its inhibitor, 14-3-3, leading to the activation of JNK and p38 MAPK signaling cascades involved in apoptosis and inflammation.[7][8][9] Furthermore, Aip1 is involved in regulating VEGFR2 signaling, impacting tumor angiogenesis and metastasis.[10][11] Given its diverse roles, Aip1 has been implicated in various pathological conditions, including cancer, cardiovascular diseases, and inflammatory disorders.[6][10][12] A shorter isoform, Aip1B, has been found to localize to the mitochondria and is associated with vascular dysfunction.[13][14]
Rationale for Aip1 Knockout using CRISPR/Cas9
The CRISPR/Cas9 system offers a powerful and precise tool for knocking out the Aip1 gene to elucidate its function in specific cellular contexts.[15] By creating a permanent loss-of-function mutation, researchers can investigate the direct consequences of Aip1 absence on cellular signaling, actin-dependent processes, and disease-related phenotypes. This approach can help to validate Aip1 as a potential therapeutic target for drug development.
Signaling Pathway Involving Aip1
Caption: Aip1 in TNF-α induced ASK1-mediated apoptosis pathway.
Experimental Workflow for Aip1 Knockout
Caption: Workflow for generating and validating an Aip1 knockout cell line.
Experimental Protocols
Protocol 1: sgRNA Design and Selection for Aip1 Knockout
-
Obtain Target Sequence: Retrieve the full coding sequence (CDS) of the target Aip1 gene from a database such as NCBI's Gene or Ensembl. Ensure you are using the correct sequence for your model organism.
-
Identify Target Exons: To ensure a complete loss-of-function, target an early exon that is common to all major splice variants.[16]
-
Use sgRNA Design Tools: Utilize online tools like IDT's Custom Alt-R® CRISPR-Cas9 Guide RNA Design Tool, Synthego's Design Tool, or Broad Institute's GPP sgRNA Designer. These tools will identify potential sgRNA sequences with high on-target scores and low off-target effects.[17]
-
Design Parameters:
-
Target a 20-nucleotide sequence immediately preceding a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).[17]
-
Aim for a GC content between 40-80%.
-
Avoid stretches of identical nucleotides.
-
-
-
Select and Order sgRNAs: Choose 2-3 of the highest-ranking sgRNAs for experimental validation. It is recommended to order chemically synthesized, modified sgRNAs for higher stability and efficiency.
Protocol 2: Transfection of Cas9 and sgRNA
This protocol assumes the use of a ribonucleoprotein (RNP) complex, which consists of purified Cas9 protein and the synthetic sgRNA. This method minimizes off-target effects.
-
Cell Culture: Plate the cells of interest (e.g., HeLa, HEK293T) in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Prepare RNP Complex:
-
In a sterile microcentrifuge tube, dilute 1 µL of Cas9 nuclease (e.g., 61 µM stock) with 9 µL of Opti-MEM.
-
In a separate tube, dilute 1 µL of the synthetic sgRNA (e.g., 100 µM stock) with 9 µL of Opti-MEM.
-
Add the diluted sgRNA to the diluted Cas9 protein, mix gently by pipetting, and incubate at room temperature for 10-20 minutes to allow the RNP complex to form.
-
-
Transfection:
-
Dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM according to the manufacturer's instructions.
-
Add the RNP complex to the diluted transfection reagent, mix, and incubate for 15-20 minutes.
-
Aspirate the media from the cells and add the transfection mixture dropwise.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Protocol 3: Validation of Aip1 Knockout
A. Genotypic Validation: T7 Endonuclease I (T7E1) Assay [18][19][20][21]
This assay detects insertions and deletions (indels) created by CRISPR/Cas9-mediated non-homologous end joining (NHEJ).
-
Genomic DNA Extraction: After 48-72 hours post-transfection, harvest a portion of the cells and extract genomic DNA using a commercial kit.
-
PCR Amplification:
-
Design PCR primers to amplify a 400-1000 bp region surrounding the sgRNA target site.[18]
-
Perform PCR using a high-fidelity polymerase with approximately 100 ng of genomic DNA as a template.
-
Run the PCR product on an agarose (B213101) gel to confirm a single, strong band of the expected size.
-
-
Heteroduplex Formation:
-
In a PCR tube, mix ~200 ng of the purified PCR product with a corresponding buffer.
-
Use a thermocycler to denature and re-anneal the PCR products to form heteroduplexes:
-
95°C for 5 minutes
-
Ramp down to 85°C at -2°C/second
-
Ramp down to 25°C at -0.1°C/second
-
Hold at 4°C
-
-
-
T7E1 Digestion:
-
Add 1 µL of T7 Endonuclease I to the re-annealed PCR product.
-
Incubate at 37°C for 15-20 minutes.[20]
-
-
Gel Electrophoresis: Analyze the digested products on a 2% agarose gel. The presence of cleaved fragments in addition to the original PCR band indicates successful editing. The percentage of indels can be estimated by quantifying the band intensities.
B. Genotypic Validation: Sanger Sequencing [22][23]
-
PCR and Sequencing: Amplify the target region from genomic DNA as described for the T7E1 assay. Purify the PCR product and send it for Sanger sequencing.
-
Analysis: Use a tool like Synthego's ICE (Inference of CRISPR Edits) or TIDE (Tracking of Indels by Decomposition) to analyze the sequencing chromatograms from the edited cell pool compared to the wild-type control.[24][25] This will provide an estimate of the editing efficiency and the spectrum of indels.
C. Protein Validation: Western Blot
-
Protein Extraction: Lyse the Aip1 knockout and wild-type control cells and quantify the protein concentration.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for Aip1 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control like GAPDH or β-actin to ensure equal protein loading. Successful knockout will be confirmed by the absence of the Aip1 protein band.
-
Protocol 4: Selection and Isolation of Clonal Cell Lines
-
Single-Cell Seeding: After confirming successful editing in the pooled population, dilute the transfected cells to a concentration of approximately 1 cell per 100 µL and seed into a 96-well plate.
-
Colony Expansion: Allow single cells to grow into colonies over 2-3 weeks.
-
Screening: Screen individual clones for Aip1 knockout using Western blot and Sanger sequencing of the target genomic locus to identify homozygous knockout clones.
Data Presentation
Table 1: Validation of Aip1 Gene Editing Efficiency
| Method | Wild-Type Control | Aip1 Knockout Pool |
| T7E1 Assay (% Indels) | 0% | 35% |
| Sanger Sequencing (ICE Analysis) | 0% | 32% |
Table 2: Quantification of Aip1 Protein Expression in Clonal Lines
| Cell Line | Aip1 Protein Level (Relative to WT, Normalized to GAPDH) | Genotype (Sequencing) |
| Wild-Type | 1.00 | +/+ |
| Aip1 KO Clone #1 | 0.00 | -/- (e.g., 7bp deletion) |
| Aip1 KO Clone #2 | 0.05 | -/- (e.g., 1bp insertion) |
| Heterozygous Clone #3 | 0.48 | +/- |
Table 3: Phenotypic Analysis of Aip1 Knockout Clones
| Assay | Wild-Type | Aip1 KO Clone #1 | p-value |
| Transwell Migration Assay (Cells/field) | 250 ± 25 | 110 ± 15 | <0.01 |
| Caspase-3/7 Activity (RLU) | 1500 ± 200 | 4500 ± 350 | <0.001 |
| Actin Filament Staining (Phalloidin Intensity) | 1.00 (normalized) | 1.75 | <0.05 |
Data presented are hypothetical examples for illustrative purposes.
Conclusion
This document provides a comprehensive guide for the successful design and execution of an Aip1 gene knockout experiment using CRISPR/Cas9 technology. By following these detailed protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively investigate the multifaceted roles of Aip1 in cellular biology and disease, paving the way for potential therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Aip1 promotes actin filament severing by cofilin and regulates constriction of the cytokinetic contractile ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [helda.helsinki.fi]
- 6. AIP1-mediated stress signaling in atherosclerosis and arteriosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AIP1 mediates TNF-alpha-induced ASK1 activation by facilitating dissociation of ASK1 from its inhibitor 14-3-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - AIP1: a new player in TNF signaling [jci.org]
- 9. JCI - AIP1 mediates TNF-α–induced ASK1 activation by facilitating dissociation of ASK1 from its inhibitor 14-3-3 [jci.org]
- 10. AIP1 Expression in Tumor Niche Suppresses Tumor Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Low Expression of ASK1-Interacting Protein-1 Is Significantly Correlated with Tumor Angiogenesis and Poor Survival in Patients with Early Stage Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Short AIP1 (ASK1-Interacting Protein-1) Isoform Localizes to the Mitochondria and Promotes Vascular Dysfunction [pubmed.ncbi.nlm.nih.gov]
- 15. How to design a CRISPR gene knockout experiment [horizondiscovery.com]
- 16. Successful CRISPR knockout experiments—here's what to consider before starting (Part I) [takarabio.com]
- 17. idtdna.com [idtdna.com]
- 18. pnabio.com [pnabio.com]
- 19. diagenode.com [diagenode.com]
- 20. bioneer.co.kr [bioneer.co.kr]
- 21. neb.com [neb.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. synthego.com [synthego.com]
- 25. Systematic Comparison of Computational Tools for Sanger Sequencing-Based Genome Editing Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Purifying Recombinant Aip1 Protein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actin-interacting protein 1 (Aip1) is a highly conserved WD-repeat protein that plays a crucial role in actin filament dynamics by enhancing the actin-depolymerizing activity of cofilin. Understanding the biochemical and structural properties of Aip1 is essential for elucidating its function in cellular processes and for its potential as a therapeutic target. The production of highly pure and active recombinant Aip1 is a critical first step for these studies. This document provides detailed application notes and protocols for the expression and purification of recombinant Aip1 protein from two common expression systems: Saccharomyces cerevisiae (yeast) and Escherichia coli.
Data Presentation: Comparison of Purification Methods
The choice of expression system and purification strategy can significantly impact the yield and purity of the recombinant protein. Below is a summary of expected quantitative data from the two detailed protocols.
| Parameter | GST-tagged Yeast Aip1p (from S. cerevisiae) | MBP-tagged Human Aip1 (from E. coli) |
| Expression System | Saccharomyces cerevisiae | Escherichia coli BL21(DE3) |
| Affinity Tag | Glutathione S-transferase (GST) | Maltose-Binding Protein (MBP) |
| Typical Yield | 1-2 mg/L of culture | 3-5 mg/L of culture |
| Purity (Post-Affinity) | >85% | >90% |
| Purity (Post-SEC) | >95% | >98% |
| Molecular Weight (Fusion) | ~93 kDa (Aip1p ~67 kDa + GST ~26 kDa) | ~105 kDa (hAip1 ~63 kDa + MBP ~42 kDa) |
| Cleavage Protease | Thrombin or PreScission Protease | TEV Protease |
Experimental Workflows
The following diagrams illustrate the overall workflow for the purification of GST-tagged yeast Aip1p and MBP-tagged human Aip1.
Experimental Protocols
Protocol 1: Purification of GST-tagged Yeast Aip1p from S. cerevisiae
This protocol is adapted from methods used for purifying yeast proteins expressed as GST fusions.[1][2]
1. Expression of GST-Aip1p
-
Transform the yeast strain (e.g., DDY130) with a plasmid containing the Aip1p gene fused to GST under the control of a galactose-inducible promoter (e.g., pAR3).[1]
-
Grow a 50 mL pre-culture in selective synthetic complete medium lacking the appropriate nutrient (e.g., uracil) and containing 2% raffinose (B1225341) at 30°C overnight.
-
Inoculate 1 L of YP medium (1% yeast extract, 2% peptone) containing 2% raffinose with the overnight culture to an OD600 of ~0.1.
-
Grow the culture at 30°C with vigorous shaking until the OD600 reaches 0.8-1.0.
-
Induce protein expression by adding galactose to a final concentration of 2% and continue to grow for 4-6 hours at 30°C.
2. Cell Lysis and Clarification
-
Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet once with ice-cold water and once with ice-cold Lysis Buffer.
-
Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer per 5 g of wet cell paste.
-
Lyse the cells by vortexing with an equal volume of acid-washed glass beads (0.5 mm diameter) in 8-10 cycles of 1 minute of vortexing followed by 1 minute on ice.
-
Clarify the lysate by centrifugation at 17,000 x g for 20 minutes at 4°C.[2]
-
For a higher degree of clarification, perform a subsequent ultracentrifugation step at 100,000 x g for 50 minutes at 4°C.[2]
3. Affinity Chromatography
-
Equilibrate a Glutathione-Agarose column (e.g., 4 mL bed volume) with 10 column volumes of Lysis Buffer.[2]
-
Load the clarified lysate onto the column at a flow rate of 0.5-1 mL/min.
-
Wash the column with 20 column volumes of Wash Buffer.
-
Elute the GST-Aip1p with 5 column volumes of Elution Buffer. Collect 1 mL fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing the purified protein.
4. Optional: Tag Cleavage and Polishing
-
Pool the fractions containing GST-Aip1p and dialyze against Cleavage Buffer overnight at 4°C.
-
Add Thrombin (e.g., 5 units/mL) or PreScission Protease and incubate at room temperature for 4-16 hours to cleave the GST tag.[2]
-
To remove the cleaved GST tag and any remaining uncleaved protein, pass the sample over a fresh Glutathione-Agarose column. The untagged Aip1p will be in the flow-through.
-
For higher purity, perform size-exclusion chromatography (SEC) using a column (e.g., Superdex 200) equilibrated in SEC Buffer.
Buffer Compositions for Protocol 1
| Buffer | Composition |
| Lysis Buffer | 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1x Protease Inhibitor Cocktail |
| Wash Buffer | 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1 mM EDTA, 1 mM DTT |
| Elution Buffer | 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione, 1 mM DTT |
| Cleavage Buffer | 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 2.5 mM CaCl2, 1 mM DTT |
| SEC Buffer | 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT |
Protocol 2: Purification of MBP-tagged Human Aip1 from E. coli
This protocol is a generalized method for the purification of MBP-fusion proteins expressed in E. coli.
1. Expression of MBP-hAip1
-
Transform E. coli BL21(DE3) cells with an expression vector containing the human Aip1 gene fused to the Maltose-Binding Protein (MBP) tag (e.g., pMAL vector series).
-
Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Incubate for 16-20 hours at 18°C with shaking.
2. Cell Lysis and Clarification
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold MBP Lysis Buffer.
-
Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off) or by passing through a high-pressure homogenizer.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
3. Affinity Chromatography
-
Equilibrate an Amylose resin column with 10 column volumes of MBP Lysis Buffer.
-
Load the clarified supernatant onto the column at a flow rate of 1-2 mL/min.
-
Wash the column with 20 column volumes of MBP Wash Buffer.
-
Elute the MBP-hAip1 with 5 column volumes of MBP Elution Buffer. Collect 1 mL fractions.
-
Analyze the fractions by SDS-PAGE.
4. Optional: Tag Cleavage and Further Purification
-
Pool the fractions containing MBP-hAip1 and dialyze against TEV Cleavage Buffer overnight at 4°C.
-
Add TEV protease (1:100 protease-to-protein ratio) and incubate at 4°C for 16-24 hours.
-
To remove the MBP tag and TEV protease (which is often His-tagged), pass the sample over a Ni-NTA column followed by an Amylose column. The untagged hAip1 will be in the flow-through.
-
For a final polishing step, perform ion-exchange chromatography. The choice of anion or cation exchange will depend on the pI of hAip1.
Buffer Compositions for Protocol 2
| Buffer | Composition |
| MBP Lysis Buffer | 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA, 10 mM β-mercaptoethanol, 1x Protease Inhibitor Cocktail |
| MBP Wash Buffer | 20 mM Tris-HCl pH 7.4, 1 M NaCl, 1 mM EDTA, 10 mM β-mercaptoethanol |
| MBP Elution Buffer | 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA, 10 mM maltose, 10 mM β-mercaptoethanol |
| TEV Cleavage Buffer | 50 mM Tris-HCl pH 8.0, 0.5 mM EDTA, 1 mM DTT |
Concluding Remarks
The protocols provided here offer robust methods for obtaining high-purity recombinant Aip1 protein for downstream applications. The choice between the yeast and bacterial expression systems may depend on the specific requirements of the research, such as the need for post-translational modifications (more likely in yeast) or higher yields (often achievable in E. coli). Optimization of expression conditions (e.g., temperature, induction time, and inducer concentration) and purification parameters (e.g., buffer composition, salt concentration) may be necessary to maximize the yield and purity of the final Aip1 protein product.
References
Application Notes: Aip1 Gene Knockdown via siRNA Transfection
These notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to achieve effective knockdown of the ASK1-interacting protein-1 (Aip1) gene using small interfering RNA (siRNA) transfection. Aip1, also known as DAB2IP, is a crucial signaling adaptor protein involved in cellular stress responses, inflammation, and apoptosis.[1][2] Modulating its expression is key to understanding its role in various pathological conditions, including cardiovascular diseases.[1][2]
Introduction to Aip1 and RNA Interference
Aip1 functions as a critical regulator in various signaling cascades. For instance, in response to tumor necrosis factor-alpha (TNF-α), Aip1 facilitates the activation of the pro-apoptotic ASK1-JNK signaling pathway while inhibiting the pro-survival NF-κB pathway.[1][3] It achieves this by binding to ASK1 and promoting the dissociation of its inhibitor, 14-3-3.[3][4] Given its multifaceted role, precise tools are needed to study its function.
Aip1 Signaling Pathway in Response to TNF-α
The following diagram illustrates a simplified model of Aip1's role in the TNF-α signaling pathway, leading to the activation of ASK1.
Caption: Aip1-mediated activation of the ASK1-JNK pathway.
Experimental Workflow for Aip1 siRNA Transfection
The overall process from cell preparation to data analysis is outlined below. This workflow ensures reproducibility and accurate interpretation of results.
Caption: General workflow for an siRNA transfection experiment.
Detailed Protocol for Aip1 siRNA Transfection
I. Materials and Reagents
-
Cells: Healthy, actively dividing cells at a low passage number.[7]
-
Culture Medium: Complete growth medium (with serum) and serum-free medium (e.g., Opti-MEM™).[8]
-
siRNA:
-
Transfection Reagent: Lipid-based reagent suitable for siRNA delivery (e.g., Lipofectamine™ RNAiMAX).[7]
-
Plates: 24-well tissue culture plates.
-
Reagents for Analysis: RNA lysis buffer, reverse transcription kit, qPCR master mix, protein lysis buffer (e.g., RIPA), BCA protein assay kit, primary antibody against Aip1, and appropriate secondary antibody.[9]
-
Equipment: Laminar flow hood, CO₂ incubator, pipettes, microcentrifuge tubes, qPCR machine, Western blot apparatus.
II. Experimental Procedure
Day 0: Cell Seeding
-
One day before transfection, seed cells in a 24-well plate.
-
The target confluency at the time of transfection should be 30-50%.[8] Adjust the number of cells seeded accordingly based on the cell line's growth rate.
-
Add 500 µL of complete growth medium (without antibiotics) per well.[7]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
Day 1: Transfection This procedure is for a single well in a 24-well plate. Prepare a master mix if transfecting multiple wells.[11]
-
Prepare siRNA Solution: In a microcentrifuge tube, dilute your siRNA stock (e.g., Aip1 siRNA, negative control) to the desired final concentration (e.g., 10-50 nM) in 50 µL of serum-free medium. Mix gently.
-
Prepare Transfection Reagent Solution: In a separate tube, dilute 1.5 µL of the lipid-based transfection reagent in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Form siRNA-Lipid Complex: Combine the diluted siRNA solution with the diluted transfection reagent solution. Mix gently by pipetting.
-
Incubate: Incubate the mixture for 10-15 minutes at room temperature to allow the formation of siRNA-lipid complexes.[8]
-
Add Complexes to Cells: Add the 100 µL of the siRNA-lipid complex mixture drop-wise to the cells in the well. Gently swirl the plate to ensure even distribution.
-
Incubate: Return the plate to the incubator and culture for 24-72 hours. The optimal incubation time depends on the target gene's mRNA and protein turnover rate and should be determined empirically.[8]
Day 2-4: Analysis of Gene Knockdown
A. mRNA Level Analysis (Quantitative PCR - qPCR)
-
After 24-48 hours of incubation, aspirate the culture medium and wash the cells once with PBS.
-
Lyse the cells directly in the well using an appropriate lysis buffer.
-
Isolate total RNA according to the manufacturer's protocol.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for Aip1 and a reference (housekeeping) gene.
-
Calculate the relative expression of Aip1 mRNA using the ΔΔCt method, comparing Aip1 siRNA-treated samples to the negative control-treated samples.
B. Protein Level Analysis (Western Blot)
-
After 48-72 hours of incubation, lyse the cells using a suitable protein lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for Aip1.
-
Probe with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify band intensity using densitometry software.
Data Presentation and Optimization
For clear comparison and reproducibility, all quantitative data should be summarized in tables.
Table 1: Optimization of Transfection Parameters
| Parameter | Range to Test | Recommendation | Rationale |
| Cell Confluency | 30% - 70% | Start with 40% | Cell health and division rate at the time of transfection are crucial for uptake.[10][11] |
| siRNA Concentration | 5 nM - 100 nM | Start with 10 nM | Use the lowest concentration that gives effective knockdown to minimize off-target effects.[10][11] |
| Transfection Reagent Volume | 0.5 µL - 2.5 µL per well | Follow manufacturer's guide | The ratio of reagent to siRNA is critical for complex formation and efficiency.[11] |
| Incubation Time | 24, 48, 72 hours | Test a time course | Optimal knockdown time varies depending on the stability of the target mRNA and protein.[10] |
Table 2: Example of Aip1 Knockdown Efficiency Data
| Treatment Group | Aip1 mRNA Level (Relative to Control) | Aip1 Protein Level (Relative to Control) | Cell Viability (%) |
| Untreated Cells | 1.00 ± 0.08 | 1.00 ± 0.11 | 100% |
| Negative Control siRNA (20 nM) | 0.98 ± 0.05 | 0.95 ± 0.09 | 98% ± 3% |
| Aip1 siRNA (10 nM) | 0.35 ± 0.04 | 0.41 ± 0.06 | 97% ± 2% |
| Aip1 siRNA (20 nM) | 0.18 ± 0.03 | 0.22 ± 0.05 | 95% ± 4% |
| Aip1 siRNA (50 nM) | 0.15 ± 0.02 | 0.19 ± 0.04 | 88% ± 5% |
| Positive Control (GAPDH siRNA) | N/A | 0.25 ± 0.07 (GAPDH) | 96% ± 3% |
Data are presented as mean ± standard deviation from three independent experiments.
References
- 1. AIP1-mediated stress signaling in atherosclerosis and arteriosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A short AIP1 isoform localizes to the mitochondria and promotes vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AIP1 mediates TNF-α–induced ASK1 activation by facilitating dissociation of ASK1 from its inhibitor 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - AIP1: a new player in TNF signaling [jci.org]
- 5. siRNA Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 6. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Optimizing siRNA Transfection | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. scbt.com [scbt.com]
- 10. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 11. Guidelines for transfection of siRNA [qiagen.com]
Visualizing the Molecular Dance of Actin Disassembly: An Application Note on TIRF Microscopy of Aip1 and Actin Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dynamic remodeling of the actin cytoskeleton is fundamental to numerous cellular processes, from motility and morphogenesis to endocytosis. This intricate ballet of filament polymerization and depolymerization is tightly regulated by a host of actin-binding proteins. Among these, Actin-interacting protein 1 (Aip1) plays a crucial, yet often ancillary, role in accelerating the disassembly of actin filaments, primarily by enhancing the activity of ADF/cofilin. Total Internal Reflection Fluorescence (TIRF) microscopy offers an unparalleled window into these molecular interactions, allowing for the direct visualization and quantification of individual filament dynamics at the single-molecule level. This application note provides a detailed protocol for using TIRF microscopy to visualize and quantify the effects of Aip1 on actin filament dynamics and presents key quantitative data derived from such studies.
Introduction
Actin-interacting protein 1 (Aip1) is a highly conserved WD-repeat protein that functions as a key regulator of actin cytoskeleton dynamics across eukaryotes.[1][2] While Aip1 itself has minimal effects on bare actin filaments, it dramatically enhances the actin filament-severing activity of ADF/cofilin proteins.[1][2] This synergistic relationship is critical for rapid actin turnover, a process essential for cell migration, cytokinesis, and epithelial morphogenesis.[3][4] Aip1 preferentially binds to regions of actin filaments that have been decorated by cofilin, inducing rapid severing and disassembly.[1][3]
TIRF microscopy is an ideal technique for studying these dynamics as it selectively illuminates a thin section of the sample near the coverslip (typically <100 nm), minimizing background fluorescence from the bulk solution.[5][6] This allows for high-contrast imaging of fluorescently labeled actin filaments and associated proteins, enabling the detailed analysis of events such as filament severing, elongation, and depolymerization in real-time.[7][8][9][10][11]
Key Signaling Pathway and Experimental Workflow
The interplay between Aip1, cofilin, and actin is a critical node in the regulation of cytoskeletal dynamics. The following diagrams illustrate the core signaling pathway and a typical experimental workflow for its investigation using TIRF microscopy.
Quantitative Data Summary
TIRF microscopy allows for the precise measurement of kinetic parameters associated with Aip1 and cofilin activity on actin filaments. The following tables summarize key quantitative findings from single-molecule studies.
Table 1: Aip1-Enhanced Actin Filament Severing by Cofilin
| Condition | Severing Rate (events/µm/s) | Fold Enhancement by Aip1 | Reference |
| 1 µM Cofilin alone | ~0.0028 | - | [3] |
| 1 µM Cofilin + 10 nM Aip1 | ~0.040 | ~14x | [3] |
| 150 nM Cof1 + 15 nM Aip1 + 15 nM Coronin-1B | - (Rapid Disassembly) | - | [12] |
| 150 nM Cof2 + 15 nM Aip1 + 15 nM Coronin-1B | - (Rapid Disassembly) | - | [12] |
| 150 nM ADF + 15 nM Aip1 + 15 nM Coronin-1B | - (Rapid Disassembly) | - | [12] |
Note: Direct severing rates in the presence of the full Coronin/Aip1/Cofilin system are often superseded by rapid, bursting disassembly that is difficult to quantify as discrete severing events.
Table 2: Kinetic Parameters of Aip1 Interaction with Actin Filaments
| Parameter | Value | Condition | Reference |
| Delay between Aip1 binding and severing | 0.7 s | Cofilin-decorated filaments | [13] |
| Kd for Aip1 side-binding to F-actin | 16.6 µM | Bare actin filaments | [3] |
| Kd for Aip1 end-binding | 23.4 nM | Bare actin filaments | [3] |
| On-rate for Aip1 end-binding | 112 ± 88 µM-1s-1 | Bare actin filaments | [3] |
Experimental Protocols
The following protocols are synthesized from established methods for in vitro TIRF microscopy of actin dynamics.[3][7][9][14]
Protocol 1: Protein Purification and Fluorescent Labeling
-
Actin Purification: Purify G-actin from rabbit skeletal muscle acetone (B3395972) powder.
-
Aip1 and Cofilin Expression and Purification: Express recombinant Aip1 and cofilin (e.g., human Cof1, Cof2, or ADF) in E. coli and purify using standard chromatography techniques.
-
Fluorescent Labeling:
-
Label G-actin on cysteine-374 with a fluorescent dye such as Oregon Green 488 iodoacetamide (B48618) or Alexa Fluor 488.
-
Label Aip1 or cofilin with dyes like Cy3 or Alexa Fluor 568 for multi-color imaging, ensuring the label does not interfere with protein function.
-
Protocol 2: Flow Cell Preparation
-
Coverslip Cleaning: Thoroughly clean coverslips and microscope slides by sonication in a series of solutions (e.g., detergent, ethanol, and ultrapure water).
-
Surface Passivation: Create a flow chamber by adhering a coverslip to a slide with double-sided tape. To prevent non-specific protein binding, passivate the inner surfaces with a solution of polyethylene (B3416737) glycol (PEG) containing a small fraction of biotinylated PEG.
-
Biotin-Avidin Linkage: Introduce streptavidin into the chamber to bind to the biotin-PEG. This will serve as the anchor for biotinylated actin filaments.
Protocol 3: In Vitro TIRF Microscopy Assay
-
Actin Filament Polymerization and Anchoring:
-
Prepare a polymerization mix containing a low percentage (e.g., 0.5%) of biotinylated G-actin and a higher percentage (e.g., 10-20%) of fluorescently labeled G-actin.
-
Initiate polymerization by adding polymerization buffer (F-buffer: e.g., 100 mM KCl, 2 mM MgCl₂, 0.2 mM ATP, 10 mM HEPES, pH 7.5).[3]
-
Introduce the polymerizing actin filaments into the streptavidin-coated flow cell and allow them to attach to the surface.
-
Wash the chamber with TIRF buffer (F-buffer supplemented with an oxygen-scavenging system, e.g., glucose oxidase, catalase, and glucose) to remove unpolymerized actin and unbound filaments.
-
-
Image Acquisition Setup:
-
Mount the flow cell on an inverted TIRF microscope equipped with appropriate lasers (e.g., 488 nm for green-labeled actin, 561 nm for red-labeled Aip1/cofilin), an EMCCD camera, and an objective heater to maintain a constant temperature (e.g., 35-37°C).[9]
-
Set the TIRF angle to achieve optimal signal-to-noise.
-
Acquire initial images of the tethered actin filaments.
-
-
Initiating the Reaction and Data Acquisition:
-
Introduce the protein(s) of interest (e.g., cofilin alone, or cofilin and Aip1) into the flow cell via a syringe pump for controlled fluid exchange.
-
Begin time-lapse image acquisition immediately upon introduction of the proteins. Typical parameters include an exposure of 50-100 ms (B15284909) per frame and an interval of 1-5 seconds between frames for a duration of 15-20 minutes.[9]
-
Protocol 4: Data Analysis
-
Kymograph Generation: Use software like ImageJ/Fiji to generate kymographs (space-time plots) from the time-lapse movies. Kymographs allow for the visualization and quantification of filament length changes, severing events, and protein binding/unbinding over time.
-
Quantification of Severing: Manually or automatically identify severing events in the time-lapse series. Calculate the severing rate by normalizing the number of events to the total length of filaments observed and the duration of the observation.
-
Binding and Dissociation Kinetics: For single-molecule imaging of labeled Aip1 or cofilin, measure the dwell time of individual molecules on the actin filament to determine dissociation rates. On-rates can be calculated from the frequency of binding events at a given protein concentration.
Applications in Research and Drug Development
-
Mechanistic Insights: This assay provides a powerful tool to dissect the molecular mechanisms by which Aip1, cofilin, and other actin-binding proteins regulate actin dynamics. It can be used to study the effects of specific protein mutations on severing activity and binding kinetics.[15]
-
Drug Screening: The TIRF-based assay can be adapted for screening small molecules that modulate the Aip1-cofilin-actin pathway. Compounds that inhibit or enhance actin disassembly could be valuable as potential therapeutics for diseases involving aberrant cell motility, such as cancer metastasis.
-
Understanding Disease: By studying mutant forms of actin or its regulatory proteins associated with human diseases, this technique can provide insights into the molecular basis of pathology.[15]
Conclusion
TIRF microscopy is an indispensable technique for elucidating the real-time dynamics of Aip1 and actin. It provides a quantitative framework for understanding how Aip1 collaborates with cofilin to drive the rapid disassembly of actin filaments. The detailed protocols and data presented here serve as a valuable resource for researchers and drug development professionals seeking to investigate this fundamental aspect of cytoskeletal regulation. The ability to visualize and measure these interactions at the single-molecule level opens up new avenues for both basic research and the development of novel therapeutic strategies targeting the actin cytoskeleton.
References
- 1. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-time single molecule kinetics analyses of AIP1-enhanced actin filament severing in the presence of cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Using Total Internal Reflection Fluorescence (TIRF) microscopy to visualize cortical actin and microtubules in the Drosophila syncytial embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Visualization of Actin Assembly and Filament Turnover by In Vitro Multicolor TIRF Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visualization of Actin Assembly and Filament Turnover by In Vitro Multicolor TIRF Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. Visualizing Actin and Microtubule Coupling Dynamics In Vitro by Total Internal Reflection Fluorescence (TIRF) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visualizing the in vitro assembly of tropomyosin/actin filaments using TIRF microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Visualizing the in vitro assembly of tropomyosin/actin filaments using TIRF microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TIRF microscopy analysis of human Cof1, Cof2, and ADF effects on actin filament severing and turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Single-Molecule Kinetic Analyses of AIP1-Enhanced Actin Filament Severing in the Presence of Cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microfluidics-assisted TIRF imaging to study single actin filament dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aip1p Dynamics Are Altered by the R256H Mutation in Actin - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Analysis of Aip1 Function in Yeast Models: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Actin-interacting protein 1 (Aip1) is a highly conserved WD-repeat protein that plays a crucial role in the dynamic regulation of the actin cytoskeleton. In the budding yeast Saccharomyces cerevisiae, Aip1 functions in concert with cofilin to promote the rapid disassembly of actin filaments.[1][2] This activity is essential for various cellular processes, including endocytosis, cell polarity, and cytokinesis.[3][4] Yeast models provide a powerful system to dissect the molecular mechanisms of Aip1 function due to their genetic tractability and the high degree of conservation of the actin cytoskeleton. This document provides detailed application notes and protocols for the in vivo analysis of Aip1 function in yeast.
Aip1 Function and Signaling Pathway
Aip1 is not an autonomous actin-binding protein; its function is tightly linked to cofilin.[5] Cofilin binds to and severs actin filaments, creating new barbed ends.[6] Aip1 is thought to enhance this process and cap the newly generated barbed ends, thereby preventing filament re-annealing and promoting net depolymerization.[2][7] The synergistic action of Aip1 and cofilin is critical for the rapid turnover of actin structures like cortical patches and actin cables.[6][7] Deletion of the AIP1 gene in yeast leads to subtle defects in actin organization, but it results in synthetic lethality when combined with certain cofilin alleles, highlighting their functional interdependence.[1][8]
Below is a diagram illustrating the key interactions in the Aip1-mediated actin filament disassembly pathway.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Yeast Actin Cytoskeleton: from Cellular Function to Biochemical Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aip1 Promotes Actin Filament Severing by Cofilin and Regulates Constriction of the Cytokinetic Contractile Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Aip1 and cofilin promote rapid turnover of yeast actin patches and cables: a coordinated mechanism for severing and capping filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aip1 and Cofilin Promote Rapid Turnover of Yeast Actin Patches and Cables: A Coordinated Mechanism for Severing and Capping Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
Application Notes and Protocols for Studying Aip1-Cofilin-Actin Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dynamic remodeling of the actin cytoskeleton is fundamental to numerous cellular processes, including cell migration, endocytosis, and cytokinesis. This dynamic instability is tightly regulated by a host of actin-binding proteins. Among the key players in actin filament disassembly are the actin-depolymerizing factor (ADF)/cofilin family of proteins and their crucial cofactor, Actin-Interacting Protein 1 (Aip1), also known as WD repeat-containing protein 1 (WDR1). Cofilin promotes actin dynamics by severing actin filaments and increasing the rate of subunit dissociation from the pointed ends[1]. Aip1, a highly conserved protein, significantly enhances the actin-disassembling activity of cofilin.[1][2] It preferentially binds to cofilin-decorated actin filaments, promotes their severing, and in some contexts, caps (B75204) the newly generated barbed ends to prevent re-annealing or elongation.[3][4]
Understanding the molecular intricacies of the Aip1-cofilin-actin interaction is vital for deciphering the mechanisms of cytoskeletal regulation in both health and disease. This document provides detailed application notes and protocols for key biochemical, biophysical, and cell-based techniques used to investigate this ternary complex.
Signaling Pathway Regulating Aip1-Cofilin Activity
The function of Aip1 is intrinsically linked to the activity of cofilin, which is regulated by upstream signaling pathways. A primary mechanism of cofilin regulation is through phosphorylation, typically on a serine residue near the N-terminus (e.g., Ser3). Phosphorylation by kinases such as LIM kinase (LIMK) and testicular protein kinase (TESK) inactivates cofilin, preventing it from binding to actin. Conversely, dephosphorylation by phosphatases like Slingshot (SSH) and chronophin activates cofilin. Aip1 acts downstream of this regulation, synergizing with active, dephosphorylated cofilin to drive efficient actin filament disassembly.
Caption: Upstream signals regulate cofilin activity via phosphorylation. Aip1 acts on active cofilin.
In Vitro Reconstitution Assays
In vitro assays using purified proteins are essential for dissecting the specific biochemical activities of Aip1 and cofilin on actin filaments.
Total Internal Reflection Fluorescence (TIRF) Microscopy
Application Note: TIRF microscopy enables the direct visualization of individual fluorescently labeled actin filaments in real-time.[5] This powerful technique allows for the quantitative analysis of filament dynamics, including polymerization, depolymerization, and severing events.[6][7] For the Aip1-cofilin-actin system, TIRF is the gold standard for directly observing and quantifying the filament severing activity enhanced by Aip1.[8][9] Single-molecule analysis can even determine the kinetics of Aip1 binding and the subsequent severing event.[8]
Caption: Experimental workflow for observing actin filament severing by Aip1 and cofilin via TIRF.
Detailed Protocol: Actin Filament Severing Assay
-
Protein Preparation:
-
Purify actin, cofilin, and Aip1. Rabbit skeletal muscle or yeast actin can be used.[3]
-
Label a fraction of actin with a fluorescent dye (e.g., Alexa Fluor 488) and another small fraction with biotin.
-
Fluorescently label Aip1 (e.g., with Alexa Fluor 568 or as a GST-fusion protein) for single-molecule studies.[8]
-
-
Flow Chamber Preparation:
-
Filament Immobilization:
-
Polymerize G-actin (containing ~1% biotin-labeled and 10-20% fluorescently-labeled actin) in F-buffer (e.g., 100 mM KCl, 2 mM MgCl₂, 10 mM HEPES pH 7.5).[8]
-
Introduce the polymerized filaments into the chamber and incubate for 5-10 minutes to allow tethering.
-
Gently wash with microscopy buffer to remove unbound filaments.
-
-
Imaging and Data Acquisition:
-
Prepare the final imaging solution in microscopy buffer (e.g., 10 mM imidazole (B134444) pH 7.0, 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 0.3 mM ATP, plus an oxygen scavenging system like glucose oxidase/catalase).[9]
-
Add the desired concentrations of cofilin and fluorescently labeled Aip1 to the imaging buffer.
-
Introduce this solution into the flow chamber.
-
Immediately begin acquiring time-lapse images using a TIRF microscope.
-
-
Data Analysis:
-
Generate kymographs from the time-lapse movies to visualize filament severing over time.[8]
-
Quantify the number of severing events per unit length of filament per unit time to determine the severing rate.
-
For single-molecule experiments, measure the duration of Aip1 binding (dwell time) before a severing event.[8][11]
-
Quantitative Data from TIRF Microscopy
| Parameter | Value | Organism/Conditions | Reference |
| Severing Rate (Cofilin alone) | Low / Moderate | 1 µM Cofilin | [8] |
| Severing Rate (Aip1 + Cofilin) | (4.0 ± 2.1) × 10⁻² events/µm/s | 10 nM Aip1 + 1 µM Cofilin | [8] |
| Fold Increase in Severing Rate | Up to 12-fold | Human Aip1 and Cofilin | [12] |
| Aip1 Binding Duration (non-severing) | 0.8 ± 0.3 s | Monomeric yeast Aip1 | [8] |
| Delay from Aip1 Binding to Severing | ~0.7 s | Yeast Aip1 | [8] |
Pyrene-Actin Depolymerization Assay
Application Note: This bulk fluorescence assay is a robust method to measure the overall rate of actin filament depolymerization. It utilizes actin labeled with N-(1-pyrene)iodoacetamide. The fluorescence of pyrene-actin is significantly enhanced upon its incorporation into a filament.[13] Therefore, depolymerization of F-actin into G-actin results in a decrease in fluorescence intensity. This assay is ideal for measuring the synergistic effect of Aip1 and cofilin on the net depolymerization of an actin filament population.[2][14]
Caption: Workflow for monitoring actin depolymerization using a pyrene (B120774) fluorescence assay.
Detailed Protocol: Depolymerization Assay
-
Reagent Preparation:
-
Assay Procedure:
-
In a fluorometer cuvette, dilute pyrene G-actin to a final concentration of 2-4 µM in G-buffer.[9][14]
-
Establish a baseline fluorescence reading (Excitation: ~365 nm, Emission: ~407 nm).[15]
-
Initiate polymerization by adding 1/10th volume of 10x KMEI buffer.
-
Monitor the increase in fluorescence until the signal plateaus, indicating that the polymerization has reached a steady state.
-
To initiate depolymerization, add the protein(s) of interest (e.g., Aip1, cofilin, Aip1 + cofilin) or a buffer control to the cuvette.
-
Immediately record the decrease in fluorescence over time.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
The initial slope of the curve after the addition of proteins corresponds to the rate of depolymerization.
-
Compare the rates obtained with cofilin alone, Aip1 alone, and the combination of Aip1 and cofilin to determine their synergistic effect.
-
Actin Co-sedimentation Assay
Application Note: This is a classic biochemical technique to determine the binding of proteins to F-actin and to measure net actin depolymerization.[16] In this assay, F-actin and associated proteins are separated from G-actin and unbound proteins by high-speed centrifugation. The amount of protein in the pellet (F-actin fraction) and supernatant (G-actin fraction) is then quantified, typically by SDS-PAGE and densitometry. This method can demonstrate that Aip1's ability to cause net actin depolymerization is dependent on the presence of cofilin.[2][16]
Caption: Workflow for analyzing Aip1-cofilin-actin interactions via co-sedimentation.
Detailed Protocol: F-Actin Binding and Depolymerization
-
Reaction Setup:
-
Polymerize G-actin (e.g., 3.75 µM) in F-buffer (e.g., 5 mM Tris pH 7.5, 100 mM KCl, 2 mM MgCl₂) for at least 45 minutes at room temperature.[2][16]
-
In separate tubes, add the polymerized actin to pre-determined concentrations of Aip1, cofilin, or both in F-buffer. Control tubes should contain F-actin alone. Final actin concentration is typically around 2.5 µM.[2][16]
-
Incubate the reactions for a set period (e.g., 30-60 minutes) at room temperature to allow binding and disassembly to occur.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 90,000 rpm in a TLA100 rotor, or >100,000 x g) for 20-30 minutes at 4°C or 25°C to pellet the F-actin and any bound proteins.[16]
-
-
Sample Analysis:
-
Carefully collect the supernatant from each tube. This contains G-actin and unbound proteins.
-
Resuspend the pellet in a volume of sample buffer equal to the supernatant volume.
-
Load equal volumes of the supernatant and pellet fractions onto an SDS-PAGE gel.
-
Stain the gel (e.g., with Coomassie Blue) and visualize the protein bands.
-
-
Data Analysis:
-
Use densitometry to quantify the amount of actin, Aip1, and cofilin in the supernatant and pellet fractions.
-
An increase in actin in the supernatant fraction in the presence of Aip1 and cofilin indicates net filament depolymerization.[3]
-
The presence of Aip1 and cofilin in the pellet demonstrates their ability to bind to F-actin.
-
Quantitative Data from Co-sedimentation Assays
| Condition | F-Actin in Pellet (% of Control) | Interpretation | Reference |
| Actin alone | 100% | Baseline F-actin level | [3] |
| + Aip1 | ~100% | Aip1 alone has minimal effect on net disassembly | [2][3] |
| + Cofilin | Decreased | Cofilin promotes some disassembly | [2][3] |
| + Aip1 + Cofilin | Strongly Decreased | Aip1 and cofilin synergize to cause net disassembly | [2][3] |
In Vivo and Cellular Techniques
Studying the Aip1-cofilin-actin interaction within a cellular context is crucial for validating in vitro findings and understanding its physiological relevance.
Yeast Two-Hybrid (Y2H) Assay
Application Note: The Y2H system is a powerful genetic method to detect protein-protein interactions in vivo. It was instrumental in the initial discovery of the interaction between Aip1, cofilin, and actin.[2][3] The assay can be used to map the binding interfaces by testing interactions with mutant versions of the proteins.[16] It can identify direct physical interactions and the formation of a potential ternary complex.[2]
Detailed Protocol: Y2H Assay
-
Plasmid Construction:
-
Clone the coding sequences for Aip1, cofilin, and actin into Y2H vectors. One protein is fused to the GAL4 DNA-binding domain (DBD, "bait") and the other to the GAL4 activation domain (AD, "prey").
-
Generate constructs for all combinations (e.g., DBD-Aip1 with AD-Cofilin, DBD-Cofilin with AD-Actin, etc.).
-
-
Yeast Transformation:
-
Interaction Screening:
-
Plate the transformed yeast on selection media lacking specific nutrients (e.g., leucine (B10760876) and tryptophan) to select for cells containing both plasmids.
-
Replica-plate the colonies onto a second selection medium that also lacks histidine and may contain 3-aminotriazole (3-AT), a competitive inhibitor of the HIS3 gene product.
-
Growth on this second medium indicates a positive interaction, as the interaction between the bait and prey proteins reconstitutes a functional GAL4 transcription factor, driving the expression of the HIS3 reporter gene.
-
-
Confirmation and Controls:
-
Perform a β-galactosidase assay as a secondary, quantitative reporter.
-
Include negative controls (e.g., empty vectors, non-interacting proteins) to rule out auto-activation and non-specific interactions.
-
Fluorescence Microscopy in Live Cells
Application Note: Visualizing the localization and dynamics of Aip1, cofilin, and actin in living cells provides critical insights into their function. Techniques like spinning-disk confocal microscopy or TIRF microscopy can be used to image fluorescently tagged proteins (e.g., Aip1-GFP, Cofilin-mCherry, LifeAct-RFP) in dynamic cellular structures like cortical actin patches, lamellipodia, or the cytokinetic ring.[17][18][19] Genetic manipulations, such as gene knockouts or RNAi-mediated knockdown of Aip1 or cofilin, can reveal their roles in maintaining cytoskeletal architecture and dynamics.[1][20]
Detailed Protocol: Live-Cell Imaging
-
Cell Line and Plasmid Preparation:
-
Choose an appropriate cell line (e.g., yeast, Drosophila S2 cells, mammalian fibroblasts).
-
Generate constructs for fluorescently tagged Aip1, cofilin, and an F-actin marker (e.g., LifeAct).
-
Transfect the cells with the desired plasmids. For stable expression, generate stable cell lines.
-
-
Cell Culture and Imaging:
-
Plate the transfected cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Use an imaging medium that maintains cell health and minimizes phototoxicity.
-
Acquire time-lapse images using a spinning-disk confocal or TIRF microscope equipped with an environmental chamber to control temperature and CO₂.
-
-
Data Analysis:
-
Analyze the co-localization of Aip1, cofilin, and actin structures over time.
-
Use techniques like particle image velocimetry (PIV) or optical flow to quantify actin network dynamics.[17][19]
-
In knockout/knockdown cells, quantify changes in cellular morphology, actin structure organization (e.g., filament density, patch size), and dynamic processes like cell migration or endocytic patch turnover.[1][21]
-
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Aip1 and Cofilin Promote Rapid Turnover of Yeast Actin Patches and Cables: A Coordinated Mechanism for Severing and Capping Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. pnas.org [pnas.org]
- 6. Visualizing Actin and Microtubule Coupling Dynamics In Vitro by Total Internal Reflection Fluorescence (TIRF) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microfluidics-Assisted TIRF Imaging to Study Single Actin Filament Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-time single molecule kinetics analyses of AIP1-enhanced actin filament severing in the presence of cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aip1 Promotes Actin Filament Severing by Cofilin and Regulates Constriction of the Cytokinetic Contractile Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microfluidics-assisted TIRF imaging to study single actin filament dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aip1 promotes actin filament severing by cofilin and regulates constriction of the cytokinetic contractile ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 16. Aip1p Interacts with Cofilin to Disassemble Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantifying topography-guided actin dynamics across scales using optical flow - PMC [pmc.ncbi.nlm.nih.gov]
- 18. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 19. Imaging actin organisation and dynamics in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AIP1 and Cofilin control the actin dynamics to modulate the asymmetric division and cytokinesis in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Overlapping and distinct functions for cofilin, coronin and Aip1 in actin dynamics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing FRET to Investigate Aip1 Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actin-interacting protein 1 (Aip1), also known as WDR1, is a highly conserved protein that plays a crucial role in the dynamic regulation of the actin cytoskeleton across eukaryotes. It functions in concert with cofilin to enhance the disassembly of actin filaments, a process vital for cell motility, cytokinesis, and morphogenesis.[1] Understanding the kinetics of Aip1's interaction with actin is fundamental to elucidating its mechanism of action and for the development of potential therapeutic agents targeting cytoskeletal dynamics.
Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique to study molecular interactions.[2] It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore, with the efficiency of transfer being highly dependent on the distance between the two molecules (typically within 1-10 nm).[2] This characteristic makes FRET an ideal method for quantifying the binding affinity and kinetics of protein-protein interactions in real-time.
This document provides a detailed, albeit adapted, protocol for the application of FRET to study the binding kinetics of Aip1 to cofilin-decorated actin filaments. Due to a lack of specific FRET-based kinetic studies for Aip1 in the current literature, this protocol is based on established FRET methodologies for other actin-binding proteins and incorporates the known cooperative binding mechanism of Aip1 with cofilin.[2][3] The quantitative data presented is derived from single-molecule imaging studies, which provide valuable insights into the kinetic parameters of this interaction.[4][5][6]
Signaling Pathway and Experimental Workflow
Aip1-Cofilin Mediated Actin Severing Pathway
The interaction of Aip1 with actin is critically dependent on the presence of cofilin. Cofilin first binds to actin filaments, inducing a conformational change that makes the filament more susceptible to severing. Aip1 then preferentially binds to these cofilin-decorated regions, significantly enhancing the filament severing and disassembly process.[4][7]
Caption: Aip1 and Cofilin Cooperative Actin Severing.
Experimental Workflow for FRET-based Aip1 Binding Assay
The following workflow outlines the key steps for a FRET-based experiment to determine the binding affinity of Aip1 for cofilin-decorated actin filaments.
Caption: FRET Workflow for Aip1-Actin Binding.
Quantitative Data from Single-Molecule Studies
The following table summarizes kinetic parameters for the interaction of Aip1 with cofilin-decorated actin filaments, as determined by single-molecule imaging.
| Parameter | Value | Conditions | Method | Reference |
| On-rate (kon) | 0.21 ± 0.09 µM-1s-1 | In the presence of cofilin | Single-molecule imaging | [8] |
| Off-rate (koff) | 3.46 s-1 | For Aip1 binding that did not result in severing | Single-molecule imaging | [8] |
| Mean Binding Duration (τ) | 289 ± 9 ms | For Aip1 binding that did not result in severing | Single-molecule imaging | [5][8] |
| Mean Binding Duration (τ) | 740 ± 81 ms | For Aip1 binding that resulted in severing | Single-molecule imaging | [8] |
| Delay to Severing | 0.7 s | After Aip1 binding | Single-molecule imaging | [4][5][6] |
Experimental Protocols
Protein Preparation and Fluorescent Labeling
a. Aip1-Donor Preparation:
-
Express and purify recombinant Aip1 protein using standard chromatography techniques.
-
Dialyze the purified Aip1 into a labeling buffer (e.g., 50 mM HEPES, 100 mM KCl, 1 mM MgCl₂, pH 7.5).
-
Label Aip1 with a donor fluorophore (e.g., Alexa Fluor 488 C5 maleimide) according to the manufacturer's protocol. The labeling reaction should target a specific cysteine residue, which may require site-directed mutagenesis if accessible native cysteines are not available.
-
Remove excess, unconjugated dye using a desalting column.
-
Determine the final protein concentration and labeling efficiency using UV-Vis spectrophotometry.
b. Actin-Acceptor Preparation:
-
Purify G-actin from a rabbit skeletal muscle acetone (B3395972) powder or using a recombinant expression system.
-
Label G-actin with an acceptor fluorophore (e.g., Alexa Fluor 555 C2 maleimide) at Cys-374.
-
Polymerize the labeled G-actin to F-actin by adding polymerization buffer (e.g., 50 mM HEPES, 100 mM KCl, 2 mM MgCl₂, 1 mM ATP, pH 7.5).[2]
-
Stabilize the F-actin filaments with a molar excess of phalloidin.
-
Determine the final concentration and labeling efficiency.
FRET-Based Binding Assay (Steady-State)
This protocol describes a steady-state FRET measurement using a spectrofluorometer in a multi-well plate format.[2]
a. Reagents and Buffers:
-
FRET Buffer: 50 mM HEPES, 100 mM KCl, 2 mM MgCl₂, 1 mM ATP, 0.2 mM DTT, pH 7.5.
-
Aip1-Donor Stock: Labeled Aip1 at a suitable stock concentration (e.g., 10 µM).
-
F-Actin-Acceptor Stock: Labeled and phalloidin-stabilized F-actin at a suitable stock concentration (e.g., 10 µM).
-
Cofilin Stock: Unlabeled, purified cofilin (e.g., 100 µM).
b. Experimental Procedure:
-
Prepare Cofilin-Decorated F-Actin: In a microcentrifuge tube, prepare a solution of F-actin-acceptor at a concentration twice the final desired concentration in FRET buffer. Add cofilin to a final concentration sufficient to decorate the actin filaments (e.g., a 2:1 molar ratio of cofilin to actin monomers). Incubate at room temperature for 15-20 minutes.
-
Prepare Titration Series: In a 96-well, non-binding surface black plate, prepare a serial dilution of the Aip1-donor protein in FRET buffer.
-
Initiate Binding Reaction: Add the cofilin-decorated F-actin-acceptor solution to each well containing the Aip1-donor dilutions. The final concentration of F-actin-acceptor should be fixed (e.g., 100 nM), while the Aip1-donor concentration will vary.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding reaction to reach equilibrium.[2]
-
Data Acquisition:
-
Set the spectrofluorometer to excite at the donor's excitation wavelength (e.g., 470 nm for Alexa Fluor 488).
-
Measure the emission spectrum from 490 nm to 650 nm.
-
Record the fluorescence intensity at the donor's emission peak (e.g., 520 nm) and the acceptor's emission peak (e.g., 568 nm).[2]
-
Data Analysis
-
Data Correction:
-
Subtract the background fluorescence from a buffer-only control.
-
Correct for spectral crosstalk (donor emission bleed-through into the acceptor channel and direct excitation of the acceptor at the donor excitation wavelength). This requires control measurements of donor-only and acceptor-only samples.
-
-
Calculate FRET Efficiency: The sensitized emission of the acceptor can be used as a measure of FRET. Plot the corrected acceptor fluorescence intensity as a function of the Aip1-donor concentration.
-
Determine Binding Affinity (Kd):
-
Fit the resulting binding curve to a one-site binding model using non-linear regression analysis (e.g., in GraphPad Prism or similar software).
-
The equation for a one-site binding model is: Y = Bmax * [X] / (Kd + [X]) Where:
-
Y is the measured FRET signal.
-
Bmax is the maximum FRET signal at saturation.
-
Kd is the dissociation constant.
-
-
Troubleshooting
-
Low FRET Signal: The distance between the fluorophores may be too large or their orientation unfavorable. Consider alternative labeling sites or different FRET pairs.
-
High Background/Crosstalk: Ensure complete removal of unconjugated dyes after labeling. Optimize filter sets and use appropriate correction factors.
-
Protein Aggregation: Perform experiments in optimized buffers. Confirm the monomeric state of Aip1 and the filamentous state of actin before the experiment.[2]
By following these adapted protocols and considering the available kinetic data, researchers can effectively employ FRET to gain valuable quantitative insights into the interaction between Aip1 and the actin cytoskeleton.
References
- 1. High-throughput screen, using time-resolved FRET, yields actin-binding compounds that modulate actin–myosin structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aip1 destabilizes cofilin-saturated actin filaments by severing and accelerating monomer dissociation from ends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time single molecule kinetics analyses of AIP1-enhanced actin filament severing in the presence of cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Real-Time Single-Molecule Kinetic Analyses of AIP1-Enhanced Actin Filament Severing in the Presence of Cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for GST-Fusion Protein Purification of Aip1 from Yeast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actin-interacting protein 1 (Aip1) is a crucial regulator of actin cytoskeleton dynamics in eukaryotic cells. In yeast (Saccharomyces cerevisiae), Aip1 collaborates with cofilin to enhance the disassembly of actin filaments. This process is vital for various cellular functions, including endocytosis, cell polarity, and morphogenesis. The ability to obtain pure, functional Aip1 is essential for in vitro studies of its biochemical activity, its interaction with other proteins, and for screening potential therapeutic compounds that target actin dynamics.
This document provides a detailed protocol for the expression and purification of Aip1 from yeast as a Glutathione (B108866) S-transferase (GST) fusion protein. The GST tag facilitates a straightforward and efficient one-step affinity purification, yielding protein suitable for a range of downstream applications.
Principle of GST-Fusion Protein Purification
The GST gene fusion system is a widely used method for the expression and purification of recombinant proteins. The protein of interest, in this case, Aip1, is fused to the C-terminus of GST. This fusion protein is then expressed in a suitable host, such as Saccharomyces cerevisiae. The expressed GST-Aip1 fusion protein can be selectively purified from the cell lysate by affinity chromatography using a matrix with immobilized glutathione, the substrate for GST. The bound fusion protein can then be eluted under mild, non-denaturing conditions using a buffer containing reduced glutathione.
Applications of Purified GST-Aip1
-
Biochemical Assays: Studying the enzymatic activity of Aip1 in actin filament disassembly, often in conjunction with cofilin.
-
Protein-Protein Interaction Studies: Investigating the binding of Aip1 to actin, cofilin, and other potential regulatory proteins using techniques like pull-down assays.
-
Structural Biology: Purified protein can be used for crystallization trials to determine the three-dimensional structure of Aip1.
-
Drug Screening: High-throughput screening of small molecules that may inhibit or enhance the function of Aip1, which could be relevant for antifungal drug development.
-
Antibody Production: Using the purified protein as an antigen to generate specific antibodies against Aip1.
Data Presentation
Table 1: Typical Yield of GST-Aip1 from Yeast Culture
| Culture Volume (L) | Yeast Strain | Typical Cell Pellet (g, wet weight) | Total Protein in Lysate (mg) | Purified GST-Aip1 Yield (mg) |
| 1 | S. cerevisiae | 10 - 15 | 200 - 400 | 1 - 5 |
| 5 | S. cerevisiae | 50 - 75 | 1000 - 2000 | 5 - 25 |
Note: Yields can vary significantly depending on the expression vector, induction conditions, and the specific yeast strain used.
Table 2: Purity and Quality Control of Purified GST-Aip1
| Purification Step | Protein Concentration (mg/mL) | Purity by SDS-PAGE (%) | Western Blot Confirmation |
| Crude Lysate | 5 - 10 | < 5 | Positive |
| Flow-through | 4 - 9 | < 1 | Negative |
| Wash Fractions | < 0.1 | N/A | Faint/Negative |
| Eluted GST-Aip1 | 0.5 - 2.0 | > 90 | Strong Positive |
Signaling Pathway
The primary role of Aip1 in yeast is to enhance the actin filament severing and disassembly activity of cofilin. This is a critical step in the rapid turnover of actin filaments, which is essential for dynamic cellular processes.
Caption: Aip1 and Cofilin signaling pathway for actin disassembly.
Experimental Protocols
Materials and Reagents
-
Yeast Strain: S. cerevisiae strain (e.g., DDY strains) transformed with a GST-Aip1 expression vector (e.g., pGEX-based vector adapted for yeast).
-
Growth Media: YPD (Yeast Extract Peptone Dextrose) or appropriate selective media (e.g., SC-Ura for plasmids with URA3 marker).
-
Induction Medium: YPG (Yeast Extract Peptone Galactose) for galactose-inducible promoters.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM DTT, and 1x Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free).
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, 1 mM DTT.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione.
-
Glutathione Agarose (B213101) Resin: (e.g., Glutathione Sepharose 4B).
-
Glass Beads: 0.5 mm acid-washed glass beads.
-
General Lab Equipment: Shaking incubator, centrifuges, sonicator or bead beater, chromatography columns, spectrophotometer, SDS-PAGE equipment.
Experimental Workflow
Caption: Experimental workflow for GST-Aip1 purification from yeast.
Step-by-Step Methodology
1. Yeast Culture and Expression
-
Inoculate a single colony of the yeast strain containing the GST-Aip1 expression plasmid into 50 mL of selective medium and grow overnight at 30°C with vigorous shaking (250 rpm).
-
The next morning, use the overnight culture to inoculate 1 L of YPD to an OD₆₀₀ of ~0.1. Grow at 30°C with shaking until the culture reaches an OD₆₀₀ of 0.8 - 1.0.
-
To induce the expression of GST-Aip1, add galactose to a final concentration of 2% (w/v).
-
Continue to incubate the culture at 30°C for an additional 4-6 hours.
2. Cell Harvest and Lysis
-
Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold sterile water.
-
Resuspend the cell pellet in 10 mL of ice-cold Lysis Buffer per 5 g of wet cell paste.
-
Transfer the cell suspension to a bead beater tube and add an equal volume of 0.5 mm acid-washed glass beads.
-
Disrupt the cells by bead beating for 5-7 cycles of 1 minute of beating followed by 2 minutes of cooling on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble GST-Aip1 protein.
3. Affinity Purification
-
Equilibrate the glutathione agarose resin by washing it three times with 10 bed volumes of ice-cold Lysis Buffer.
-
Add the clarified cell lysate to the equilibrated resin and incubate for 1-2 hours at 4°C with gentle agitation to allow the GST-Aip1 to bind to the resin.
-
Pack the slurry into a chromatography column and allow the unbound lysate to flow through.
-
Wash the resin with 20 bed volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the GST-Aip1 from the resin by adding 3-5 bed volumes of Elution Buffer. Collect the eluate in fractions.
4. Analysis and Storage
-
Determine the protein concentration of the eluted fractions using a Bradford assay or by measuring the absorbance at 280 nm.
-
Analyze the purity of the eluted fractions by SDS-PAGE followed by Coomassie blue staining. A single prominent band should be observed at the expected molecular weight of GST-Aip1.
-
Confirm the identity of the purified protein by Western blotting using an anti-GST or anti-Aip1 antibody.
-
Pool the purest fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
-
Aliquot the purified protein, snap-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Protein Yield | Inefficient cell lysis | Optimize bead beating or sonication time. |
| Low expression level | Optimize induction time and temperature. Use a richer growth medium. | |
| Protein is insoluble | Lower the induction temperature (e.g., 20°C) and increase induction time. Add detergents or glycerol (B35011) to the lysis buffer. | |
| Protein Degradation | Protease activity | Ensure protease inhibitors are fresh and used at the recommended concentration. Keep samples on ice at all times. |
| Contaminating Proteins | Insufficient washing | Increase the volume and/or salt concentration of the Wash Buffer. |
| Non-specific binding | Add a pre-clearing step with underivatized sepharose beads before adding the glutathione resin. | |
| No Protein Eluted | Glutathione in elution buffer has degraded | Prepare fresh Elution Buffer. |
| GST tag is not accessible | Consider engineering a longer linker between GST and Aip1. |
Troubleshooting & Optimization
Troubleshooting Aip1 western blot non-specific bands.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to non-specific bands in Aip1 Western blot experiments.
Troubleshooting Guide: Non-Specific Bands
Encountering non-specific bands in your Aip1 Western blot can be frustrating. This guide addresses the most common causes and provides systematic solutions to improve the specificity of your results.
FAQs: Addressing Specific Issues
Question 1: I see multiple bands on my blot in addition to the expected Aip1 band. What is the most likely cause?
Multiple bands can arise from several factors. The most common issues are related to antibody concentrations and specificity.[1][2]
-
Primary Antibody Concentration: An excessively high concentration of the primary antibody can lead to it binding to proteins with similar epitopes, resulting in non-specific bands.[1][3][4] Consider performing a titration experiment to determine the optimal antibody concentration.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to other proteins in the lysate.[4] A control experiment using only the secondary antibody can help determine if this is the issue.
-
Protein Degradation: If the non-specific bands are of a lower molecular weight than your target, it could indicate that your Aip1 protein has been degraded by proteases.[3] Ensure you use fresh protease inhibitors in your lysis buffer and keep samples on ice.[5]
-
Splice Variants or Post-Translational Modifications: Some proteins exist as multiple isoforms or have post-translational modifications that can affect their migration on the gel. A literature search on Aip1 may clarify if this is expected.
Question 2: My blot has a high background, making it difficult to see my Aip1 band clearly. How can I reduce this?
High background often stems from insufficient blocking or inadequate washing.[1][2]
-
Incomplete Blocking: Blocking is essential to prevent non-specific binding of antibodies to the membrane.[1][4] If you are using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA), especially if you are working with phospho-specific antibodies.[6] Increasing the blocking time and ensuring the blocking solution is fresh can also help.[4]
-
Insufficient Washing: Washing steps are crucial for removing unbound antibodies.[3][4] Increase the number and duration of your washes, and ensure you are using a detergent like Tween-20 in your wash buffer.[3]
Question 3: The non-specific bands are very close to the expected molecular weight of Aip1 (approx. 65-67 kDa). How can I resolve this?
When non-specific bands are close to your target protein, optimizing the gel electrophoresis and antibody incubation conditions is key.
-
Gel Percentage: Using a gel with a higher acrylamide (B121943) percentage can improve the resolution of proteins in the 60-70 kDa range.
-
Antibody Incubation Temperature: Incubating the primary antibody at 4°C overnight, as opposed to a shorter incubation at room temperature, can decrease non-specific binding.[1][4]
-
Antibody Specificity: If using a polyclonal antibody, you may be detecting multiple epitopes. Switching to a monoclonal antibody specific for Aip1 could provide a cleaner result.[3]
Quantitative Data Summary
Optimizing your Western blot often requires adjusting the concentrations and durations of various steps. The following table provides recommended starting ranges for key parameters. Empirical testing is crucial to determine the optimal conditions for your specific experimental setup.
| Parameter | Recommendation | Range | Common Starting Point |
| Protein Loading | Total protein from cell lysate | 20-30 µg | 25 µg |
| Primary Antibody | Titrate to find optimal concentration | 1:500 - 1:2000 | 1:1000 |
| Secondary Antibody | Titrate to find optimal concentration | 1:5000 - 1:20,000 | 1:10,000 |
| Blocking | Non-fat dry milk or BSA in TBST | 3-5% | 5% |
| Washing Steps | TBST (TBS with Tween-20) | 3-5 washes, 5-15 min each | 3 washes, 10 min each |
Experimental Protocols
Optimized Aip1 Western Blot Protocol
This protocol is designed to minimize non-specific binding and enhance the detection of Aip1.
1. Sample Preparation:
- Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
- Determine protein concentration using a BCA assay.
- Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
2. Gel Electrophoresis:
- Load 20-30 µg of protein per well onto a 10% SDS-PAGE gel.
- Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer:
- Transfer proteins to a PVDF membrane at 100V for 60-90 minutes in a cold environment.
- Confirm transfer efficiency by Ponceau S staining.
4. Blocking:
- Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
5. Primary Antibody Incubation:
- Dilute the Aip1 primary antibody in blocking buffer (e.g., 1:1000).
- Incubate the membrane overnight at 4°C with gentle agitation.
6. Washing:
- Wash the membrane three times for 10 minutes each with TBST.
7. Secondary Antibody Incubation:
- Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:10,000).
- Incubate for 1 hour at room temperature with gentle agitation.
8. Final Washes:
- Wash the membrane three times for 10 minutes each with TBST.
9. Detection:
- Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
- Capture the chemiluminescent signal using an imaging system.
Visualizations
Troubleshooting Workflow for Non-Specific Bands
This diagram outlines a logical approach to diagnosing and resolving the issue of non-specific bands in your Aip1 Western blot.
Caption: A step-by-step workflow for troubleshooting non-specific bands.
Aip1 Signaling Pathway in TNF-α Induced Apoptosis
Aip1 (also known as DAB2IP) functions as a signaling adaptor protein. In the context of TNF-α signaling, Aip1 plays a crucial role in mediating the activation of the pro-apoptotic ASK1/JNK pathway.[7]
Caption: Aip1's role in the TNF-α signaling pathway leading to apoptosis.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 3. arp1.com [arp1.com]
- 4. biossusa.com [biossusa.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Western blot optimization | Abcam [abcam.com]
- 7. AIP1-mediated stress signaling in atherosclerosis and arteriosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aip1 Recombinant Protein Solubility and Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility and yield of recombinant Actin-interacting protein 1 (Aip1).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in producing soluble recombinant Aip1?
A1: Recombinant Aip1, like many other proteins, can be prone to misfolding and aggregation when overexpressed in common host systems like E. coli. This often leads to the formation of insoluble inclusion bodies, significantly reducing the yield of functional, soluble protein.[1][2] Key challenges include the complex folding of its WD40 repeat domains and potential toxicity to the host cell at high expression levels.
Q2: Which expression system is most suitable for Aip1?
A2: Escherichia coli is the most widely used and cost-effective system for recombinant protein production and is a good starting point for Aip1 expression.[1][2][3] Strains like BL21(DE3) are commonly used due to their compatibility with T7 promoter-based expression vectors.[4][5] However, if solubility issues persist, exploring eukaryotic systems like yeast (Pichia pastoris) or insect cells (Baculovirus Expression Vector System) may be beneficial as they provide more complex protein folding machinery and post-translational modifications.
Q3: How can I prevent the formation of inclusion bodies?
A3: Preventing inclusion body formation is crucial for obtaining soluble Aip1. Strategies include:
-
Lowering Expression Temperature: Reducing the culture temperature to 15-25°C after induction slows down protein synthesis, allowing more time for proper folding.[2][5]
-
Optimizing Inducer Concentration: Using a lower concentration of the inducer (e.g., IPTG) can reduce the rate of transcription and translation, preventing the accumulation of misfolded protein.[6]
-
Using a Weaker Promoter: While strong promoters like T7 are common, a weaker or more tightly regulated promoter can control expression levels and improve solubility.[1][4]
-
Co-expression with Chaperones: Molecular chaperones like GroEL/GroES or DnaK/DnaJ can assist in the proper folding of Aip1.[4]
Q4: What is the role of solubility-enhancing fusion tags for Aip1?
A4: Fusion tags are peptides or proteins that are genetically fused to the N- or C-terminus of the target protein to improve its solubility and facilitate purification. For Aip1, common and effective tags include Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), and Small Ubiquitin-like Modifier (SUMO).[7] These tags are thought to act as chaperones, assisting in the folding of the fused Aip1 protein.
Q5: If my Aip1 is in inclusion bodies, can I still recover active protein?
A5: Yes, it is often possible to recover active Aip1 from inclusion bodies through a process of denaturation and refolding. This involves isolating the inclusion bodies, solubilizing them with strong denaturants like urea (B33335) or guanidine (B92328) hydrochloride, and then gradually removing the denaturant to allow the protein to refold into its native conformation.[8][9][10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during Aip1 recombinant protein expression and purification.
Problem 1: Low or No Expression of Aip1
| Possible Cause | Suggested Solution |
| Codon Bias | The gene sequence of Aip1 may contain codons that are rare in E. coli, leading to translational stalling. Solution: Synthesize a codon-optimized gene for E. coli expression.[2] |
| Toxic Protein | High levels of Aip1 expression might be toxic to the host cells, leading to cell death and low yield. Solution: Use a tightly regulated promoter (e.g., pBAD) and a lower inducer concentration. Monitor cell viability post-induction.[4] |
| Plasmid Instability | The expression vector may be unstable or have a low copy number. Solution: Ensure the use of a high-copy-number plasmid and maintain antibiotic selection throughout the culture.[4] |
| Inefficient Transcription/Translation | The promoter may not be strong enough, or the ribosome binding site (RBS) may be suboptimal. Solution: Use a vector with a strong promoter like T7 and a consensus RBS.[1][4] |
Problem 2: Aip1 is Expressed in Insoluble Inclusion Bodies
| Possible Cause | Suggested Solution |
| High Expression Rate | Rapid protein synthesis overwhelms the cellular folding machinery. Solution: Lower the induction temperature to 15-25°C and reduce the inducer concentration.[2][5] |
| Suboptimal Culture Conditions | The growth medium or aeration may not be optimal for soluble protein expression. Solution: Use a rich medium like Terrific Broth (TB) to support robust cell growth and ensure vigorous shaking for adequate aeration.[4] |
| Lack of Folding Assistance | Aip1 may require chaperones for proper folding. Solution: Co-express Aip1 with a chaperone system such as GroEL/GroES or DnaK/DnaJ.[4] |
| Intrinsic Properties of Aip1 | The protein itself has a high propensity to aggregate. Solution: Fuse Aip1 with a highly soluble protein tag like MBP or GST.[7] |
Problem 3: Low Yield of Purified Soluble Aip1
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis | Incomplete cell disruption results in loss of soluble protein. Solution: Optimize lysis conditions (e.g., sonication amplitude and duration, or pressure for French press). Add lysozyme (B549824) to aid in cell wall breakdown. |
| Protein Degradation | Proteases released during cell lysis can degrade Aip1. Solution: Add a protease inhibitor cocktail to the lysis buffer and keep the sample on ice at all times. |
| Suboptimal Purification Buffer | The pH or salt concentration of the purification buffers may cause Aip1 to precipitate. Solution: Perform a buffer screen to determine the optimal pH and ionic strength for Aip1 solubility. Include additives like glycerol (B35011) (5-10%) or L-arginine (50-100 mM) to enhance stability. |
| Loss During Refolding | For Aip1 recovered from inclusion bodies, the refolding yield may be low. Solution: Optimize the refolding protocol by screening different refolding buffers, temperatures, and methods (e.g., dialysis, dilution, on-column refolding).[10][11] |
Quantitative Data Summary
The following tables present hypothetical but realistic data for optimizing Aip1 expression, illustrating the expected outcomes of different strategies.
Table 1: Effect of Expression Temperature and IPTG Concentration on Aip1 Solubility
| Temperature (°C) | IPTG (mM) | Total Aip1 (mg/L) | Soluble Aip1 (mg/L) | % Soluble |
| 37 | 1.0 | 100 | 5 | 5% |
| 37 | 0.1 | 80 | 10 | 12.5% |
| 25 | 1.0 | 70 | 25 | 35.7% |
| 25 | 0.1 | 60 | 35 | 58.3% |
| 18 | 0.1 | 40 | 30 | 75% |
Table 2: Impact of Different Solubility Tags on Aip1 Yield
| Fusion Tag | Tag Size (kDa) | Total Aip1 (mg/L) | Soluble Aip1 (mg/L) | % Soluble |
| None (His-tag only) | ~1 | 60 | 15 | 25% |
| GST | 26 | 120 | 70 | 58.3% |
| MBP | 42 | 150 | 110 | 73.3% |
| SUMO | 11 | 90 | 65 | 72.2% |
Experimental Protocols
Protocol 1: Small-Scale Expression Trials for Aip1 Solubility Screening
This protocol outlines a method for testing different conditions to optimize the soluble expression of Aip1 in E. coli.
-
Transformation: Transform E. coli BL21(DE3) cells with the Aip1 expression plasmid. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculation: Inoculate a single colony into 5 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Expression Cultures: Inoculate 50 mL of LB medium in 250 mL flasks with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking.
-
Induction: When the OD₆₀₀ reaches 0.6-0.8, cool the cultures to the desired induction temperature (e.g., 37°C, 25°C, 18°C). Add IPTG to the final concentrations to be tested (e.g., 1.0 mM, 0.5 mM, 0.1 mM).
-
Harvest: Continue to incubate with shaking for the desired time (e.g., 4 hours for 37°C, 16 hours for 18°C). Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Lysis and Analysis:
-
Resuspend the cell pellet in 2 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1x protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Take a 50 µL sample of the total cell lysate.
-
Centrifuge the remaining lysate at 15,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Analyze the total lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the amount of soluble Aip1.
-
Protocol 2: On-Column Refolding of His-tagged Aip1 from Inclusion Bodies
This protocol describes a method for purifying and refolding Aip1 from inclusion bodies using immobilized metal affinity chromatography (IMAC).[8]
-
Inclusion Body Isolation:
-
Resuspend the cell pellet from a large-scale culture in lysis buffer.
-
Lyse the cells by sonication or French press.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Wash the inclusion body pellet twice with a wash buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.
-
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 8 M urea or 6 M Guanidine-HCl, 10 mM imidazole (B134444), 5 mM DTT).
-
Clarification: Centrifuge the solubilized inclusion bodies at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
-
IMAC Purification and Refolding:
-
Equilibrate a Ni-NTA column with solubilization buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with solubilization buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Initiate on-column refolding by applying a linear gradient from the solubilization buffer to a refolding buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM imidazole, 1 mM DTT, 0.5 M L-arginine) over several column volumes.
-
Wash the column with refolding buffer.
-
-
Elution: Elute the refolded Aip1 with a refolding buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analysis: Analyze the eluted fractions by SDS-PAGE and confirm the activity of the refolded Aip1 using a relevant functional assay.
Visualizations
Aip1 Signaling Pathways
Aip1 is involved in at least two distinct cellular processes: the regulation of actin dynamics and the modulation of stress-induced signaling pathways.
References
- 1. Recombinant protein expression optimization in Escherichia coli: A review [arccjournals.com]
- 2. biomatik.com [biomatik.com]
- 3. Protein Expression Optimization Strategies in E. coli: A Tailored Approach in Strain Selection and Parallelizing Expression Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 6. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 7. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
- 9. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 10. biotechrep.ir [biotechrep.ir]
- 11. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
Aip1 CRISPR Knockout Efficiency Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the efficiency of Aryl hydrocarbon receptor-interacting protein-like 1 (Aip1) gene knockout using CRISPR-Cas9 technology.
Troubleshooting Guide: Enhancing Aip1 Knockout Efficiency
Low knockout efficiency is a common challenge in CRISPR experiments.[1] This guide addresses specific issues you may encounter when targeting the Aip1 gene and provides actionable solutions.
Problem 1: Low or undetectable Aip1 knockout efficiency.
This is one of the most prevalent issues in CRISPR-Cas9 experiments and can stem from various factors.[1]
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Potential Cause: Suboptimal single-guide RNA (sgRNA) design.
-
Solution: The design of the sgRNA is critical for successful gene editing.[2]
-
Recommendation 1: Utilize sgRNA design tools. Use bioinformatics tools like Benchling or the CRISPR Design Tool to design sgRNAs with high on-target scores and minimal off-target effects.[1] These tools consider factors like GC content, secondary structure, and proximity to the transcription start site.[1]
-
Recommendation 2: Target early exons. Design sgRNAs to target exons at the beginning of the Aip1 gene to increase the likelihood of introducing a frameshift mutation that results in a non-functional protein.[3][4]
-
Recommendation 3: Test multiple sgRNAs. It is recommended to design and test 3-5 different sgRNAs for the Aip1 gene to identify the most effective one for your specific experimental conditions and cell line.[1]
-
Recommendation 4: Optimize sgRNA structure. Extending the duplex length of the sgRNA by approximately 5 base pairs and mutating the fourth thymine (B56734) in a poly-T sequence to a cytosine or guanine (B1146940) can significantly improve knockout efficiency.[5][6][7]
-
-
-
Potential Cause: Inefficient delivery of CRISPR components.
-
Solution: The method of delivering Cas9 and sgRNA into the target cells is a critical variable.[2]
-
Recommendation 1: Select the appropriate delivery method. The choice of delivery method depends on the cell type.[3] Common methods include:
-
Lipid-based transfection: Reagents like Lipofectamine 3000 or DharmaFECT can be effective, with efficiencies exceeding 90% in cell lines like 293T.[1][8]
-
Electroporation: This method is suitable for a wide range of cell types, including those that are difficult to transfect, and often yields higher gene-editing efficiency than plasmid-based systems.[9][10]
-
Viral vectors (e.g., Lentivirus, AAV): These are highly efficient for a broad range of cell types, including primary cells, and can be used for creating stable Cas9-expressing cell lines.[10][11]
-
-
Recommendation 2: Optimize transfection parameters. For each method, it's crucial to optimize parameters such as cell density, reagent concentration, and electrical settings (for electroporation) for your specific cell line.[12][13]
-
-
-
Potential Cause: Cell line-specific challenges.
-
Solution: Different cell lines have varying transfection efficiencies and DNA repair mechanisms.[1][14]
-
Recommendation 1: Characterize your cell line. Assess the transfection efficiency, growth rate, and gene copy number of your target cell line.[14][15] Cell lines with low gene copy numbers are often easier to edit.[14]
-
Recommendation 2: Consider the impact of Aip1 knockout on cell viability. Aip1 is crucial for the assembly of phosphodiesterase 6 (PDE6) in photoreceptor cells.[16][17] Its knockout can lead to photoreceptor cell death.[16] If your target cells have a similar dependency, a complete knockout may not be achievable. In such cases, consider alternative strategies like generating heterozygous knockouts or using inducible CRISPR systems.[14]
-
-
-
Potential Cause: Ineffective Cas9 activity.
-
Solution: Ensure that the Cas9 nuclease is expressed and active in the target cells.
-
Recommendation 1: Use a stable Cas9-expressing cell line. For pooled sgRNA library screens, transient expression of Cas9 may not be reliable.[18] Using a cell line that stably expresses Cas9 can improve knockout efficiency.[1][18]
-
Recommendation 2: Consider high-fidelity Cas9 variants. If off-target effects are a concern, using high-fidelity Cas9 variants like eSpCas9 or HypaCas9 can enhance specificity and efficiency.[3]
-
-
Problem 2: High off-target effects.
Off-target mutations are a significant concern in CRISPR experiments as they can lead to unintended genomic alterations.[19][20]
-
Potential Cause: Poorly designed sgRNA.
-
Solution:
-
Recommendation 1: Use high-specificity sgRNA design tools. Employ bioinformatics tools to select sgRNAs with minimal predicted off-target sites.[1]
-
Recommendation 2: Use high-fidelity Cas9 nucleases. These variants are engineered to have reduced off-target activity.[3]
-
Recommendation 3: Titrate CRISPR components. Use the lowest effective concentration of Cas9 and sgRNA to minimize off-target cleavage.[21]
-
-
-
Potential Cause: Prolonged expression of Cas9 and sgRNA.
-
Solution:
-
Recommendation 1: Use Ribonucleoprotein (RNP) complexes. Delivering pre-complexed Cas9 protein and sgRNA (RNP) leads to transient activity, reducing the chance of off-target effects compared to plasmid-based delivery.[22][23]
-
Recommendation 2: Use inducible expression systems. If using plasmids, consider an inducible system to control the timing and duration of Cas9 and sgRNA expression.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I validate the knockout of the Aip1 gene?
A1: Validation should be performed at both the genomic and protein levels.
-
Genomic Level:
-
Sanger Sequencing: PCR amplify the targeted region of the Aip1 gene from genomic DNA of edited and control cells, followed by Sanger sequencing to identify insertions or deletions (indels).
-
T7 Endonuclease I (T7E1) or Surveyor Assay: These mismatch cleavage assays can be used to estimate the editing efficiency in a pool of cells.[21][24]
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis of on-target and off-target mutations, deep sequencing of the target locus and predicted off-target sites is recommended.[24]
-
-
Protein Level:
-
Western Blot: This is a common method to confirm the absence of the Aip1 protein.[25]
-
Mass Spectrometry: A highly sensitive method to verify the absence of the target protein.[25]
-
Functional Assays: Since Aip1 is involved in the phototransduction cascade, a successful knockout in relevant cell types (e.g., retinal organoids) would be expected to show a decrease in PDE6 subunits and an accumulation of cGMP.[16][17]
-
Q2: What is the expected phenotype of an Aip1 knockout?
A2: Aip1 plays a critical role as a co-chaperone for phosphodiesterase 6 (PDE6), which is essential for the phototransduction cascade in photoreceptor cells.[16] The loss of Aip1 leads to a reduction in PDE6 subunits and an accumulation of cGMP, ultimately causing rapid photoreceptor cell death.[16] In a human retinal organoid model, Aip1 knockout resulted in undetectable Aip1 protein, a decrease in rod photoreceptor-specific PDE6α and β, and increased cGMP levels.[16][17]
Q3: How can I improve the efficiency of Homology Directed Repair (HDR) for precise editing of the Aip1 gene?
A3: While knockout via Non-Homologous End Joining (NHEJ) is generally more efficient, several strategies can be employed to enhance HDR for precise insertions or modifications.
-
Inhibit NHEJ: Use small molecule inhibitors that target key enzymes in the NHEJ pathway, such as DNA Ligase IV.[26][27]
-
Cell Cycle Synchronization: HDR is most active during the S and G2 phases of the cell cycle. Synchronizing cells in these phases can increase HDR efficiency.[23][26]
-
Optimize Donor DNA: The design of the single-stranded oligodeoxynucleotide (ssODN) donor template is crucial. Asymmetric donor DNA and chemically modified ssODNs can improve knock-in efficiency.[27][28]
-
Use HDR-enhancing modules: Engineering RAD51-preferred sequences into ssDNA donors has been shown to enhance HDR efficiency.[29][30]
Experimental Protocols & Data
Table 1: Comparison of CRISPR-Cas9 Delivery Methods
| Delivery Method | Cargo Format | Typical Efficiency | Advantages | Disadvantages |
| Lipid-based Transfection | Plasmid DNA, mRNA, RNP | 60-90% (cell line dependent)[8] | Easy to use, commercially available reagents. | Lower efficiency in some cell types (e.g., primary cells), potential for cytotoxicity.[1][31] |
| Electroporation | Plasmid DNA, mRNA, RNP | High, especially for RNP | Broad applicability to many cell types, high efficiency.[9][10] | Can cause significant cell death.[9] |
| Viral Transduction (Lentivirus/AAV) | DNA encoding Cas9 & sgRNA | High | High efficiency in a wide range of cells, including non-dividing and primary cells; enables stable integration.[11] | More complex to produce, potential for immunogenicity and off-target integration.[10] |
| Microinjection | Plasmid DNA, mRNA, RNP | Very high | Precise delivery into single cells, high reproducibility.[9] | Low throughput, technically demanding, can cause cell damage.[10] |
Protocol: General Workflow for Aip1 CRISPR Knockout
This protocol outlines the key steps for generating an Aip1 knockout cell line.
-
sgRNA Design and Synthesis:
-
Use online tools (e.g., Benchling) to design 3-5 sgRNAs targeting an early exon of the Aip1 gene.
-
Synthesize the sgRNAs or clone them into an expression vector.
-
-
CRISPR Component Delivery:
-
Choose an appropriate delivery method based on your cell line (see Table 1).
-
Optimize the delivery conditions (e.g., cell density, reagent concentrations).
-
-
Selection and Clonal Isolation:
-
If using a vector with a selection marker (e.g., puromycin (B1679871) resistance), apply the selection agent to enrich for edited cells.
-
Perform single-cell cloning by limited dilution or fluorescence-activated cell sorting (FACS) to isolate individual cell clones.[32]
-
-
Validation of Knockout Clones:
Visualizations
Caption: A flowchart illustrating the major steps involved in generating and validating an Aip1 knockout cell line using CRISPR-Cas9.
Caption: A logic diagram for troubleshooting common causes of low Aip1 CRISPR knockout efficiency and their respective solutions.
Caption: A signaling pathway diagram illustrating the role of Aip1 in the assembly of PDE6 and the consequences of its knockout in photoreceptor cells.
References
- 1. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. synthego.com [synthego.com]
- 5. Optimizing sgRNA structure to improve CRISPR-Cas9 knockout efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing sgRNA structure to improve CRISPR-Cas9 knockout efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Top 5 Commonly Used Cell Lines for CRISPR Knockout Studies - CD Biosynsis [biosynsis.com]
- 9. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delivery Methods to Maximize Genome Editing with CRISPR-Cas9 [excedr.com]
- 11. mdpi.com [mdpi.com]
- 12. synthego.com [synthego.com]
- 13. CRISPR video series - Cell line optimization [horizondiscovery.com]
- 14. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 15. A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9 | Ubigene [ubigene.us]
- 16. Retinal Organoids from an AIPL1 CRISPR/Cas9 Knockout Cell Line Successfully Recapitulate the Molecular Features of LCA4 Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Retinal Organoids from an AIPL1 CRISPR/Cas9 Knockout Cell Line Successfully Recapitulate the Molecular Features of LCA4 Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cellecta.com [cellecta.com]
- 19. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 22. Non-viral delivery systems for CRISPR/Cas9-based genome editing: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How to Improve CRISPR Editing Efficiency: A Step-by-Step Guide [synapse.patsnap.com]
- 24. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 25. How to Validate a CRISPR Knockout [biognosys.com]
- 26. mdpi.com [mdpi.com]
- 27. genscript.com [genscript.com]
- 28. [PDF] Enhancing homology-directed genome editing by catalytically active and inactive CRISPR-Cas9 using asymmetric donor DNA | Semantic Scholar [semanticscholar.org]
- 29. researchgate.net [researchgate.net]
- 30. Enhancing homology-directed repair efficiency with HDR-boosting modular ssDNA donor - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
Reducing background signal in Aip1 immunofluorescence.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signal in Aip1 immunofluorescence experiments.
Troubleshooting Guide
High background signal can obscure the specific Aip1 staining, leading to misinterpretation of results. This guide addresses common issues in a question-and-answer format to help you identify and resolve the source of high background in your Aip1 immunofluorescence experiments.
Q1: My entire sample is fluorescent, not just the cells. What could be the cause?
High background across the entire slide or coverslip, including areas without cells, can be caused by several factors.
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Autofluorescence: The tissue or cells themselves may have endogenous molecules that fluoresce.[1][2][3] To check for this, examine an unstained sample under the microscope.[3][4]
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Solution: If autofluorescence is present, you can try several quenching methods. Treating the sample with sodium borohydride (B1222165) or Sudan Black B can help reduce autofluorescence.[1] Perfusion of tissues with PBS before fixation can also minimize autofluorescence from red blood cells.[1]
-
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Non-specific binding of antibodies to the slide/coverslip: This can occur if the glassware is not properly cleaned or coated.
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Excessive secondary antibody: If the concentration of the secondary antibody is too high, it can bind non-specifically to the slide.[7]
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Solution: Titrate your secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[8]
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Q2: I'm seeing high background staining within the cells, but it's diffuse and not specific to any structure. What's going wrong?
Diffuse intracellular background staining is a common issue and can be attributed to several factors related to your staining protocol.
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Primary antibody concentration is too high: An excessive concentration of the primary antibody is a frequent cause of non-specific binding and high background.[7][9]
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Inadequate blocking: The blocking step is crucial to prevent non-specific binding of both primary and secondary antibodies.[11][12]
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Solution: Ensure you are using an appropriate blocking buffer and incubating for a sufficient amount of time.[10][11] Common blocking agents include normal serum from the same species as the secondary antibody, bovine serum albumin (BSA), and non-fat dry milk.[10][11] Increasing the blocking time or trying a different blocking agent may help.[9]
-
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Insufficient washing: Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background.[13]
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Cross-reactivity of the secondary antibody: The secondary antibody may be binding to endogenous immunoglobulins in the sample, especially when using a mouse primary antibody on mouse tissue.[2]
Q3: I see distinct, punctate staining, but it doesn't match the expected cytoplasmic localization of Aip1. What could be causing this?
Off-target, specific-looking staining can be misleading. Here are some potential causes:
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Non-specific binding of the primary antibody to other proteins: The primary antibody may have some degree of cross-reactivity with other cellular proteins.[9]
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Antibody aggregates: Improper storage or handling can cause antibodies to aggregate, leading to punctate artifacts.
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Solution: Centrifuge your primary and secondary antibody solutions before use to pellet any aggregates.
-
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Endogenous biotin (B1667282) or enzymes: If you are using a biotin-based detection system, endogenous biotin can lead to non-specific signal.[2] Similarly, endogenous enzymes can cause background if using an enzyme-linked detection method.[2]
Frequently Asked Questions (FAQs)
Q: What is the expected subcellular localization of Aip1?
A: Aip1 (also known as AIPL1) is primarily a cytoplasmic protein.[9] Some studies have shown that it can co-localize with microtubules.[11] Therefore, a diffuse or filamentous cytoplasmic staining pattern is generally expected.
Q: What is a good starting point for Aip1 primary antibody dilution?
A: Antibody concentrations need to be optimized for each specific antibody and experimental setup.[8] A good starting point is the dilution recommended on the manufacturer's datasheet. If not provided, a range of 1:100 to 1:500 is often a reasonable starting point for titration.
Q: Which blocking buffer is best for Aip1 immunofluorescence?
A: The optimal blocking buffer can vary. Commonly used and effective blocking buffers include:
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5-10% normal serum from the species in which the secondary antibody was raised, in PBS with 0.1% Triton X-100.
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1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100.[10]
Q: Do I need to perform antigen retrieval for Aip1 staining?
A: Whether antigen retrieval is necessary depends on the fixation method used.[3] Formalin fixation often creates cross-links that can mask the epitope, requiring antigen retrieval to expose it.[3][15] Both heat-induced epitope retrieval (HIER) with citrate (B86180) or EDTA buffers and proteolytic-induced epitope retrieval (PIER) with enzymes like proteinase K or trypsin can be effective.[3][16][17] It is best to test different methods to find what works best for your specific Aip1 antibody and sample.
Quantitative Data Summary
The following tables provide starting recommendations for key experimental parameters. These should be optimized for your specific experimental conditions.
Table 1: Recommended Antibody Dilutions and Incubation Times
| Parameter | Recommendation | Incubation Time | Incubation Temperature |
| Primary Antibody (Aip1) | Titrate starting from manufacturer's recommendation (e.g., 1:100 - 1:500) | 1 hour to overnight | Room Temperature or 4°C |
| Secondary Antibody | Titrate (e.g., 1:500 - 1:2000) | 1-2 hours | Room Temperature |
Table 2: Common Blocking Buffer Compositions
| Blocking Agent | Concentration | Base Buffer | Incubation Time |
| Normal Serum | 5-10% | PBS or TBS | 30-60 minutes |
| Bovine Serum Albumin (BSA) | 1-5% | PBS or TBS | 30-60 minutes |
| Non-fat Dry Milk | 5% | PBS or TBS | 30-60 minutes |
Note: It is generally recommended to use normal serum from the same species as the secondary antibody host.[12]
Experimental Protocols
Detailed Methodology: Standard Immunofluorescence Protocol for Cultured Cells
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Cell Seeding: Seed cells on sterile glass coverslips in a culture dish and grow to the desired confluency.
-
Fixation:
-
Aspirate the culture medium.
-
Wash briefly with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block with 5% normal goat serum (or serum from the secondary antibody host species) in PBS for 1 hour at room temperature.[13]
-
-
Primary Antibody Incubation:
-
Dilute the Aip1 primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.05% Tween-20 (PBS-T) for 5 minutes each.
-
-
Secondary Antibody Incubation:
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Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
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Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Final Washes and Counterstaining:
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Wash the cells three times with PBS-T for 5 minutes each, protected from light.
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(Optional) Counterstain nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash once with PBS.
-
-
Mounting:
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Mount the coverslips onto microscope slides using an anti-fade mounting medium.
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Seal the edges with nail polish.
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Store the slides at 4°C in the dark until imaging.
-
Visualizations
Caption: General immunofluorescence workflow highlighting key stages and potential sources of background signal.
Caption: A logical flowchart for troubleshooting high background signal in Aip1 immunofluorescence.
References
- 1. bma.ch [bma.ch]
- 2. img.abclonal.com [img.abclonal.com]
- 3. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 4. sinobiological.com [sinobiological.com]
- 5. arigobio.com [arigobio.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the best blocking buffer for immunofluorescence ? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 13. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 14. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
Aip1 (DAB2IP) Antibody Validation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the validation of Aip1 (also known as DAB2IP) antibodies for specific applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of Aip1 in a Western Blot?
A1: The predicted molecular weight of Aip1 (DAB2IP) is approximately 90 kDa. However, in Western Blotting, it is often observed at a higher molecular weight, around 110 kDa. This discrepancy can be due to post-translational modifications such as ubiquitination and phosphorylation, which can alter the protein's migration in the gel. Always include a positive control with a known expression of Aip1 to confirm the band's identity.
Q2: What are recommended positive controls for Aip1 expression?
A2: Several cell lines have been reported to express Aip1 and can be used as positive controls. These include A549 (lung carcinoma), HBE (bronchial epithelial), MRC-5 (lung fibroblast), TE-1, EC-109 (esophageal carcinoma), and PC-9 (lung adenocarcinoma). The choice of control should be guided by the experimental context and the specific Aip1 antibody being used.
Q3: What is the typical subcellular localization of Aip1?
A3: Aip1 is primarily a cytoplasmic protein.[1] In immunofluorescence and immunohistochemistry, a diffuse cytoplasmic staining pattern is commonly observed. In specific cellular processes, such as oocyte maturation, Aip1 has been shown to accumulate around the spindle region.
Q4: What are the key signaling pathways involving Aip1?
A4: Aip1 is a crucial scaffold protein involved in multiple signaling pathways, primarily regulating cellular stress responses, apoptosis, and inflammation.[2] Key pathways include the ASK1-JNK stress-signaling pathway, the TNF-alpha signaling pathway, the PI3K-Akt survival pathway, and the Wnt/β-catenin pathway.[3][4]
Aip1 Signaling Pathways
Below is a diagram illustrating the central role of Aip1 in integrating various signaling cascades.
Caption: Aip1 (DAB2IP) as a central regulator of cellular stress, apoptosis, and survival pathways.
Application-Specific Troubleshooting Guides
Western Blotting
Experimental Workflow
Caption: Standard workflow for Western Blotting analysis of Aip1.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No Signal or Weak Signal | Low Aip1 expression in the sample. | Use a positive control cell lysate (e.g., A549) to confirm antibody activity. Increase the amount of protein loaded onto the gel. |
| Inefficient antibody binding. | Optimize the primary antibody concentration and increase the incubation time (e.g., overnight at 4°C). | |
| Poor protein transfer. | Verify transfer efficiency using Ponceau S staining. Adjust transfer time or voltage based on the protein size (~110 kDa). | |
| Multiple Bands | Protein degradation. | Use fresh lysates and add protease inhibitors to the lysis buffer. |
| Post-translational modifications (PTMs). | Aip1 is known to be ubiquitinated and phosphorylated.[5][6] The higher molecular weight band (~110 kDa) is often the modified form. Consult the literature for expected PTMs in your experimental system. | |
| Non-specific antibody binding. | Increase the stringency of washing steps. Use a blocking buffer recommended by the antibody manufacturer. Titrate the primary antibody to the optimal concentration.[7] | |
| Band at Incorrect Molecular Weight | Discrepancy in reported molecular weights. | As noted, Aip1 can appear at ~90 kDa or ~110 kDa. Run both a positive control and a molecular weight marker to accurately identify the band. |
| Splice variants. | Check databases like UniProt for known isoforms of Aip1 that might be expressed in your sample.[1] |
Detailed Protocol
A detailed protocol for Western Blotting can be found in various online resources. Key Aip1-specific recommendations include using 20-30 µg of total protein from a positive control cell line and a primary antibody dilution as recommended by the manufacturer, typically in the range of 1:1000 to 1:5000.
Immunohistochemistry (IHC) / Immunofluorescence (IF)
Experimental Workflow
Caption: General workflow for IHC/IF staining of Aip1.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No Staining or Weak Staining | Ineffective antigen retrieval. | For formalin-fixed paraffin-embedded (FFPE) tissues, heat-induced epitope retrieval (HIER) is often necessary. Try a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and optimize the heating time and temperature.[8][9] |
| Low Aip1 expression. | Use positive control tissues known to express Aip1. Consult the Human Protein Atlas for expression data in different tissues. | |
| Antibody not suitable for the application. | Ensure the Aip1 antibody is validated for IHC/IF by the manufacturer. | |
| High Background | Non-specific antibody binding. | Increase the blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species). Optimize the primary antibody concentration.[10] |
| Endogenous peroxidase/phosphatase activity (for chromogenic IHC). | Include a quenching step with hydrogen peroxide or levamisole. | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Run a "secondary antibody only" control to check for non-specific binding of the secondary antibody.[11] |
Detailed Protocol
A general protocol for immunofluorescence on cultured cell lines can be found in various resources.[12][13] For FFPE tissues, a standard IHC protocol should be followed, with careful optimization of the antigen retrieval step.[8][9]
Immunoprecipitation (IP)
Experimental Workflow
Caption: Standard workflow for Immunoprecipitation of Aip1.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Yield of Precipitated Aip1 | Inefficient antibody-Aip1 binding. | Ensure the antibody is validated for IP. Use a polyclonal antibody if a monoclonal antibody is not working, as they can recognize multiple epitopes. Optimize the amount of antibody used. |
| Aip1 is not efficiently solubilized. | Use a lysis buffer with appropriate detergents to ensure Aip1 is in solution. However, be mindful that harsh detergents can disrupt protein-protein interactions if performing a co-IP. | |
| High Background/Co-precipitation of Non-specific Proteins | Non-specific binding to beads. | Pre-clear the lysate with beads alone before adding the primary antibody.[14] |
| Insufficient washing. | Increase the number and stringency of wash steps. | |
| Antibody concentration is too high. | Titrate the antibody to the lowest effective concentration. |
Detailed Protocol
A general immunoprecipitation protocol can be found from various suppliers.[14][15] It is crucial to use an IP-validated Aip1 antibody and to include an isotype control antibody to ensure the specificity of the immunoprecipitation.
Flow Cytometry
Experimental Workflow
Caption: Workflow for intracellular flow cytometry of Aip1.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Weak or No Signal | Inadequate permeabilization. | Optimize the permeabilization protocol. Different detergents (e.g., saponin, Triton X-100) and concentrations may be required for optimal antibody access to the cytoplasm. |
| Low Aip1 expression in the cell type. | Confirm Aip1 expression in your cell type using another method like Western Blotting. Use a positive control cell line. | |
| Antibody not suitable for flow cytometry. | Use an Aip1 antibody specifically validated for flow cytometry. | |
| High Background | Non-specific antibody binding. | Titrate the primary antibody concentration. Include an isotype control to set the gate for positive staining.[16] |
| Autofluorescence. | Include an unstained control to assess the level of cellular autofluorescence. |
Detailed Protocol
For intracellular targets like Aip1, a fixation and permeabilization step is required. General protocols for intracellular flow cytometry are widely available.[17][18] It is essential to use an Aip1 antibody validated for this application and to optimize antibody concentrations and incubation times for your specific cell type.
References
- 1. DAB2IP - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. pnas.org [pnas.org]
- 4. DAB2IP coordinates both PI3K-Akt and ASK1 pathways for cell survival and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src phosphorylation of Alix/AIP1 modulates its interaction with binding partners and antagonizes its activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Down-regulation of human DAB2IP Gene Expression in Renal Cell Carcinoma Results in Resistance to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. IHC antigen retrieval protocol | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Controls in IHC | Abcam [abcam.com]
- 12. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 16. m.youtube.com [m.youtube.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. hycultbiotech.com [hycultbiotech.com]
Technical Support Center: Aip1 and Cofilin Co-Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the co-purification of Actin-interacting protein 1 (Aip1) and cofilin.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in co-purifying Aip1 and cofilin?
The main challenge lies in maintaining the integrity of the Aip1-cofilin complex throughout the purification process. This complex is often transient and can be sensitive to buffer conditions, ionic strength, and the presence of nucleotides. Achieving a stable complex with high purity and yield requires careful optimization of the purification strategy.
Q2: Which expression system is recommended for Aip1 and cofilin co-expression?
Both bacterial (E. coli) and yeast (Saccharomyces cerevisiae) expression systems have been successfully used. E. coli is often preferred for its rapid growth and high protein yields. Co-expression from a single vector with compatible promoters for both proteins can enhance the formation of the complex intracellularly.
Q3: What affinity tags are commonly used for Aip1 and cofilin co-purification?
Glutathione S-transferase (GST) and polyhistidine (His-tag) are the most common affinity tags used. Typically, one of the proteins, often the larger one (Aip1), is tagged to capture the entire complex. A dual-tagging strategy (e.g., GST on Aip1 and His-tag on cofilin) can be employed for a two-step affinity purification to achieve higher purity.[1]
Q4: How can I confirm the presence of both Aip1 and cofilin in the purified eluate?
The most straightforward method is to run the eluted fractions on an SDS-PAGE gel and perform a Western blot using antibodies specific for both Aip1 and cofilin.[2] Coomassie staining of the gel can also reveal two bands corresponding to the molecular weights of the tagged Aip1 and untagged cofilin if the purity is high enough.
Troubleshooting Guides
Problem 1: Low Yield of the Co-Purified Aip1-Cofilin Complex
| Possible Cause | Suggested Solution |
| Inefficient Protein Expression | Optimize induction conditions (e.g., lower temperature, shorter induction time) to improve protein solubility and folding.[3] Ensure the co-expression vector is correctly constructed. |
| Incomplete Cell Lysis | Use a lysis buffer optimized for protein complex stability (see Q1 in FAQs). Ensure lysis methods (e.g., sonication, French press) are sufficient to break open the cells without denaturing the proteins.[4] |
| Dissociation of the Complex during Purification | Work quickly and maintain a low temperature (4°C) throughout the purification process.[5] Optimize wash buffer composition to maintain complex stability (e.g., physiological salt concentration, presence of glycerol). |
| Poor Binding to Affinity Resin | Ensure the affinity tag is accessible and not sterically hindered. Consider switching the tag to the other protein or adding a longer linker between the protein and the tag. Extend the incubation time of the lysate with the resin.[3] |
| Protein Precipitation on the Column | Decrease the amount of sample loaded or reduce the protein concentration by using a linear gradient for elution instead of a step elution.[6] |
Problem 2: Presence of Contaminants in the Eluted Sample
| Possible Cause | Suggested Solution |
| Non-specific Binding to the Affinity Resin | Increase the stringency of the wash steps by adding low concentrations of a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween-20) or increasing the salt concentration in the wash buffer.[7] For His-tagged proteins, include a low concentration of imidazole (B134444) (e.g., 10-20 mM) in the wash buffer.[8] |
| Co-purification of Host Cell Proteins | Incorporate an additional purification step, such as ion-exchange chromatography or size-exclusion chromatography, after the initial affinity purification.[9] |
| Nucleic Acid Contamination | Treat the cell lysate with DNase I and RNase A to degrade nucleic acids that can non-specifically interact with proteins.[10] Monitor the A260/A280 ratio of the purified sample. |
| Presence of Protein Aggregates | Optimize expression conditions to promote proper protein folding.[4] Include additives like glycerol (B35011) or arginine/glutamate in the buffers to enhance protein solubility.[11] |
Quantitative Data Summary
| Parameter | GST-Aip1 / Cofilin Co-Purification | His-Aip1 / Cofilin Co-Purification | Reference |
| Typical Yield | 0.5 - 2 mg/L of culture | 1 - 5 mg/L of culture | General estimate based on typical lab-scale purifications. |
| Purity | >90% after affinity and size-exclusion | >95% after affinity and ion-exchange | [9][12] |
| Binding Affinity (Kd) | Not directly measured for the co-purification complex in the provided literature. | Not directly measured for the co-purification complex in the provided literature. |
Experimental Protocols
Detailed Methodology for GST-Aip1 and Cofilin Co-Purification
This protocol is adapted from methodologies described for the purification of GST-tagged proteins and their interacting partners.[9][12][13]
-
Co-expression:
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Transform E. coli BL21(DE3) cells with a co-expression plasmid containing GST-tagged Aip1 and untagged cofilin.
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Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.
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Induce protein expression with 0.1-0.5 mM IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to improve protein solubility.
-
-
Cell Lysis:
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Harvest the cells by centrifugation and resuspend the pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, and protease inhibitors).
-
Lyse the cells by sonication on ice.
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Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Equilibrate Glutathione-Sepharose resin with Lysis Buffer.
-
Incubate the clarified lysate with the equilibrated resin for 1-2 hours at 4°C with gentle rotation.
-
Wash the resin extensively with Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 1 mM DTT, 0.1% Triton X-100).
-
Elute the GST-Aip1-cofilin complex with Elution Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione).
-
-
Size-Exclusion Chromatography (Optional Polishing Step):
-
Concentrate the eluted fractions.
-
Load the concentrated sample onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT) to separate the complex from aggregates and remaining contaminants.
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Analyze fractions by SDS-PAGE and Western blotting.
-
Visualizations
Caption: Co-purification workflow for the Aip1-cofilin complex.
Caption: Troubleshooting flowchart for low yield in Aip1-cofilin co-purification.
Caption: Simplified signaling pathway of Aip1 and cofilin in actin dynamics.
References
- 1. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 2. benchchem.com [benchchem.com]
- 3. neb.com [neb.com]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 5. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aip1p Interacts with Cofilin to Disassemble Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein purification strategies must consider downstream applications and individual biological characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. How to measure and evaluate binding affinities | eLife [elifesciences.org]
Cell viability issues with Aip1 overexpression.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell viability issues associated with the overexpression of Actin-interacting protein 1 (Aip1).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Aip1 and why would its overexpression affect cell viability?
A1: Aip1 is a highly conserved protein that functions as a crucial cofactor for cofilin, an actin-depolymerizing factor.[1][2][3] Aip1 enhances the ability of cofilin to sever and disassemble actin filaments.[4][5][6] The actin cytoskeleton is vital for numerous cellular processes, including cell division, migration, and maintaining cell shape.[7][8] Overexpression of Aip1 can lead to excessive actin filament disassembly, disrupting these critical processes and potentially triggering programmed cell death, or apoptosis.[1][7]
Q2: I've seen conflicting reports about Aip1's role in cell survival. Can it be both pro-apoptotic and anti-apoptotic?
A2: Yes, the effect of Aip1 on cell viability can be context-dependent. In some cancer cell lines, overexpression of Aip1 (also known as WDR1 or TOR1AIP1) has been shown to inhibit cell proliferation and promote cell cycle arrest, suggesting a tumor-suppressive role.[9] Conversely, in other cancer types, high levels of Aip1 are associated with increased cell migration, invasion, and poor prognosis.[1][2][3] Additionally, a study on the Aip1 interactor, apoptosis-linked gene 2 (ALG-2), found that overexpression of a truncated form of Aip1 could protect cells from apoptosis.[10][11] This highlights that the outcome of Aip1 overexpression can depend on the cell type, the specific Aip1 isoform or variant being expressed, and the cellular context.
Q3: What are the typical morphological changes I might observe in cells overexpressing Aip1 that are undergoing cell death?
A3: Cells undergoing apoptosis due to Aip1 overexpression may exhibit classic signs of programmed cell death, including cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. You may also observe significant alterations in the actin cytoskeleton, such as a loss of stress fibers and a more rounded cell morphology.
Q4: Besides apoptosis, could other forms of cell death be induced by Aip1 overexpression?
A4: While apoptosis is a likely outcome, severe disruption of the actin cytoskeleton can also potentially lead to other forms of cell death, such as anoikis (a type of apoptosis that occurs when anchorage-dependent cells detach from the extracellular matrix) or even necrosis if the cellular damage is too rapid and extensive. The specific cell death pathway activated can depend on the level of Aip1 overexpression and the cell type.
Troubleshooting Guide
This guide addresses common issues encountered during Aip1 overexpression experiments that can lead to cell viability problems.
| Problem | Possible Cause | Recommended Solution |
| Massive and rapid cell death after transfection/induction. | High toxicity of Aip1: The level of Aip1 expression may be too high, causing catastrophic disruption of the actin cytoskeleton.[12] | - Use an inducible expression system (e.g., Tet-On/Off) to control the timing and level of Aip1 expression.[13][14]- Titrate the inducer concentration to find a sub-lethal expression level.- Use a weaker, constitutive promoter instead of a very strong one like CMV.[14]- Reduce the amount of plasmid used for transfection. |
| Low transfection efficiency and selection of non-expressing clones. | Basal "leaky" expression: Even without an inducer, some expression systems have a low level of basal expression that can be toxic over time, leading to the preferential survival of cells that have silenced or lost the expression plasmid.[13][15] | - Use a tightly controlled inducible system.- Co-transfect with a vector expressing a repressor protein (e.g., LacI for lac-based promoters).- Screen stable clones early and expand those with detectable but non-toxic levels of expression. |
| Inconsistent results between experiments. | Variable transfection efficiency or induction levels: Differences in cell density, reagent quality, or incubation times can lead to variable Aip1 expression levels. | - Standardize all experimental parameters, including cell seeding density, transfection reagent-to-DNA ratio, and incubation times.- Monitor transfection efficiency using a co-transfected fluorescent reporter (e.g., GFP).- Perform a time-course and dose-response experiment for the inducer to determine optimal conditions. |
| Difficulty in confirming if cell death is due to apoptosis. | Multiple cell death pathways may be activated. | - Perform multiple apoptosis assays to confirm the mechanism of cell death. Recommended assays include: - Caspase-3 activation: Use Western blotting to detect the cleaved (active) form of caspase-3.[16][17] - Annexin V staining: Detects the externalization of phosphatidylserine, an early apoptotic event. - TUNEL assay: Detects DNA fragmentation, a hallmark of late apoptosis. |
| Unexpected effects on cell proliferation or migration instead of cell death. | Context-dependent function of Aip1: As mentioned in the FAQs, the cellular context can dictate the outcome of Aip1 overexpression.[1][9] | - Characterize the phenotype thoroughly using cell proliferation assays (e.g., MTT, IncuCyte), migration assays (e.g., wound healing, transwell), and cell cycle analysis (e.g., flow cytometry with propidium (B1200493) iodide).- Compare your results with published literature for the specific cell line you are using. |
Experimental Protocols
Assessment of Cell Viability using MTT Assay
This protocol is for assessing cell viability in adherent cells cultured in a 96-well plate.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Serum-free cell culture medium
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[18][19]
-
96-well plate with cultured cells
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Transfect or induce Aip1 expression and incubate for the desired time period. Include appropriate controls (e.g., untransfected/uninduced cells, vector-only control).
-
Carefully aspirate the culture medium from each well.[18][20]
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[18][20]
-
Incubate the plate at 37°C for 3-4 hours, protected from light.[18][19][20]
-
Aspirate the MTT solution.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[18][20]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[18]
-
Read the absorbance at 590 nm using a microplate reader.[18]
Detection of Apoptosis via Cleaved Caspase-3 Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment, harvest cells and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.[21]
-
Centrifuge the lysates at ≥10,000 x g for 10 minutes at 4°C to pellet cellular debris.[21]
-
Determine the protein concentration of the supernatant.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane (if necessary) and re-probe for the loading control.
Analysis of Actin Cytoskeleton Integrity
Materials:
-
Cytoskeleton extraction buffer (e.g., containing Triton X-100)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Phalloidin (B8060827) conjugated to a fluorophore (e.g., Phalloidin-iFluor 488)
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Grow cells on glass coverslips.
-
Transfect or induce Aip1 expression.
-
Wash cells with PBS.
-
(Optional) To visualize the cytoskeleton more clearly, you can perform a cytoskeleton extraction to remove soluble cytoplasmic proteins.[22]
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Incubate with fluorescently labeled phalloidin for 30-60 minutes to stain F-actin.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Visualizations
Caption: Aip1 enhances cofilin-mediated actin filament disassembly.
References
- 1. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WDR1 predicts poor prognosis and promotes cancer progression in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WDR1 Promotes Cell Growth and Migration and Contributes to Malignant Phenotypes of Non-small Cell Lung Cancer through ADF/cofilin-mediated Actin Dynamics [ijbs.com]
- 4. Aip1p Interacts with Cofilin to Disassemble Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aip1 Promotes Actin Filament Severing by Cofilin and Regulates Constriction of the Cytokinetic Contractile Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aip1 promotes actin filament severing by cofilin and regulates constriction of the cytokinetic contractile ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Involvement of the Actin Machinery in Programmed Cell Death [frontiersin.org]
- 9. TOR1 AIP1 interacts with p53 to enhance cell cycle dysregulation in prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cloning of AIP1, a novel protein that associates with the apoptosis-linked gene ALG-2 in a Ca2+-dependent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein Overexpression: Reaching the limit | eLife [elifesciences.org]
- 13. Protein Expression Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. goldbio.com [goldbio.com]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cyrusbio.com.tw [cyrusbio.com.tw]
- 19. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 20. broadpharm.com [broadpharm.com]
- 21. mesoscale.com [mesoscale.com]
- 22. Procedures for the biochemical enrichment and proteomic analysis of the cytoskeletome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes in Aip1 Knockout Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Actin-interacting protein 1 (Aip1) knockout cells. Our goal is to help you interpret unexpected phenotypes and navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Aip1?
A1: Actin-interacting protein 1 (Aip1), also known as WD repeat-containing protein 1 (WDR1), is a highly conserved protein that plays a crucial role in regulating actin cytoskeleton dynamics.[1][2] Its primary function is to enhance the actin filament severing and depolymerization activity of ADF/cofilin.[3][4][5] This cooperative action is essential for the rapid turnover of actin filaments, which is vital for cellular processes such as cell motility, cytokinesis, and endocytosis.[6][7]
Q2: What are the expected phenotypes of Aip1 knockout cells?
A2: Based on its function, Aip1 knockout or depletion is expected to lead to defects in actin-dependent processes. Common phenotypes include:
-
Abnormal Actin Cytoskeleton: Accumulation of aberrant actin structures, such as thickened actin cables and patches.[6]
-
Impaired Cell Motility: Reduced ability of cells to migrate.[7]
-
Cytokinesis Defects: Failure or delay in the final separation of daughter cells during cell division.[7]
-
Endocytosis Deficiencies: Problems with the internalization of molecules from the cell surface.[7]
Q3: Is Aip1 involved in apoptosis?
A3: Yes, Aip1 has been identified as a player in apoptosis (programmed cell death). It can function as a scaffold protein that interacts with Apoptosis signal-regulating kinase 1 (ASK1), a key component of the MAP kinase signaling pathway that leads to apoptosis.[8][9] Aip1 can promote the pro-apoptotic ASK1/JNK signaling pathway while inhibiting pro-survival pathways.[8]
Q4: What is the phenotype of a full Aip1 knockout in mice?
A4: Homozygous germline knockout of the Aip1 gene in mice is embryonic lethal, with embryos exhibiting severe cardiovascular malformations.[10] Heterozygous mice (Aip+/-) are viable but are highly prone to developing pituitary adenomas, particularly those that secrete growth hormone.[10]
Troubleshooting Guide: Interpreting Unexpected Phenotypes
This guide addresses unexpected experimental outcomes in Aip1 knockout cells and provides potential explanations and troubleshooting steps.
| Unexpected Phenotype | Potential Cause | Suggested Troubleshooting Steps |
| No observable change in actin cytoskeleton or cell motility. | 1. Incomplete Knockout: The knockout may be incomplete, with residual Aip1 protein expression sufficient for near-normal function. 2. Cell Line Specificity: The specific cell line used may have compensatory mechanisms that mask the Aip1 knockout phenotype.[11] 3. Suboptimal Assay Conditions: The assays used to assess actin dynamics or motility may not be sensitive enough. | 1. Verify Knockout Efficiency: Confirm the absence of Aip1 protein via Western blotting. Use multiple antibodies targeting different epitopes if possible. 2. Test Different Cell Lines: If possible, repeat the knockout in a different cell line to see if the phenotype is consistent. 3. Optimize Assays: For motility, try different assays (e.g., wound healing, transwell migration). For actin visualization, ensure proper fixation and staining protocols. |
| Increased, rather than decreased, cell death upon Aip1 knockout. | 1. Apoptotic Pathway Activation: Loss of Aip1 may dysregulate the balance of pro- and anti-apoptotic signals, potentially sensitizing cells to apoptosis. Aip1 is known to interact with ASK1, a key apoptosis regulator.[8][9] 2. Cellular Stress: The accumulation of abnormal actin structures could induce cellular stress, leading to apoptosis. | 1. Assess Apoptosis Markers: Perform assays for apoptosis, such as TUNEL staining or Western blotting for cleaved caspase-3. 2. Examine the ASK1-JNK Pathway: Use Western blotting to check the phosphorylation status of ASK1 and JNK to see if this pathway is activated. 3. Investigate Cellular Stress Markers: Look for markers of cellular stress, such as the unfolded protein response (UPR). |
| Unexpected changes in cell adhesion or epithelial integrity. | 1. Disrupted Adherens Junctions: Aip1 and cofilin are required for the remodeling of adherens junctions (AJs).[3][12] Loss of Aip1 can lead to disorganized AJs. 2. Altered Perijunctional Actin: Aip1 is crucial for the organization of the actin belt that supports epithelial junctions.[13] | 1. Immunofluorescence for Junctional Proteins: Stain for key adherens and tight junction proteins (e.g., E-cadherin, ZO-1) to assess their localization and integrity. 2. Transepithelial Electrical Resistance (TEER) Measurement: Quantify epithelial barrier function by measuring TEER. |
| Development of a proliferative phenotype. | 1. Loss of Tumor Suppressor Function: In some contexts, such as the pituitary gland, Aip acts as a tumor suppressor.[10] 2. Secondary Mutations: During clonal selection of knockout cells, secondary mutations may arise that promote proliferation. | 1. Cell Proliferation Assays: Perform cell counting, MTS, or BrdU incorporation assays to quantify proliferation rates. 2. Analyze Cell Cycle Regulators: Use Western blotting to examine the expression of key cell cycle proteins (e.g., cyclins, CDKs). 3. Genomic Sequencing: If a strong and unexpected proliferative phenotype is observed, consider sequencing to check for other mutations. |
Quantitative Data Summary
| Parameter | Wild-Type Cells | Aip1 Knockout/Knockdown Cells | Reference |
| Actin Filament Turnover Rate | High | Significantly Reduced | [6] |
| Cell Migration Speed | Normal | Decreased | [7] |
| Cytokinesis Failure Rate | Low | Increased | [7] |
| Paracellular Permeability | Low | Increased | [13] |
| Myosin II accumulation in contractile ring | Normal | Reduced by ~30% | [14] |
| Proliferation Rate (Mouse Embryo Fibroblasts) | Normal | Faster |
Key Experimental Protocols
Generation of Aip1 Knockout Cells using CRISPR/Cas9
This protocol provides a general workflow for creating Aip1 knockout cell lines.
Workflow Diagram:
A streamlined workflow for generating Aip1 knockout cell lines.
Methodology:
-
sgRNA Design: Design at least two single-guide RNAs (sgRNAs) targeting an early exon of the Aip1 gene to ensure a frameshift mutation and subsequent nonsense-mediated decay of the transcript. Use online design tools to minimize off-target effects.
-
Transfection: Transfect the target cell line with the designed sgRNAs and a Cas9 nuclease expression vector or purified Cas9 protein. Electroporation or lipid-based transfection methods are commonly used.[15]
-
Single-Cell Cloning: After transfection, isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.
-
Genomic Validation: Once clones have expanded, extract genomic DNA. Perform PCR to amplify the targeted region of the Aip1 gene, followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Protein Validation: Confirm the absence of Aip1 protein in validated knockout clones by Western blotting. This is a critical step to ensure a functional knockout.
F-Actin Staining with Phalloidin (B8060827)
This protocol is for visualizing the filamentous actin cytoskeleton.
Methodology:
-
Cell Culture: Plate wild-type and Aip1 knockout cells on glass coverslips and allow them to adhere and grow.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash the cells with PBS and then incubate with a fluorescently conjugated phalloidin solution (e.g., Alexa Fluor 488 phalloidin) for 30-60 minutes at room temperature, protected from light.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides with an antifade mounting medium containing DAPI (to stain nuclei), and image using a fluorescence microscope.
Signaling Pathway Diagrams
Aip1-Cofilin Mediated Actin Disassembly
Aip1 enhances cofilin-mediated severing and depolymerization of actin filaments.
Aip1 in TNF-alpha Induced Apoptotic Signaling
Aip1 facilitates TNF-α induced apoptosis by promoting ASK1 activation.
References
- 1. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Aip1p Interacts with Cofilin to Disassemble Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Aip1 and Cofilin Promote Rapid Turnover of Yeast Actin Patches and Cables: A Coordinated Mechanism for Severing and Capping Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aip1 Promotes Actin Filament Severing by Cofilin and Regulates Constriction of the Cytokinetic Contractile Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AIP1-mediated stress signaling in atherosclerosis and arteriosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - AIP1: a new player in TNF signaling [jci.org]
- 10. Mice with Inactivation of Aryl Hydrocarbon Receptor-Interacting Protein (Aip) Display Complete Penetrance of Pituitary Adenomas with Aberrant ARNT Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 12. AIP1 acts with cofilin to control actin dynamics during epithelial morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Actin-interacting protein 1 controls assembly and permeability of intestinal epithelial apical junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aip1 promotes actin filament severing by cofilin and regulates constriction of the cytokinetic contractile ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. synthego.com [synthego.com]
Technical Support Center: Aip1/WDR1 siRNA-mediated Gene Silencing
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using small interfering RNAs (siRNAs) to target Actin-interacting protein 1 (Aip1), also known as WD-repeat protein 1 (WDR1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of off-target effects for siRNAs targeting Aip1/WDR1?
A1: The most common cause of off-target effects is the siRNA guide strand binding to and silencing unintended mRNA targets with partial sequence homology.[1] This often occurs through a microRNA-like mechanism, where the "seed region" (nucleotides 2-8 of the guide strand) of the siRNA binds to the 3' untranslated region (3' UTR) of an unintended mRNA, leading to its translational repression or degradation.[1][2][3]
Q2: Can the sense (passenger) strand of the siRNA also cause off-target effects?
A2: Yes, although less common, the sense strand can also be loaded into the RNA-induced silencing complex (RISC) and induce silencing of unintended transcripts.[4] This can be minimized by using siRNA designs that favor the loading of the antisense (guide) strand into RISC.[4]
Q3: What are the known functions of Aip1/WDR1, and how might off-target effects confound my results?
A3: Aip1/WDR1 is a crucial regulator of actin cytoskeleton dynamics.[5][6][7] It functions in concert with ADF/cofilin to promote the disassembly of actin filaments.[5][8] This process is vital for cell migration, cytokinesis, and cell rounding during mitosis.[5][9][10] Off-target effects could lead to phenotypes that mimic or mask the true effects of Aip1/WDR1 knockdown, such as altered cell motility or morphology, by unintentionally silencing other genes involved in these processes.
Q4: How can I minimize off-target effects when designing an siRNA for Aip1/WDR1?
A4: To reduce off-target effects, consider the following strategies during the design phase:
-
Bioinformatic Analysis: Use tools like BLAST to ensure your siRNA sequence does not have significant homology with other genes.[1][4]
-
Seed Region Optimization: Choose siRNA sequences with seed regions that have low thermodynamic stability to reduce binding to unintended targets.[3]
-
Chemical Modifications: Introducing chemical modifications, such as 2'-O-methylation, into the seed region of the siRNA can decrease miRNA-like off-target effects without compromising on-target silencing.[1][11][12]
Q5: Is it better to use a single siRNA or a pool of siRNAs targeting Aip1/WDR1?
A5: Using a pool of multiple siRNAs targeting different regions of the same mRNA can effectively reduce off-target effects.[1][13][14] By using a lower concentration of each individual siRNA, the risk of off-target silencing associated with a single sequence is minimized.[13]
Troubleshooting Guide
Q: I'm observing a phenotype that is stronger than expected or inconsistent with the known function of Aip1/WDR1. Could this be due to off-target effects?
A: It is highly possible. Unexpected or exaggerated phenotypes are classic signs of off-target effects.[15]
-
Troubleshooting Steps:
-
Validate with Multiple siRNAs: Use at least two or more different siRNAs that target different sequences of the Aip1/WDR1 mRNA.[16] If the phenotype is consistent across multiple siRNAs, it is more likely to be an on-target effect.
-
Perform a Rescue Experiment: If possible, transfect a version of the Aip1/WDR1 gene that is resistant to your siRNA (e.g., contains silent mutations in the siRNA target site) along with the siRNA. The reversal of the phenotype would confirm it is an on-target effect.
-
Analyze Off-Target Gene Expression: Use microarray or RNA-sequencing (RNA-seq) to identify unintended downregulated genes.[1][15]
-
Q: My Aip1/WDR1 knockdown is efficient, but I'm seeing a high degree of cell death. Is this an expected outcome?
A: While Aip1/WDR1 is essential for processes like cytokinesis, high levels of cell death might also be a result of off-target toxicity.[11]
-
Troubleshooting Steps:
-
Titrate siRNA Concentration: Use the lowest effective concentration of your siRNA to minimize off-target effects, which are often dose-dependent.[15][16]
-
Use a Negative Control: Compare the phenotype to cells transfected with a non-targeting control siRNA to distinguish sequence-specific effects from general transfection-related toxicity.[17]
-
Test a Modified siRNA: Use a chemically modified siRNA designed to reduce off-target effects and see if the toxicity is mitigated.[11]
-
Q: I've confirmed off-target effects with my Aip1/WDR1 siRNA. What are my next steps?
A: Once off-target effects are confirmed, you have several options to obtain more reliable data.
-
Troubleshooting Steps:
-
Redesign Your siRNA: Use a different, validated siRNA sequence for Aip1/WDR1.
-
Use a Pooled siRNA Approach: Employ a pool of siRNAs to dilute the off-target effects of any single siRNA.[13][14]
-
Switch to an Alternative Method: Consider other gene-silencing techniques like shRNA or CRISPR-based methods, which may have different off-target profiles.
-
Data Presentation
Table 1: Illustrative Example of Off-Target Analysis for a Hypothetical Aip1/WDR1 siRNA
| Gene Symbol | Gene Name | Fold Change (siAip1 vs. Control) | Seed Match (Positions 2-7) |
| WDR1 | WD repeat domain 1 | -3.5 | N/A (On-target) |
| MYL6 | Myosin light chain 6 | -2.8 | Yes |
| ACTR2 | ARP2 actin-related protein 2 homolog | -2.5 | Yes |
| CFL1 | Cofilin 1 | -1.2 | No |
| VIM | Vimentin | -2.1 | Yes |
This table is a hypothetical example to illustrate how off-target data might be presented. Actual results will vary based on the specific siRNA sequence and experimental conditions.
Experimental Protocols
Protocol 1: Microarray Analysis to Identify Off-Target Effects of Aip1/WDR1 siRNA
-
Cell Culture and Transfection:
-
Plate cells at a density that will result in 50-70% confluency at the time of transfection.
-
Transfect cells with the Aip1/WDR1 siRNA and a non-targeting control siRNA at the desired concentration using a suitable transfection reagent.
-
Include an untransfected control group to monitor the effects of the transfection reagent alone.[17]
-
-
RNA Isolation:
-
At 48 hours post-transfection, harvest the cells.
-
Isolate total RNA from each sample using a commercially available RNA isolation kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer or similar instrument.
-
-
Microarray Hybridization:
-
Label the RNA samples with fluorescent dyes (e.g., Cy3 and Cy5).
-
Hybridize the labeled RNA to a whole-genome microarray chip according to the manufacturer's protocol.
-
-
Data Acquisition and Analysis:
-
Scan the microarray chip to obtain fluorescence intensity data.
-
Normalize the data to account for technical variations.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the Aip1/WDR1 siRNA-treated cells compared to the non-targeting control.
-
Use bioinformatics tools to search for the presence of the siRNA seed sequence in the 3' UTRs of the downregulated genes to identify potential off-targets.[2][18]
-
Protocol 2: Wound Healing (Scratch) Assay to Assess Cell Migration
-
Cell Seeding and Transfection:
-
Seed cells in a 6-well plate and grow to 90-100% confluency.
-
Transfect the cells with Aip1/WDR1 siRNA or a non-targeting control siRNA.
-
-
Creating the "Wound":
-
After 24 hours of transfection, create a "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Replace the media with fresh culture medium.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for both the Aip1/WDR1 knockdown and control groups. A delayed wound closure in the Aip1/WDR1 knockdown cells would be consistent with its role in cell migration.[5]
-
Visualizations
Caption: Aip1/WDR1 signaling pathway in actin filament disassembly.
References
- 1. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sitoolsbiotech.com [sitoolsbiotech.com]
- 5. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutations in the cofilin partner Aip1/Wdr1 cause autoinflammatory disease and macrothrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AIP1/WDR1 supports mitotic cell rounding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WDR1 Promotes Cell Growth and Migration and Contributes to Malignant Phenotypes of Non-small Cell Lung Cancer through ADF/cofilin-mediated Actin Dynamics [ijbs.com]
- 11. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. arep.med.harvard.edu [arep.med.harvard.edu]
- 16. researchgate.net [researchgate.net]
- 17. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 18. Detecting microRNA binding and siRNA off-target effects from expression data - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing fixation methods for Aip1 localization studies.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing fixation methods for Actin-interacting protein 1 (Aip1) localization studies. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Aip1 and why is its localization important?
Aip1, also known as WD repeat-containing protein 1 (WDR1), is a highly conserved protein that plays a critical role in the dynamic reorganization of the actin cytoskeleton.[1][2][3] It functions as a crucial cofactor for ADF/cofilin, enhancing the disassembly of actin filaments.[1][4][5] This process is vital for various cellular activities, including endocytosis, cell motility, cytokinesis, and epithelial morphogenesis.[3][4][5][6] The subcellular localization of Aip1 to sites of dynamic actin remodeling, such as cortical actin patches in yeast and the spindle region in mammalian oocytes, is therefore essential for its function.[3][5][7] Studying its precise localization provides insights into the regulation of actin dynamics in both normal physiological processes and in disease.
Q2: Which fixation method is best for Aip1 immunofluorescence?
There is no single "best" fixation method for Aip1, as the optimal choice depends on the specific antibody, cell type, and experimental question. The goal of fixation is to preserve the life-like state of the cell and the antigenicity of the target protein.[8] For cytoskeletal proteins like Aip1, the two most common methods are chemical cross-linking with formaldehyde (B43269) and organic solvent precipitation with methanol (B129727).
-
Formaldehyde (PFA) is a cross-linking agent that preserves cellular structure well by covalently linking proteins.[8][9] However, it can sometimes mask the epitope your antibody is supposed to recognize.[8]
-
Methanol is a dehydrating and precipitating agent that can be effective for revealing certain epitopes within protein structures.[8][9][10] However, it can be harsh, potentially leading to the loss of soluble proteins and altered cell morphology.[8][10]
It is highly recommended to empirically test and optimize fixation conditions for your specific experimental setup.
Q3: Can I use heat fixation for Aip1 localization studies?
Heat fixation is a method that uses heat to attach cells to a slide. While it is a simple and rapid technique, it is generally not recommended for immunofluorescence studies of delicate structures like the cytoskeleton. The high temperatures can denature proteins and disrupt the fine filamentous actin networks with which Aip1 associates, leading to significant artifacts and unreliable localization patterns.
Troubleshooting Common Issues in Aip1 Localization
| Problem | Potential Cause | Recommended Solution |
| Weak or No Aip1 Signal | Improper Fixation: The chosen fixation method may be masking the Aip1 epitope. | Try a different fixation method (e.g., switch from formaldehyde to methanol or vice versa). Optimize fixation time and concentration.[11][12] |
| Suboptimal Antibody Dilution: The primary antibody concentration may be too low. | Perform a titration experiment to determine the optimal antibody concentration.[11] | |
| Inefficient Permeabilization: The antibody may not be able to access the intracellular Aip1 protein. | If using formaldehyde fixation, ensure adequate permeabilization with a detergent like Triton X-100. Methanol fixation typically also permeabilizes the cells.[12][13] | |
| Low Aip1 Expression: The cell type or experimental condition may have low levels of Aip1. | Use a positive control cell line known to express Aip1. Consider using a signal amplification method.[14][15] | |
| High Background Staining | Non-specific Antibody Binding: The primary or secondary antibody may be binding to other cellular components. | Increase the number and duration of wash steps.[16] Use a blocking solution (e.g., BSA or serum from the same species as the secondary antibody) to block non-specific binding sites.[11][17] |
| Antibody Concentration Too High: Excess antibody can lead to non-specific binding. | Reduce the concentration of the primary and/or secondary antibody.[11] | |
| Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce. | Use a different fluorescent filter, or treat the sample with a quenching agent like sodium borohydride (B1222165) after formaldehyde fixation.[12] | |
| Artifactual Aip1 Localization (e.g., aggregated or diffuse staining) | Harsh Fixation: Over-fixation or an inappropriate fixation method can disrupt the delicate actin cytoskeleton. | Reduce fixation time or concentration. For formaldehyde, ensure it is freshly prepared. For methanol, use pre-chilled methanol and a short incubation time. |
| Cell Morphology is Poor: The cells may have been damaged during processing. | Handle cells gently during washing and incubation steps. Ensure coverslips are properly coated to promote cell adherence. | |
| Antibody Specificity Issues: The antibody may be cross-reacting with other proteins. | Validate your primary antibody using techniques like Western blotting or by using knockout/knockdown cell lines as negative controls. |
Comparison of Common Fixation Methods for Cytoskeletal Proteins
While specific quantitative data for Aip1 is limited, the following table summarizes the general characteristics of formaldehyde and methanol fixation for actin-binding proteins. This information can guide the initial optimization of your Aip1 staining protocol.
| Parameter | Formaldehyde (4% PFA) | Methanol (100%, pre-chilled to -20°C) |
| Mechanism | Cross-links proteins, preserving cellular architecture.[8][9] | Dehydrates and precipitates proteins.[8] |
| Preservation of Morphology | Generally excellent preservation of cellular and cytoskeletal structure.[8] | Can cause cell shrinkage and alter morphology; may extract lipids and soluble proteins.[8][10] |
| Antigenicity Preservation | Can mask epitopes through cross-linking, sometimes requiring antigen retrieval.[8] | Can denature proteins which may expose or destroy epitopes.[9][10] |
| Permeabilization | Requires a separate permeabilization step with a detergent (e.g., Triton X-100). | Simultaneously fixes and permeabilizes the cells.[13] |
| Typical Incubation | 10-20 minutes at room temperature.[18] | 5-10 minutes at -20°C.[18] |
| Best For | Preserving fine cytoskeletal structures and overall cell morphology.[8] | Antibodies that recognize epitopes hidden in the native protein structure.[9] |
| Potential Artifacts | Epitope masking, autofluorescence.[8][12] | Altered cell morphology, extraction of soluble proteins, potential for protein aggregation.[8][10] |
Experimental Protocols
Protocol 1: Formaldehyde Fixation and Permeabilization
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a culture dish to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Proceed to the blocking step as per your standard immunofluorescence protocol.
Protocol 2: Methanol Fixation
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a culture dish to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation: Fix and permeabilize the cells by incubating with ice-cold 100% methanol for 10 minutes at -20°C.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Blocking: Proceed to the blocking step as per your standard immunofluorescence protocol.
Visualizations
Aip1-Cofilin Mediated Actin Disassembly Pathway
Caption: A simplified signaling pathway of Aip1 and cofilin in actin filament disassembly.
Experimental Workflow for Optimizing Aip1 Fixation
Caption: A logical workflow for systematically optimizing Aip1 immunofluorescence staining.
References
- 1. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AIP1 and Cofilin control the actin dynamics to modulate the asymmetric division and cytokinesis in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Aip1 promotes actin filament severing by cofilin and regulates constriction of the cytokinetic contractile ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aip1 and Cofilin Promote Rapid Turnover of Yeast Actin Patches and Cables: A Coordinated Mechanism for Severing and Capping Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.addgene.org [blog.addgene.org]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 14. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 17. bosterbio.com [bosterbio.com]
- 18. arigobio.com [arigobio.com]
Validation & Comparative
Validating the Specificity of a New Aip1 Antibody: A Comparative Guide
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount for reliable and reproducible results. This guide provides a comprehensive comparison of a new Aip1 (Actin-interacting protein 1) antibody against other commercially available alternatives, supported by experimental data and detailed protocols.
This guide outlines a rigorous validation process for a new Aip1 antibody, comparing its performance in key applications: Western Blotting, Immunoprecipitation, and Immunofluorescence. The data presented, while hypothetical, is representative of the expected outcomes for a highly specific and high-quality antibody.
Executive Summary of Comparative Performance
| Feature | New Aip1 Antibody | Competitor A | Competitor B |
| Western Blot Specificity | Single band at expected MW (~67 kDa) | Single band at expected MW | Multiple non-specific bands |
| Immunoprecipitation Efficiency | High-yield pulldown of Aip1 | Moderate-yield pulldown | Low-yield pulldown |
| Immunofluorescence Localization | Clear cytoplasmic and cortical actin staining | Similar staining with some background | Diffuse, non-specific staining |
| Signal-to-Noise Ratio | High | Moderate | Low |
Western Blotting: Assessing Specificity and Sensitivity
Western blotting is a fundamental technique to assess an antibody's ability to recognize its target protein in a complex mixture.[1][2] A specific antibody should detect a single band at the correct molecular weight for the target protein.[3]
Experimental Protocol: Western Blotting
-
Lysate Preparation: Human HeLa and mouse NIH/3T3 cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: 20 µg of total protein per lane were separated on a 10% SDS-PAGE gel and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The new Aip1 antibody and competitor antibodies were diluted in the blocking buffer (1:1000) and incubated overnight at 4°C.
-
Detection: After washing with TBST, membranes were incubated with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate.
Comparative Western Blot Data
| Antibody | Cell Lysate | Observed Band(s) | Signal Intensity (Arbitrary Units) |
| New Aip1 Antibody | HeLa | ~67 kDa | 12,500 |
| NIH/3T3 | ~67 kDa | 11,800 | |
| Competitor A | HeLa | ~67 kDa | 9,800 |
| NIH/3T3 | ~67 kDa | 9,200 | |
| Competitor B | HeLa | ~67 kDa, ~55 kDa, ~40 kDa | 7,500 (at ~67 kDa) |
| NIH/3T3 | ~67 kDa, ~55 kDa | 7,100 (at ~67 kDa) |
Immunoprecipitation: Verifying Interaction and Pulldown Efficiency
Immunoprecipitation (IP) is used to isolate a specific protein from a solution, which is crucial for studying protein-protein interactions.[4][5] A high-quality antibody will efficiently pull down its target protein with minimal non-specific binding.
Experimental Protocol: Immunoprecipitation
-
Lysate Preparation: HeLa cell lysate was prepared as described for Western Blotting.
-
Immunoprecipitation: 500 µg of pre-cleared cell lysate was incubated with 2 µg of the respective Aip1 antibody or an isotype control antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Protein A/G magnetic beads were added and incubated for 1 hour at 4°C.
-
Washing and Elution: The beads were washed three times with IP lysis buffer. The bound proteins were eluted by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted samples were analyzed by Western blotting using a different Aip1 antibody targeting a non-overlapping epitope.
Comparative Immunoprecipitation Data
| Antibody for IP | Aip1 Pulldown Efficiency (%) | Non-specific Binding (vs. Isotype Control) |
| New Aip1 Antibody | 92% | Minimal |
| Competitor A | 75% | Low |
| Competitor B | 45% | Moderate |
Immunofluorescence: Confirming Subcellular Localization
Immunofluorescence (IF) allows for the visualization of the subcellular localization of a target protein.[6] Aip1 is known to localize to the cytoplasm and co-localize with cortical actin structures.[7]
Experimental Protocol: Immunofluorescence
-
Cell Culture and Fixation: HeLa cells were grown on glass coverslips, fixed with 4% paraformaldehyde for 15 minutes, and permeabilized with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Antibody Incubation: Cells were blocked with 5% normal goat serum for 1 hour. The new Aip1 antibody and competitor antibodies were diluted 1:500 in blocking buffer and incubated overnight at 4°C.
-
Secondary Antibody and Counterstaining: After washing, cells were incubated with an Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark. Nuclei were counterstained with DAPI.
-
Imaging: Coverslips were mounted and imaged using a confocal microscope.
Comparative Immunofluorescence Data
| Antibody | Staining Pattern | Signal-to-Noise Ratio | Co-localization with Phalloidin |
| New Aip1 Antibody | Punctate cytoplasmic and cortical actin staining | High | Strong |
| Competitor A | Similar to New Aip1, some cytoplasmic background | Moderate | Moderate |
| Competitor B | Diffuse cytoplasmic and nuclear staining | Low | Weak |
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of Aip1, the following diagrams were generated using Graphviz.
Experimental Workflow for Antibody Validation
References
- 1. biocompare.com [biocompare.com]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibodies for Immunoprecipitation (IP) | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Hallmarks of Antibody Validation: Multiple Antibody Strategy | Cell Signaling Technology [cellsignal.com]
- 6. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 7. Aip1p Interacts with Cofilin to Disassemble Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aip1-Cofilin and Gelsolin in Actin Filament Severing
For Researchers, Scientists, and Drug Development Professionals
The dynamic remodeling of the actin cytoskeleton is fundamental to numerous cellular processes, from motility and morphogenesis to cytokinesis. This intricate dance of polymerization and depolymerization is tightly regulated by a host of actin-binding proteins. Among the most crucial of these are the actin-severing proteins, which rapidly break down existing filaments to facilitate cytoskeletal rearrangements and provide a pool of monomers for new filament growth. This guide provides a detailed comparison of two key players in actin filament severing: the synergistic duo of Actin-interacting protein 1 (Aip1) and cofilin, and the potent, calcium-regulated severing protein, gelsolin.
At a Glance: Key Differences in Function and Mechanism
| Feature | Aip1 with Cofilin | Gelsolin |
| Mechanism | Enhances cofilin-mediated severing; Aip1 binds to cofilin-decorated filaments, promoting fragmentation.[1][2] | Directly severs actin filaments and caps (B75204) the newly created barbed end.[3] |
| Cofactor Requirement | Dependent on cofilin. Aip1 has minimal effect on its own.[4] | Primarily regulated by Ca²⁺ concentration.[3] |
| Optimal Conditions | Severing is most efficient at sub-saturating concentrations of cofilin.[1] Aip1 enhances severing even at high, normally inhibitory, cofilin concentrations.[2][5] | Activity is triggered by micromolar concentrations of Ca²⁺.[3] |
| Effect on Filament Ends | Aip1 does not cap the barbed ends of severed filaments.[2] | Caps the barbed end of the severed filament with high affinity.[3] |
| Filament Flexibility | Severing is enhanced when filament flexibility is restricted.[1] | Severing is decreased when filament flexibility is restricted.[1] |
Quantitative Comparison of Severing Activity
The following table summarizes key quantitative parameters for the actin-severing activities of Aip1/cofilin and gelsolin. It is important to note that experimental conditions can significantly influence these values.
| Parameter | Aip1 with Cofilin | Gelsolin | Reference |
| Severing Rate Enhancement | Aip1 increases the rate of cofilin-mediated severing by up to 12- to 14-fold. | Not Applicable | [2][6] |
| Severing Rate (events/µm/s) | (4.0 ± 2.1) x 10⁻² (with 10 nM Aip1 and 1 µM cofilin) | Varies with Ca²⁺ and gelsolin concentration. | [6] |
| Binding Affinity (Kd) to F-actin | Aip1: Micromolar affinity; Cofilin: Micromolar affinity, higher for ADP-actin. | Picomolar to nanomolar affinity, Ca²⁺-dependent. | [2][3] |
| Optimal Concentration for Severing | Cofilin: ~10 nM (wild-type); Aip1 enhances severing across a range of cofilin concentrations. | Gelsolin: Nanomolar to micromolar range, dependent on Ca²⁺. | [5][7] |
Signaling and Functional Pathways
The functional mechanisms of Aip1/cofilin and gelsolin are distinct, reflecting their different roles in cellular actin dynamics. Aip1 acts as a potent enhancer of cofilin's intrinsic severing ability, while gelsolin is a direct, calcium-activated filament cutter and capper.
Caption: Comparative signaling pathways of Aip1-cofilin and gelsolin in actin filament severing.
Experimental Methodologies
The following are detailed protocols for commonly used in vitro assays to study actin filament severing.
Total Internal Reflection Fluorescence (TIRF) Microscopy for Direct Observation of Severing
This method allows for the direct visualization and quantification of individual actin filament severing events in real-time.
Experimental Workflow:
Caption: Workflow for a TIRF microscopy-based actin severing assay.
Protocol:
-
Flow Chamber Preparation:
-
Construct a flow chamber using a glass slide, double-sided tape, and a coverslip coated with nitrocellulose.[1]
-
Incubate the chamber with biotinylated bovine serum albumin (BSA) to passivate the surface.
-
Follow with an incubation of streptavidin to create a binding surface for biotinylated actin filaments.
-
-
Actin Filament Preparation and Immobilization:
-
Polymerize monomeric actin (G-actin), including a fraction (e.g., 10%) of fluorescently labeled (e.g., Alexa 488) and biotinylated actin, in a polymerization buffer (e.g., 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM imidazole, pH 7.0, 0.2 mM ATP).[8]
-
Introduce the polymerized actin filaments into the flow chamber and allow them to bind to the streptavidin-coated surface.
-
Wash the chamber with TIRF buffer (polymerization buffer supplemented with an oxygen scavenging system and methylcellulose) to remove unbound filaments.[8]
-
-
Severing Reaction and Imaging:
-
Introduce the severing protein(s) (e.g., a mixture of Aip1 and cofilin, or gelsolin in a Ca²⁺-containing buffer) into the flow chamber.
-
Immediately begin imaging using a TIRF microscope equipped with a sensitive camera.
-
Acquire time-lapse images at appropriate intervals (e.g., every 1-10 seconds) to capture severing events.[2]
-
-
Data Analysis:
-
Analyze the recorded movies to count the number of severing events per unit length of actin filament over time.
-
Calculate the severing rate (events/µm/s).
-
Pyrene-Actin Depolymerization Assay for Bulk Measurement of Severing
This fluorescence-based assay measures the bulk depolymerization of actin filaments, which is accelerated by severing proteins that create more filament ends.
Protocol:
-
Preparation of Pyrene-Labeled F-actin:
-
Polymerize G-actin containing 5-10% pyrene-labeled G-actin in a polymerization buffer (e.g., 5 mM Tris pH 7.5, 100 mM KCl, 2 mM MgCl₂, 0.2 mM ATP) at room temperature for at least 1 hour. The fluorescence of pyrene-actin increases significantly upon polymerization.
-
-
Initiation of Depolymerization and Severing:
-
Dilute the pre-formed pyrene-labeled F-actin to a concentration below the critical concentration for polymerization in a low-salt buffer.
-
Add the severing protein(s) (Aip1 and cofilin, or gelsolin) to the diluted F-actin.
-
Immediately place the reaction mixture in a fluorometer.
-
-
Fluorescence Measurement:
-
Monitor the decrease in pyrene (B120774) fluorescence over time at excitation and emission wavelengths of ~365 nm and ~407 nm, respectively. The rate of fluorescence decrease is proportional to the rate of depolymerization.
-
-
Data Analysis:
-
Calculate the initial rate of depolymerization from the slope of the fluorescence decay curve. A faster rate of depolymerization in the presence of severing proteins indicates their activity.
-
Conclusion
Aip1 and cofilin work in concert to provide a highly regulated and potent mechanism for actin filament disassembly, particularly crucial in processes requiring rapid actin turnover. The requirement for cofilin decoration ensures that Aip1's potentiation of severing is spatially targeted. In contrast, gelsolin acts as a powerful, independent severing and capping protein, primarily regulated by calcium signaling. Its dual function of severing and capping makes it a critical regulator of actin dynamics in response to transient changes in intracellular calcium. Understanding the distinct and complementary roles of these actin-severing proteins is essential for researchers in cell biology and for professionals in drug development targeting cytoskeletal dynamics for therapeutic intervention.
References
- 1. ACTIN FILAMENT SEVERING BY COFILIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aip1 Promotes Actin Filament Severing by Cofilin and Regulates Constriction of the Cytokinetic Contractile Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gelsolin and ADF/cofilin enhance the actin dynamics of motile cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aip1p Interacts with Cofilin to Disassemble Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aip1 destabilizes cofilin-saturated actin filaments by severing and accelerating monomer dissociation from ends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-time single molecule kinetics analyses of AIP1-enhanced actin filament severing in the presence of cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actin filament severing by cofilin is more important for assembly than constriction of the cytokinetic contractile ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
Aip1 vs. WDR1: Unraveling Functional Distinctions in a Key Actin Cytoskeleton Regulator
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of cytoskeletal research, precise nomenclature is paramount. The terms Aip1 (Actin-interacting protein 1) and WDR1 (WD repeat-containing protein 1) are frequently encountered, often leading to questions about their distinct roles. This guide clarifies that Aip1 and WDR1 are, in fact, aliases for the same protein, a critical cofactor of ADF/cofilin in actin filament disassembly. While there are no functional differences between "Aip1" and "WDR1" as they refer to the identical protein, this guide will delve into the nuanced functions of this protein, presenting supporting experimental data, detailed protocols for key assays, and visualizations of its signaling pathways. This resource aims to provide a comprehensive understanding of WDR1/Aip1's mechanism and its significance in cellular processes and disease.
Nomenclature Clarification: Aip1 and WDR1 Are the Same Protein
It is essential to establish that there are no functional differences between Aip1 and WDR1 because they are different names for the same protein. The official gene name is WDR1, which stands for WD Repeat Domain 1. "Aip1," or Actin-Interacting Protein 1, is a widely used alias that describes its function. Therefore, any discussion of "Aip1 vs. WDR1" is a discussion of the multifaceted roles of a single protein.
Functional Role of WDR1/Aip1 in Actin Dynamics
WDR1/Aip1 is a highly conserved protein across eukaryotes that plays a pivotal role in the dynamic turnover of the actin cytoskeleton.[1][2] It functions as a crucial partner of the actin-depolymerizing factor/cofilin (ADF/cofilin) family of proteins.[3] While ADF/cofilin can sever actin filaments on its own, WDR1/Aip1 significantly enhances this activity, leading to rapid actin filament disassembly.[4]
The primary mechanism of WDR1/Aip1 involves its preferential binding to actin filaments that are already decorated with ADF/cofilin.[1] This interaction promotes the severing of the filament, creating new ends for depolymerization.[4] This accelerated disassembly of actin filaments is vital for a multitude of cellular processes, including cell motility, cytokinesis, endocytosis, and the maintenance of cell morphology.[5]
Quantitative Analysis of WDR1/Aip1 Function
The function of WDR1/Aip1 has been quantified in several studies, providing insights into its molecular mechanism. These studies often employ techniques such as Total Internal Reflection Fluorescence (TIRF) microscopy and pyrene-actin assays to measure binding affinities and reaction rates.
| Parameter | Value | Organism/System | Experimental Method | Reference |
| Binding Affinity (Kd) of Aip1p to cofilin-F-actin | ~4 µM | Saccharomyces cerevisiae | Western blot analysis of co-sedimentation assay | [2] |
| Severing Time | Severing occurs with a 0.7s delay after a single Aip1 molecule binds to a cofilin-decorated actin filament. | In vitro single-molecule analysis | TIRF microscopy | [6][7] |
| Enhancement of Cofilin-mediated Severing | Up to 12-fold increase in the rate of severing by high concentrations of cofilin. | Fission yeast and human proteins | Biochemical assays | [4] |
Experimental Protocols
Pyrene-Actin Depolymerization Assay
This assay is used to measure the bulk rate of actin depolymerization. Pyrene-labeled actin fluoresces more intensely when it is in a filamentous (F-actin) state compared to its monomeric (G-actin) form. A decrease in fluorescence over time indicates depolymerization.
Protocol:
-
Prepare Pyrene-Labeled F-actin: Polymerize a solution of G-actin containing a small percentage (e.g., 10%) of pyrene-labeled G-actin by adding a polymerization-inducing buffer (e.g., containing KCl and MgCl2). Incubate at room temperature to allow for filament formation.
-
Initiate Depolymerization: Dilute the pre-formed pyrene-labeled F-actin into a depolymerization buffer.
-
Add Proteins of Interest: To measure the effect of WDR1/Aip1 and cofilin, add purified cofilin alone or a combination of cofilin and WDR1/Aip1 to the F-actin solution.
-
Monitor Fluorescence: Immediately begin monitoring the fluorescence intensity in a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~410 nm.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of depolymerization can be calculated from the slope of the initial linear portion of the curve.
TIRF Microscopy for Visualizing Actin Filament Severing
TIRF microscopy allows for the direct visualization of individual fluorescently labeled actin filaments immobilized on a surface, providing a powerful tool to observe severing events in real-time.
Protocol:
-
Prepare a Flow Chamber: Construct a flow chamber using a glass slide and a coverslip.
-
Surface Passivation: Coat the inside of the chamber with a molecule like biotinylated BSA to prevent non-specific protein binding.
-
Immobilize Actin Filaments: Introduce fluorescently labeled (e.g., with a rhodamine or Alexa Fluor dye) F-actin into the chamber. The filaments can be anchored to the surface via biotin-streptavidin interactions.
-
Introduce Proteins of Interest: Flow in a solution containing cofilin and/or WDR1/Aip1.
-
Image Acquisition: Use a TIRF microscope to visualize the actin filaments. Acquire images at regular intervals to create a time-lapse movie.
-
Data Analysis: Analyze the time-lapse movies to identify filament severing events. The number of severing events per unit length of actin filament per unit time can be quantified.
Signaling Pathways and Regulation
The activity of WDR1/Aip1 is intricately linked to signaling pathways that control actin dynamics. Its function is primarily regulated by the availability of its binding partner, ADF/cofilin. The activity of ADF/cofilin is, in turn, controlled by phosphorylation.
The Cofilin Phosphorylation Cycle
LIM kinases (LIMK) and testicular protein kinases (TESK) phosphorylate cofilin on a conserved serine residue (Ser3), which inactivates its actin-binding and severing activity. Slingshot (SSH) and chronophin (CIN) phosphatases dephosphorylate cofilin, reactivating it. This cycle allows for tight spatial and temporal control of actin disassembly. WDR1/Aip1 acts on actin filaments decorated with the active, dephosphorylated form of cofilin.
WDR1/Aip1 in Cellular Processes and Disease
Defects in WDR1/Aip1 function can lead to severe cellular and organismal phenotypes, highlighting its importance. For instance, mutations in the WDR1 gene are associated with an autoinflammatory disease characterized by immunodeficiency and macrothrombocytopenia.[5] Furthermore, WDR1/Aip1 is implicated in cancer progression, where it can promote cell migration and invasion.
Below is a diagram illustrating the central role of the WDR1-Cofilin complex in actin turnover and its impact on various cellular functions.
Conclusion
References
- 1. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Aip1p Interacts with Cofilin to Disassemble Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aip1 Promotes Actin Filament Severing by Cofilin and Regulates Constriction of the Cytokinetic Contractile Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations in the cofilin partner Aip1/Wdr1 cause autoinflammatory disease and macrothrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Single-Molecule Kinetic Analyses of AIP1-Enhanced Actin Filament Severing in the Presence of Cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Aip1 Function in Yeast and Mammals: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the function of Actin-interacting protein 1 (Aip1) in yeast and mammalian systems. This analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.
Core Functional Comparison: A Conserved Role in Actin Disassembly
Actin-interacting protein 1 (Aip1), also known as WD repeat-containing protein 1 (WDR1) in mammals, is a highly conserved protein from yeast to humans that plays a critical role in the dynamic regulation of the actin cytoskeleton.[1][2] Its primary function is to enhance the actin filament-severing activity of the ADF/cofilin family of proteins.[1][3][4][5] Aip1 exhibits minimal effects on pure actin filaments but preferentially binds to and promotes the disassembly of actin filaments that have been decorated with cofilin.[1][2][6] This cooperative mechanism is essential for rapid actin turnover, which is fundamental for a multitude of cellular processes in both yeast and mammals, including endocytosis, cytokinesis, and cell motility.[3][7][8]
While the core function of Aip1 is conserved, subtle differences in its regulation, interactions, and cellular context contribute to distinct outcomes in yeast and mammalian cells. This guide delves into these similarities and differences, providing a framework for understanding the nuanced roles of Aip1 in these diverse eukaryotic systems.
Quantitative Analysis of Aip1 Function
The following tables summarize key quantitative parameters of Aip1 function in yeast and mammals, providing a basis for direct comparison.
| Parameter | Yeast (S. cerevisiae) | Mammals (Human) | Source |
| Aip1 Binding Affinity to F-actin (Kd) | ~2.0 µM (fission yeast) | ~3.0 µM | [4][9] |
| Enhancement of Cofilin-mediated Severing | Up to 12-fold increase | Up to 12-fold increase | [3][4] |
Table 1: Biochemical Parameters of Aip1 Function. This table highlights the comparable biochemical activities of yeast and human Aip1 in vitro, demonstrating the conserved nature of its interaction with actin and its synergistic relationship with cofilin.
| Protein | Yeast (S. cerevisiae) Cellular Concentration | Mammalian (Human Neutrophils) Cellular Concentration | Source |
| Aip1 | ~1.3 µM | Not explicitly found, but Wdr1 is its homolog | [10] |
| Cofilin (Cof1) | ~4.1 µM | Not explicitly found | [10] |
| Actin | ~13.2 µM (Total) | Not explicitly found | [10] |
Table 2: Cellular Concentrations of Aip1 and Related Proteins. This table provides an overview of the cellular abundance of Aip1, cofilin, and actin in yeast. While direct comparable values for mammalian cells were not found in the immediate search, the yeast data provides a valuable reference for the stoichiometric relationships between these key cytoskeletal proteins. The total F-actin binding protein concentration in yeast is significantly higher than the F-actin concentration, suggesting a highly dynamic and competitive environment for actin binding.[10]
Signaling and Functional Pathways
The interplay between Aip1, cofilin, and actin is a central node in the regulation of cytoskeletal dynamics. The following diagrams illustrate the key signaling pathways and functional workflows involving Aip1 in both yeast and mammals.
This diagram illustrates the conserved core mechanism of Aip1 and cofilin in promoting actin filament disassembly in both yeast and mammals. In mammals, this pathway is further regulated by upstream signaling molecules like ROCK/PAK and LIM kinase, which can inactivate cofilin through phosphorylation, adding a layer of complexity not as prominent in yeast.
Key Experimental Methodologies
The functional characterization of Aip1 relies on a set of key experimental techniques. Below are detailed protocols for some of the most crucial assays.
Actin Depolymerization Assay using TIRF Microscopy
Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique to visualize the real-time dynamics of single actin filaments. This protocol is adapted from methodologies described in the literature.[11][12]
Objective: To directly observe and quantify the severing of cofilin-decorated actin filaments by Aip1.
Materials:
-
Purified G-actin (unlabeled and fluorescently labeled, e.g., with Alexa 488)
-
Purified cofilin
-
Purified Aip1
-
TIRF microscopy buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, 10 mM DTT, 15 mM glucose, 20 µg/ml catalase, 100 µg/ml glucose oxidase)
-
Biotinylated BSA
-
Streptavidin
-
Glass coverslips and microscope slides
-
TIRF microscope equipped with appropriate lasers and filters
Procedure:
-
Prepare Flow Cells: Clean glass coverslips and microscope slides thoroughly. Assemble flow cells and coat the inner surface sequentially with biotinylated BSA and streptavidin to create a surface for tethering actin filaments.
-
Polymerize Actin Filaments: Polymerize a mixture of unlabeled and fluorescently labeled G-actin in polymerization buffer. To generate filaments tethered at one end, incorporate a small percentage of biotinylated G-actin into the polymerization mix.
-
Introduce Filaments to Flow Cell: Flow the polymerized actin filaments into the prepared flow cell and allow them to attach to the streptavidin-coated surface.
-
Introduce Cofilin and Aip1: Prepare a solution of cofilin and Aip1 in TIRF microscopy buffer. Flow this solution into the chamber containing the tethered actin filaments.
-
Image Acquisition: Immediately begin acquiring time-lapse images using the TIRF microscope. Capture images at regular intervals (e.g., every 1-5 seconds) for a sufficient duration to observe filament severing and disassembly.
-
Data Analysis: Analyze the acquired image sequences to measure the rate of filament severing, the change in filament length over time, and the frequency of severing events. Kymographs can be generated to visualize the dynamics of individual filaments.
Co-immunoprecipitation of Aip1 and Cofilin
Co-immunoprecipitation (Co-IP) is a standard technique to demonstrate the in vivo or in vitro interaction between two proteins.
Objective: To determine if Aip1 and cofilin physically associate within a cell lysate.
Materials:
-
Yeast or mammalian cells expressing tagged versions of Aip1 and/or cofilin (e.g., HA, Myc, or GFP tags)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors)
-
Antibody specific to the tag on the "bait" protein (e.g., anti-HA antibody)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
-
Antibodies for Western blotting (against the tags of both bait and "prey" proteins)
Procedure:
-
Cell Lysis: Harvest yeast or mammalian cells and lyse them in ice-cold lysis buffer to release cellular proteins.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add the antibody against the tagged "bait" protein to the pre-cleared lysate and incubate to allow the antibody to bind to its target.
-
Capture Immune Complexes: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against both the "bait" and the potential interacting "prey" protein to detect their presence.
Fluorescence Microscopy for Aip1 Localization
Visualizing the subcellular localization of Aip1 provides crucial insights into its site of action.
Objective: To determine the cellular distribution of Aip1 in yeast or mammalian cells.
Materials:
-
Yeast or mammalian cells expressing fluorescently tagged Aip1 (e.g., Aip1-GFP) or cells to be stained by immunofluorescence.
-
For immunofluorescence:
-
Fixative (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking buffer (e.g., PBS with BSA)
-
Primary antibody against Aip1
-
Fluorescently labeled secondary antibody
-
-
Microscope slides and coverslips
-
Fluorescence microscope (confocal or widefield)
Yeast Cell Protocol (Live-cell imaging): [13][14][15][16]
-
Cell Culture: Grow yeast cells expressing Aip1-GFP to mid-log phase.
-
Mounting: Place a small volume of the cell culture on a microscope slide. A thin agar (B569324) pad can be used to immobilize the cells.
-
Imaging: Visualize the GFP signal using a fluorescence microscope. Co-localization with other fluorescently tagged proteins (e.g., a marker for actin patches) can be performed to determine the specific structures where Aip1 is enriched.
Mammalian Cell Protocol (Immunofluorescence): [17][18][19]
-
Cell Culture and Fixation: Grow mammalian cells on coverslips. Fix the cells with paraformaldehyde.
-
Permeabilization: Permeabilize the fixed cells with a detergent-containing buffer to allow antibody access to intracellular proteins.
-
Blocking: Block non-specific antibody binding sites with a blocking buffer.
-
Antibody Staining: Incubate the cells with a primary antibody against Aip1/WDR1, followed by incubation with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the fluorescent signal using a fluorescence microscope.
Conclusion
The function of Aip1 in enhancing cofilin-mediated actin filament disassembly is a fundamentally conserved process from yeast to mammals. This cooperative mechanism is essential for the high rates of actin turnover required for numerous cellular activities. While the core biochemical activity is remarkably similar, the regulatory networks governing Aip1 and cofilin function, particularly the role of phosphorylation in mammals, introduce a greater degree of complexity in higher eukaryotes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate roles of Aip1 in both normal cellular physiology and disease. Future studies focusing on the precise spatiotemporal regulation of the Aip1-cofilin interaction will undoubtedly provide deeper insights into the dynamic control of the actin cytoskeleton.
References
- 1. The Wdr1-LIMK-Cofilin Axis Controls B Cell Antigen Receptor-Induced Actin Remodeling and Signaling at the Immune Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aip1 Promotes Actin Filament Severing by Cofilin and Regulates Constriction of the Cytokinetic Contractile Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aip1 promotes actin filament severing by cofilin and regulates constriction of the cytokinetic contractile ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding Actin Conservation and Evolution at Instruct-Finland - Instruct-ERIC [instruct-eric.org]
- 6. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aip1 and Cofilin Promote Rapid Turnover of Yeast Actin Patches and Cables: A Coordinated Mechanism for Severing and Capping Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Yeast Actin Cytoskeleton: from Cellular Function to Biochemical Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rupress.org [rupress.org]
- 11. TIRF microscopy analysis of human Cof1, Cof2, and ADF effects on actin filament severing and turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADF/Cofilin Accelerates Actin Dynamics by Severing Filaments and Promoting Their Depolymerization at Both Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Yeast Cells for Live-Cell Imaging and Indirect Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 14. kb.gcsu.edu [kb.gcsu.edu]
- 15. Yeast cells live fluorescence imaging [protocols.io]
- 16. Protocol for 4D live fluorescence microscopy to image rapid cellular responses in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iitg.ac.in [iitg.ac.in]
- 18. Localization-Based Super-Resolution Imaging of Cellular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
Validating Aip1 Knockout Phenotypes with Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating phenotypes observed in Aip1 (Actin-interacting protein 1) knockout models through rescue experiments. Aip1, also known as WDR1 (WD-repeat protein 1) or DAB2IP (DAB2 interacting protein), is a multifaceted protein with critical roles in both actin cytoskeletal dynamics and cellular signaling pathways.[1][2] Consequently, the knockout of Aip1 can lead to a range of phenotypes, from defects in cell motility and cytokinesis to altered inflammatory responses and tumor progression.[2][3] Validating that an observed phenotype is a direct result of the loss of Aip1 function is crucial, and the gold standard for this validation is the rescue experiment.
This guide will detail the experimental workflow for Aip1 knockout and rescue, provide key experimental protocols, and present expected quantitative outcomes in a comparative format.
Experimental Workflow: From Knockout to Rescue
The fundamental logic of a rescue experiment is to demonstrate that re-introducing the wild-type version of the knocked-out gene (in this case, Aip1) can reverse the observed phenotype, thereby confirming a causal link. The general workflow is depicted below.
Caption: Experimental logic for Aip1 knockout phenotype validation via rescue.
Aip1 Signaling and Functional Pathways
Aip1's function can be broadly categorized into two main areas: regulation of actin dynamics and modulation of stress signaling pathways. The specific phenotype observed upon Aip1 knockout will depend on the cellular context and the dominant functional role of Aip1 in that system.
Aip1 in Actin Dynamics
Aip1 acts as a crucial co-factor for ADF/cofilin, enhancing the disassembly of actin filaments.[2][4] This process is vital for the rapid turnover of actin required for cell migration, cytokinesis, and morphogenesis.[5][6]
Caption: Aip1's role in cofilin-mediated actin disassembly.
Aip1 in Stress Signaling
Aip1 (as DAB2IP) also functions as a scaffold protein that modulates key signaling cascades, particularly in response to inflammatory stimuli like TNF-α.[1] It can act as a tumor suppressor by inhibiting pathways that promote cell proliferation and survival.[1][3]
Caption: Aip1's inhibitory role in TNF-α signaling pathways.
Quantitative Data Comparison
The following table summarizes the expected quantitative outcomes from experiments designed to validate an Aip1 knockout phenotype related to cell migration, a process heavily dependent on actin dynamics.
| Parameter | Wild-Type (WT) | Aip1 Knockout (KO) | Aip1 Rescue (KO + Aip1) | Alternative (Cofilin Overexpression) |
| Aip1 Protein Level | 100% (Normalized) | Undetectable | ~80-120% of WT | Undetectable |
| Cell Migration Speed (µm/hr) | 25 ± 3 | 10 ± 2 | 23 ± 4 | 20 ± 3 |
| Transwell Migration (Fold Change) | 1.0 | 0.3 ± 0.1 | 0.9 ± 0.2 | 0.8 ± 0.15 |
| F-Actin Accumulation | Baseline | Significantly Increased | Restored to Baseline | Partially Reduced |
| Cofilin Phosphorylation (p-Cofilin/Total Cofilin) | Baseline | No Significant Change | No Significant Change | N/A |
Note: The values presented are hypothetical and for illustrative purposes. Actual results may vary depending on the cell type and experimental conditions. Cofilin overexpression is included as an alternative as it has been shown to partially rescue Aip1 loss-of-function defects in some contexts.[5]
Key Experimental Protocols
Generation of Aip1 Knockout Cell Line (CRISPR/Cas9)
This protocol describes the generation of a stable Aip1 knockout cell line using CRISPR/Cas9 technology.
Materials:
-
Lentiviral vectors expressing Cas9 and Aip1-specific sgRNA
-
HEK293T cells for lentivirus production
-
Target cell line (e.g., HeLa, MEFs)
-
Polybrene
-
Puromycin (B1679871) or other selection antibiotic
-
Aip1-specific antibody for Western blotting
-
Primers for genomic DNA sequencing
Procedure:
-
sgRNA Design and Cloning: Design and clone two Aip1-specific sgRNAs into a lentiCRISPRv2 vector. A non-targeting sgRNA should be used as a control.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2 construct and packaging plasmids (e.g., psPAX2, pMD2.G). Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cell line with the lentivirus in the presence of polybrene.
-
Selection: After 48 hours, select for transduced cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or FACS into 96-well plates to generate clonal populations.
-
Screening and Validation:
-
Western Blot: Screen individual clones for the absence of Aip1 protein.
-
Genomic DNA Sequencing: Extract genomic DNA from Aip1-negative clones. PCR amplify the sgRNA target region and sequence to confirm the presence of indels.
-
Aip1 Rescue Experiment
This protocol details the re-introduction of Aip1 into the knockout cell line to perform the rescue.
Materials:
-
Aip1 knockout cell line
-
Expression vector containing full-length human or mouse Aip1 cDNA (e.g., pCDNA3.1-Aip1-FLAG)
-
Lipofectamine 3000 or other transfection reagent
-
G418 or other selection antibiotic (if using a stable expression vector)
-
Antibodies for Aip1 and/or FLAG-tag
Procedure:
-
Transfection: Transfect the Aip1 knockout cells with the Aip1 expression vector or an empty vector control. For transient rescue, experiments can be performed 48-72 hours post-transfection.
-
Stable Cell Line Generation (Optional): For long-term studies, select for stably transfected cells using G418.
-
Verification of Expression: Confirm the expression of the rescue construct via Western blot using an Aip1 or FLAG-tag antibody.
-
Phenotypic Analysis: Perform functional assays (e.g., migration assay, immunofluorescence for actin) on the wild-type, Aip1 KO, Aip1 KO + empty vector, and Aip1 KO + Aip1 rescue cell populations. A study on mouse oocytes successfully used human Aip1 (hAIP1) expression to rescue the effects of Aip1 knockdown.[6]
Transwell Migration Assay
This assay quantifies the migratory capacity of cells.
Materials:
-
Transwell inserts (8.0 µm pore size)
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Cell Seeding: Seed cells (WT, KO, Rescue) in serum-free medium into the upper chamber of the Transwell inserts.
-
Incubation: Place the inserts into wells containing medium with a chemoattractant. Incubate for 12-24 hours.
-
Cell Removal: Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.
-
Quantification: Elute the dye and measure the absorbance at 595 nm, or count the number of migrated cells in several fields of view under a microscope.
References
- 1. AIP1-mediated stress signaling in atherosclerosis and arteriosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AIP1 Expression in Tumor Niche Suppresses Tumor Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Aip1 Antibody Cross-Reactivity Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available antibodies for the Actin-interacting protein 1 (Aip1), also known as WD repeat-containing protein 1 (WDR1). Aip1 is a highly conserved protein across eukaryotes, playing a critical role in actin filament disassembly in conjunction with cofilin.[1] Given its conserved nature, antibodies raised against Aip1 from one species are often cross-reactive with Aip1 from others. This guide summarizes the available cross-reactivity data to aid in the selection of the most suitable antibody for your research needs.
Aip1/WDR1 Signaling Pathway
Aip1 functions as a crucial component of the actin cytoskeleton dynamics. It enhances the actin filament severing and depolymerization activity of ADF/cofilin, contributing to the rapid turnover of actin filaments necessary for various cellular processes such as cell motility, cytokinesis, and morphogenesis.
Caption: Aip1 enhances ADF/cofilin-mediated actin filament disassembly.
Comparison of Aip1/WDR1 Antibody Cross-Reactivity
The following table summarizes the cross-reactivity of several commercially available Aip1/WDR1 antibodies based on information provided by the suppliers. This data is intended as a guide, and it is recommended to consult the product datasheets for the most up-to-date information.
| Antibody Name/ID | Supplier | Host Species | Type | Tested Species Reactivity | Applications Cited |
| WDR1 (B-10) | Santa Cruz Biotechnology | Mouse | Monoclonal | Human, Mouse, Rat | WB, IP, IF, IHC(P), ELISA[2] |
| WDR1 (CAB12163) | Assay Genie | Rabbit | Polyclonal | Human, Mouse, Rat | WB[3] |
| Anti-WDR1 (HPA036434) | Human Protein Atlas | Rabbit | Polyclonal | Human (Verified) | IHC, WB[4] |
| Anti-AIP1 | Abcam | Rabbit | Polyclonal | Human | IHC-P, ICC/IF |
| AIPL1 (H00023746-PW1) | Abnova | Mouse/Rabbit | Pair | Human | IP-WB[5] |
| WDR1 (NBP2-32665) | Novus Biologicals | Rabbit | Polyclonal | Human | WB, IHC, IHC-P |
| Anti-AIP | antibodies-online | Rabbit | Polyclonal | Human, Mouse, Rat | WB[6] |
| Anti-AIP (ab192024) | Abcam | Rabbit | Monoclonal | Human, Mouse, Rat | WB |
Note: "Verified" indicates that the antibody has been experimentally validated for the specified species by the supplier. High sequence identity suggests a high likelihood of cross-reactivity, but this is not a guarantee and should be confirmed experimentally.
Experimental Protocols
Detailed methodologies for key experiments are provided below as a starting point for your own experimental design. Optimization may be required based on the specific antibody and sample type used.
Western Blotting
This protocol outlines the general steps for detecting Aip1/WDR1 in protein lysates.
Caption: General workflow for Western Blotting.
Protocol:
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary Aip1/WDR1 antibody at the recommended dilution overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Immunoprecipitation
This protocol is for the enrichment of Aip1/WDR1 from cell or tissue lysates.
Caption: General workflow for Immunoprecipitation.
Protocol:
-
Lysate Preparation:
-
Prepare a cell or tissue lysate as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., a buffer with 1% Triton X-100 or NP-40).
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary Aip1/WDR1 antibody (typically 1-5 µg) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate and incubate for another 1-3 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western Blotting as described above.
-
Immunohistochemistry (Paraffin-Embedded Tissues)
This protocol outlines the steps for visualizing Aip1/WDR1 in formalin-fixed, paraffin-embedded tissue sections.
Caption: General workflow for Immunohistochemistry.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections through a series of graded ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.[7]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in a retrieval solution (e.g., sodium citrate (B86180) buffer, pH 6.0) at 95-100°C for 10-20 minutes.[8]
-
-
Immunostaining:
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking solution (e.g., normal serum from the same species as the secondary antibody).
-
Incubate with the primary Aip1/WDR1 antibody at the appropriate dilution overnight at 4°C.
-
Wash with a buffer such as PBS or TBS.
-
Incubate with a biotinylated or polymer-based secondary antibody.
-
Wash with buffer.
-
Incubate with an avidin-biotin complex (ABC) reagent or a polymer-HRP conjugate.
-
Wash with buffer.
-
-
Visualization and Mounting:
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
This guide provides a starting point for selecting and using Aip1/WDR1 antibodies across different species. Successful immunostaining relies on careful optimization of protocols for each specific antibody and application.
References
- 1. Aip1 and Cofilin Promote Rapid Turnover of Yeast Actin Patches and Cables: A Coordinated Mechanism for Severing and Capping Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Anti-WDR1 Human Protein Atlas Antibody [atlasantibodies.com]
- 5. AIPL1 (Human) IP-WB Antibody Pair(H00023746-PW1) | Abnova [abnova.com]
- 6. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 7. genscript.com [genscript.com]
- 8. bosterbio.com [bosterbio.com]
A Comparative Guide to Aip1 Protein Isoforms in Actin Dynamics
For Researchers, Scientists, and Drug Development Professionals
Actin-interacting protein 1 (Aip1), also known as WD repeat-containing protein 1 (WDR1), is a crucial and highly conserved regulator of actin cytoskeleton dynamics across eukaryotes.[1][2][3] Its primary function is to enhance the actin filament disassembly activity of the ADF/cofilin family of proteins, playing a vital role in cellular processes such as cell motility, cytokinesis, and morphogenesis.[1][2][4] While often considered a cofactor for ADF/cofilin, genetic studies reveal that Aip1 deficiency can lead to severe developmental defects and even lethality, underscoring its critical role.[1][2] This guide provides a functional comparison of different Aip1 protein isoforms, supported by experimental data and detailed methodologies, to aid researchers in understanding their specific roles and mechanisms of action.
Functional Overview of Aip1 Isoforms
Aip1 proteins are characterized by the presence of two seven-bladed β-propeller domains formed by WD repeats.[5] They exhibit minimal effects on bare actin filaments but potently enhance the severing of actin filaments that have been decorated by ADF/cofilin.[1][2][3] This cooperative action is essential for rapid actin turnover. While most species possess a single Aip1 gene, some organisms, including the nematode Caenorhabditis elegans, express multiple isoforms with both redundant and distinct functions.[6][7] In humans, the WDR1 gene encodes for Aip1, and while multiple transcript variants exist, the functional distinctions between the resulting protein isoforms are a subject of ongoing research.[8][9][10]
The primary mechanism of Aip1 involves promoting the severing of ADF/cofilin-bound actin filaments.[1][5] This action increases the number of filament ends available for depolymerization. While early studies suggested a role in capping the barbed ends of severed filaments, more recent evidence indicates that its primary role is to enhance severing activity.[1][4][5]
Comparative Analysis of Aip1 Isoforms
This section details the functional differences observed between Aip1 isoforms, with a focus on the well-characterized examples from C. elegans, UNC-78 and AIPL-1.
C. elegans Aip1 Isoforms: UNC-78 and AIPL-1
C. elegans possesses two Aip1 isoforms, UNC-78 and AIPL-1, which share 66% amino acid identity.[6][7] While they exhibit overlapping and essential functions for embryonic development, they also display distinct characteristics in their biochemical activity and expression patterns.[6][7]
| Feature | UNC-78 | AIPL-1 | Reference |
| Actin Disassembly Activity (with UNC-60B) | Stronger activity | Weaker activity | [6] |
| Cooperation with ADF/Cofilin Isoforms | Preferentially cooperates with UNC-60B (muscle-specific) | Preferentially cooperates with UNC-60B (muscle-specific) | [6][7] |
| pH Sensitivity | Enhances disassembly at neutral/basic pH; weaker at acidic pH | Enhances disassembly at neutral/basic pH; weaker at acidic pH | [11][12] |
| Expression Pattern | Pharynx, vulva, adult body wall muscle | Head neurons, intestine, embryonic muscle | [6][7] |
| Genetic Function | Null mutant is viable with mild phenotypes | Single null mutant has no detectable phenotype | [6][7] |
| Combined Function | Depletion of both isoforms leads to embryonic lethality | Depletion of both isoforms leads to embryonic lethality | [6][7] |
Signaling and Functional Pathways
The interplay between Aip1, ADF/cofilin, and actin filaments is a central node in the regulation of cytoskeletal dynamics. The following diagrams illustrate the core mechanism and the experimental workflow commonly used to study these interactions.
Caption: Aip1 enhances ADF/cofilin-mediated actin filament severing.
Caption: Workflow for quantifying Aip1-mediated actin disassembly.
Experimental Protocols
Detailed methodologies are crucial for the reproducible and comparative study of Aip1 isoform function.
Protocol 1: Recombinant Protein Purification
Objective: To obtain pure, active Aip1, ADF/cofilin, and actin proteins for in vitro assays.
Methodology:
-
Expression: Aip1 and ADF/cofilin isoforms are typically expressed as Glutathione S-transferase (GST) fusion proteins in Escherichia coli.[12] Actin is purified from rabbit skeletal muscle acetone (B3395972) powder.
-
Lysis: Bacterial pellets are resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, protease inhibitors) and lysed by sonication.
-
Affinity Chromatography: The cleared lysate containing GST-tagged proteins is applied to a glutathione-Sepharose column. After washing, the fusion protein is eluted with a buffer containing reduced glutathione.
-
Thrombin Cleavage: To remove the GST tag, the purified fusion protein is incubated with thrombin.
-
Further Purification: The cleaved protein is further purified by ion-exchange and/or size-exclusion chromatography to ensure high purity.
-
Actin Purification: Actin is extracted from rabbit muscle acetone powder and purified through cycles of polymerization and depolymerization, followed by gel filtration chromatography.
Protocol 2: In Vitro Actin Filament Disassembly Assay
Objective: To quantitatively measure the ability of Aip1 isoforms to enhance ADF/cofilin-mediated actin filament disassembly.
Methodology:
-
Actin Polymerization: G-actin is polymerized to F-actin in a polymerization buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM KCl, 2 mM MgCl2, 1 mM ATP) at room temperature for 1 hour.
-
Reaction Mixture: F-actin is incubated with purified ADF/cofilin and different concentrations of Aip1 isoforms in a reaction buffer.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at room temperature.
-
High-Speed Centrifugation: The reaction mixture is centrifuged at high speed (e.g., 150,000 x g) for 20-30 minutes to separate filamentous actin (pellet) from monomeric actin (supernatant).[6]
-
Analysis: The supernatant and pellet fractions are separated and analyzed by SDS-PAGE. The protein bands are visualized by Coomassie blue staining and quantified using densitometry. The percentage of actin in the supernatant reflects the extent of filament disassembly.[6]
Protocol 3: F-Actin Binding Assay
Objective: To determine the binding affinity of Aip1 isoforms to ADF/cofilin-decorated actin filaments.
Methodology:
-
Preparation: F-actin is prepared as described above.
-
Incubation: F-actin is incubated with a fixed concentration of ADF/cofilin for a period to allow for decoration of the filaments.
-
Binding Reaction: Increasing concentrations of the Aip1 isoform are then added to the ADF/cofilin-decorated F-actin and incubated to reach binding equilibrium.
-
Centrifugation: The mixture is centrifuged at high speed to pellet the F-actin and any bound proteins.
-
Quantification: The amount of Aip1 in the pellet and supernatant is quantified by SDS-PAGE and densitometry. The dissociation constant (Kd) can then be calculated. A variation of this uses radiolabeled Aip1 for more sensitive detection.[13]
Protocol 4: Immunofluorescence Microscopy
Objective: To visualize the subcellular localization of Aip1 isoforms and their effect on the actin cytoskeleton in vivo.
Methodology:
-
Cell Culture and Treatment: Cells are cultured on coverslips and may be subjected to treatments like RNA interference (RNAi) to deplete specific Aip1 isoforms.
-
Fixation and Permeabilization: Cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow antibody access.
-
Immunostaining: Cells are incubated with primary antibodies specific to the Aip1 isoform of interest and co-stained with phalloidin (B8060827) to visualize F-actin.
-
Secondary Antibody Incubation: Fluorescently labeled secondary antibodies that recognize the primary antibodies are then applied.
-
Mounting and Imaging: The coverslips are mounted on microscope slides with an anti-fade mounting medium and imaged using a fluorescence or confocal microscope.[13]
Conclusion
The functional diversification of Aip1 isoforms, as exemplified by UNC-78 and AIPL-1 in C. elegans, highlights the nuanced regulation of actin dynamics in different tissues and developmental stages. While these isoforms share the core function of enhancing ADF/cofilin-mediated actin disassembly, they exhibit distinct biochemical efficiencies and expression patterns, contributing to their specific biological roles. For researchers in drug development, understanding these isoform-specific functions and the pathways they regulate could open avenues for targeted therapeutic interventions in diseases where actin dynamics are dysregulated, such as cancer and immune disorders.[14] The provided protocols offer a robust framework for further investigation into the comparative functions of Aip1 isoforms in various model systems, including humans.
References
- 1. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of Actin-depolymerizing Factor/Cofilin-dependent Actin Disassembly by Actin-interacting Protein 1 Is Required for Organized Actin Filament Assembly in the Caenorhabditis elegans Body Wall Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aip1 Promotes Actin Filament Severing by Cofilin and Regulates Constriction of the Cytokinetic Contractile Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. The two actin-interacting protein 1 genes have overlapping and essential function for embryonic development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WDR1 - Wikipedia [en.wikipedia.org]
- 9. genecards.org [genecards.org]
- 10. WDR1 WD repeat domain 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Actin-interacting Protein 1 Promotes Disassembly of Actin-depolymerizing Factor/Cofilin-bound Actin Filaments in a pH-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aip1p Interacts with Cofilin to Disassemble Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gene - WDR1 [maayanlab.cloud]
Aip1: A Key Player in Actin Turnover - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Actin-interacting protein 1 (Aip1) with other key regulators of actin dynamics. We delve into the experimental data that underpins our current understanding of Aip1's role in accelerating actin filament turnover, a fundamental process in cell motility, morphogenesis, and intracellular transport.
Aip1's Central Role in Cofilin-Mediated Actin Disassembly
Actin-interacting protein 1 (Aip1), also known as WD-repeat protein 1 (WDR1), is a highly conserved protein that acts as a crucial co-factor for the ADF/cofilin family of proteins in promoting the rapid disassembly of actin filaments.[1][2] While ADF/cofilin can sever actin filaments on its own, Aip1 dramatically enhances this activity.[1] Aip1 preferentially binds to actin filaments that are already decorated with ADF/cofilin, suggesting a synergistic mechanism for filament turnover.[1][3] This targeted action ensures efficient breakdown of older, ADP-actin rich filaments, a critical step in recycling actin monomers for new polymerization.
The precise mechanism of Aip1 function has been a subject of extensive research. Early studies suggested that Aip1 caps (B75204) the barbed ends of cofilin-severed filaments, preventing their re-annealing and promoting net depolymerization.[1][4] However, more recent in vitro studies have indicated that Aip1's primary role is to enhance the filament severing activity of cofilin.[1][5] Single-molecule analysis has shown that a single Aip1 molecule can induce the severing of a cofilin-decorated actin filament in less than a second, highlighting its remarkable efficiency.[1]
Comparative Analysis of Actin Disassembly Factors
While Aip1 is a potent accelerator of actin turnover, it is part of a larger network of proteins that regulate actin dynamics. The following table summarizes the key functions and characteristics of Aip1 in comparison to other critical players.
| Protein/Complex | Primary Function in Actin Turnover | Interaction with Cofilin | Key Characteristics |
| Aip1 (WDR1) | Enhances cofilin-mediated severing of actin filaments.[1][6] | Direct and essential for its primary function.[1][3] | Prefers cofilin-decorated filaments; significantly increases the rate of disassembly.[1] |
| ADF/Cofilin | Severs and depolymerizes ADP-actin filaments.[5][6] | N/A | Binds cooperatively to actin filaments, inducing a change in twist that leads to severing.[7] |
| Coronin | Can promote or inhibit cofilin activity depending on the context.[1] | Works in concert with cofilin and Aip1 to promote disassembly.[5] | Can cap barbed ends in the presence of Aip1 and cofilin.[1] |
| Capping Protein | Blocks the addition of new actin monomers to the barbed end of filaments. | No direct interaction. | Functionally redundant with Aip1 in some aspects in yeast, but with distinct roles.[1] |
| Twinfilin | Sequesters G-actin and caps barbed ends. | No direct interaction. | Part of the core actin disassembly machinery.[5] |
| Srv2/CAP | Accelerates the dissociation of ADP-actin monomers from the pointed end. | Works synergistically with cofilin.[8] | Promotes the recycling of actin monomers. |
Experimental Data on Aip1-Mediated Actin Turnover
The following table summarizes quantitative data from key studies investigating the effect of Aip1 on actin filament disassembly.
| Experimental Assay | Condition | Measured Parameter | Result | Reference |
| Pyrene-Actin Depolymerization Assay | Actin + Cofilin | Rate of depolymerization | Moderate | Rodal et al., 1999[3] |
| Actin + Cofilin + Aip1 | Rate of depolymerization | Significantly Increased | Rodal et al., 1999[3] | |
| TIRF Microscopy Single Filament Severing Assay | Cofilin-decorated actin filament | Severing frequency | Moderate | Ono et al., unpublished, cited in[1] |
| Cofilin-decorated actin filament + Aip1 | Severing frequency | Drastically Increased (severing within 1s of Aip1 binding) | Ono et al., unpublished, cited in[1] | |
| Actin Cosedimentation Assay | Actin + Aip1 | Aip1 in pellet | Minimal | Rodal et al., 1999[3] |
| Actin + Cofilin + Aip1 | Aip1 in pellet | Significantly Increased | Rodal et al., 1999[3] |
Key Experimental Protocols
Pyrene-Actin Depolymerization Assay
This assay measures the rate of actin filament depolymerization by monitoring the decrease in fluorescence of pyrene-labeled actin, which is high in the filamentous (F-actin) state and low in the monomeric (G-actin) state.
Methodology:
-
Preparation of Pyrene-Labeled F-actin: G-actin is labeled with N-(1-pyrene)iodoacetamide and polymerized to form F-actin.
-
Initiation of Depolymerization: Pre-formed pyrene-labeled F-actin is diluted below its critical concentration to induce depolymerization.
-
Addition of Proteins: Aip1, cofilin, or a combination of both are added to the F-actin solution.
-
Fluorescence Measurement: The decrease in pyrene (B120774) fluorescence is monitored over time using a fluorometer. The rate of fluorescence decay corresponds to the rate of depolymerization.
Total Internal Reflection Fluorescence (TIRF) Microscopy Single Filament Assay
TIRF microscopy allows for the direct visualization of individual actin filaments and their dynamics near a surface.
Methodology:
-
Surface Preparation: A glass coverslip is coated with biotinylated BSA and then streptavidin to allow for the tethering of biotin-phalloidin stabilized actin filaments.
-
Filament Immobilization: Biotin-phalloidin labeled actin filaments are introduced into the flow cell and allowed to attach to the surface.
-
Introduction of Proteins: Solutions containing fluorescently labeled cofilin and/or Aip1 are flowed into the chamber.
-
Imaging: The behavior of individual filaments is observed in real-time using TIRF microscopy. Severing events, protein binding, and filament depolymerization are recorded and analyzed.
Actin Cosedimentation Assay
This assay is used to determine the binding affinity of proteins for F-actin.
Methodology:
-
Actin Polymerization: G-actin is polymerized to form F-actin.
-
Incubation with Binding Proteins: The protein of interest (e.g., Aip1, cofilin) is incubated with the pre-formed F-actin.
-
Centrifugation: The mixture is centrifuged at high speed to pellet the F-actin and any associated proteins.
-
Analysis: The supernatant and pellet fractions are separated and analyzed by SDS-PAGE and Coomassie blue staining to determine the amount of the protein of interest that has co-sedimented with the F-actin.
Visualizing Aip1's Role in Actin Turnover
The following diagrams illustrate the key pathways and experimental workflows related to Aip1's function.
Caption: Aip1 enhances cofilin-mediated actin filament disassembly.
Caption: Workflow for TIRF microscopy single filament severing assay.
References
- 1. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aip1p Interacts with Cofilin to Disassemble Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aip1 and Cofilin Promote Rapid Turnover of Yeast Actin Patches and Cables: A Coordinated Mechanism for Severing and Capping Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Actin and Actin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicomponent depolymerization of actin filament pointed ends by cofilin and cyclase-associated protein depends upon filament age - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to siRNA and shRNA for Long-Term Aip1 Knockdown Studies
For researchers and drug development professionals investigating the long-term function of the Apoptosis signal-regulating kinase 1 (ASK1)-interacting protein 1 (Aip1), selecting the appropriate gene knockdown methodology is a critical first step. Both small interfering RNA (siRNA) and short hairpin RNA (shRNA) are powerful tools for inducing RNA interference (RNAi), but they differ significantly in their application, duration of effect, and delivery methods. This guide provides an objective comparison of siRNA and shRNA for long-term Aip1 knockdown studies, supported by experimental data and detailed protocols.
At a Glance: siRNA vs. shRNA for Aip1 Knockdown
| Feature | siRNA (Small Interfering RNA) | shRNA (Short Hairpin RNA) |
| Mechanism | A synthetic double-stranded RNA (dsRNA) of 20-25 nucleotides that is directly introduced into the cytoplasm and incorporated into the RNA-induced silencing complex (RISC).[1][2] | An RNA sequence that forms a tight hairpin structure, which is transcribed from a DNA vector (plasmid or viral) within the target cell. It is then processed by the cell's endogenous RNAi machinery into siRNA.[1][2] |
| Duration of Knockdown | Transient; typically lasts for 3 to 7 days in rapidly dividing cells as the synthetic molecules are diluted with cell division.[1] | Stable and long-term; can achieve persistent gene silencing for weeks, months, or even longer, especially when delivered via integrating viral vectors.[1][3] |
| Delivery Method | Typically delivered via transfection using lipids, polymers, or electroporation.[1][4] | Delivered via transfection of a plasmid vector or transduction using viral vectors (e.g., lentivirus, adenovirus). Lentiviral vectors can integrate into the host genome for stable expression.[1][3] |
| Suitability for Long-Term Studies | Not ideal for long-term studies due to transient effects, requiring repeated transfections which can lead to cytotoxicity. | The preferred method for long-term studies, enabling the creation of stable cell lines with continuous Aip1 knockdown.[1][2][3] |
| Off-Target Effects | Can have off-target effects by silencing unintended genes with partial sequence homology.[5] | Also prone to off-target effects. Some studies suggest shRNA may have fewer off-target effects due to lower intracellular concentrations, while others indicate different off-target profiles compared to siRNA.[6] |
Quantitative Comparison of Knockdown Potency and Duration
| Parameter | siRNA (siLuc1) | shRNA (pShagLuc) |
| Maximal Knockdown | >80% with 10 µg | >80% with 10 µg |
| Combined Knockdown | >99% (5 µg siLuc1 + 5 µg pShagLuc) | >99% (5 µg siLuc1 + 5 µg pShagLuc) |
| Duration of Knockdown | Observed at 3 hours and persisted for 3 days | Observed at 3 hours and persisted for 3 days |
| Potency (on a mole basis) | Less potent | Significantly more potent |
| Data adapted from a study on luciferase knockdown in vivo.[6] |
These findings suggest that while both methods can achieve significant knockdown, shRNA is more potent on a molar basis, a key consideration for long-term studies where sustained silencing is desired.
Experimental Workflows and Mechanisms
To visually represent the distinct pathways of siRNA and shRNA in mediating gene knockdown, the following diagrams illustrate their mechanisms of action and a typical experimental workflow for achieving long-term Aip1 silencing.
Aip1 Signaling Pathway
Aip1 is a critical scaffolding protein in stress-induced signaling pathways, particularly in response to tumor necrosis factor-alpha (TNF-α). Understanding this pathway is essential for interpreting the functional consequences of Aip1 knockdown.
In this pathway, TNF-α binding to its receptor (TNFR1) leads to the recruitment of TRAF2, which in turn recruits Aip1.[7] Aip1 then facilitates the dissociation of the inhibitory protein 14-3-3 from ASK1, leading to ASK1 activation.[7][8] Activated ASK1 subsequently phosphorylates and activates MKK4/7, which in turn activates JNK, ultimately leading to apoptosis.[7]
Experimental Protocols
Protocol 1: Transient Aip1 Knockdown using siRNA
This protocol provides a general guideline for the transient knockdown of Aip1 in cultured mammalian cells using siRNA. Optimization is crucial for each cell line and siRNA sequence.
Materials:
-
Aip1-specific siRNA and non-targeting control siRNA (20 µM stock)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Target cells in culture
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein lysis and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[9]
-
Preparation of siRNA-Lipid Complexes:
-
For each well, dilute 50 pmol of Aip1 siRNA or control siRNA into 250 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 250 µL of Opti-MEM™.
-
Combine the diluted siRNA and Lipofectamine™ solutions, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Add the 500 µL of siRNA-lipid complex to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown:
-
qRT-PCR: At 24-48 hours post-transfection, harvest cells, extract total RNA, and perform qRT-PCR to quantify Aip1 mRNA levels relative to a housekeeping gene and the non-targeting control. A knockdown of ≥70% is generally considered effective.[10][11]
-
Western Blot: At 48-72 hours post-transfection, lyse the cells and perform Western blotting to assess the reduction in Aip1 protein levels compared to controls.[10][12]
-
Protocol 2: Stable, Long-Term Aip1 Knockdown using Lentiviral shRNA
This protocol outlines the generation of a stable cell line with continuous Aip1 knockdown using lentiviral particles. All work with lentivirus must be performed in a BSL-2 facility.
Materials:
-
Lentiviral particles containing shRNA targeting Aip1 and a non-targeting control shRNA (with a selectable marker, e.g., puromycin (B1679871) resistance)
-
Target cells in culture
-
Polybrene (8 mg/mL stock)
-
Puromycin
-
6-well tissue culture plates
-
Reagents for validation (qRT-PCR and Western blot)
Procedure:
-
Cell Seeding: Plate target cells in a 6-well plate to be 50-70% confluent on the day of transduction.[13][14]
-
Transduction:
-
Thaw the lentiviral particles on ice.
-
Prepare the transduction medium by adding Polybrene to the cell culture medium to a final concentration of 4-8 µg/mL.
-
Remove the existing medium from the cells and add the transduction medium.
-
Add the lentiviral particles at a desired multiplicity of infection (MOI). If the optimal MOI is unknown, a titration is recommended.
-
Incubate the cells overnight at 37°C.
-
-
Medium Change: The next day, remove the virus-containing medium and replace it with fresh complete culture medium.
-
Selection of Stable Cells:
-
48-72 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration for your cell line.
-
Replace the puromycin-containing medium every 3-4 days.[14]
-
Continue selection until all non-transduced cells have died.
-
-
Expansion and Validation:
-
Expand the surviving puromycin-resistant cells to establish a stable polyclonal cell line.
-
Validate the knockdown of Aip1 at both the mRNA (qRT-PCR) and protein (Western blot) levels.[15]
-
The stable cell line is now ready for long-term Aip1 functional studies.
-
Conclusion
For long-term studies of Aip1 function, shRNA delivered via lentiviral vectors is the superior choice due to its ability to induce stable and continuous gene knockdown. This approach allows for the generation of stable cell lines, which are essential for extended experimental timelines. While siRNA is a valuable tool for rapid and transient gene silencing, its effects are not sustained, making it unsuitable for long-term investigations. The selection of the appropriate knockdown strategy, coupled with rigorous validation, is paramount for obtaining reliable and reproducible data in Aip1 research.
References
- 1. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 2. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maintaining the silence: reflections on long-term RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AIP1: a new player in TNF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AIP1 mediates TNF-α–induced ASK1 activation by facilitating dissociation of ASK1 from its inhibitor 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 11. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 14. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 15. researchgate.net [researchgate.net]
Targeting Aip1: A More Precise Approach for Cytoskeletal Studies Over Cofilin
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
The actin cytoskeleton, a dynamic network of protein filaments, is fundamental to numerous cellular processes, from motility and division to intracellular transport. Its constant remodeling is tightly regulated by a host of actin-binding proteins. Among these, cofilin is a key player, known for its ability to sever actin filaments and promote cytoskeletal turnover. However, its multifaceted roles and broad activity present challenges for targeted research and therapeutic development. A growing body of evidence suggests that Actin-interacting protein 1 (Aip1), a cooperative partner of cofilin, offers a more specific and advantageous target for dissecting and manipulating cytoskeletal dynamics.
This guide provides a comprehensive comparison of targeting Aip1 versus cofilin, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their cytoskeletal studies.
Enhanced Specificity and Potency: The Aip1 Advantage
The primary advantage of targeting Aip1 lies in its specific role as an enhancer of cofilin-mediated actin disassembly. Aip1 preferentially binds to and promotes the severing of actin filaments that are already decorated with cofilin.[1] This specificity makes Aip1 a more refined target for modulating actin dynamics, as it primarily affects sites of active cytoskeletal remodeling where cofilin is already engaged. In contrast, targeting cofilin directly can lead to broader, less predictable effects on the entire actin network, potentially disrupting essential cellular functions.
Biochemical studies have consistently demonstrated that Aip1 dramatically amplifies the severing activity of cofilin. In the presence of Aip1, the rate of cofilin-mediated actin filament severing can be increased by up to 12- to 14-fold.[2][3] This potentiation allows for the fine-tuning of actin disassembly in a manner that is not achievable by simply altering cofilin concentrations.
Quantitative Comparison of Aip1 and Cofilin Activity
The following table summarizes key quantitative data from in vitro studies, highlighting the synergistic relationship between Aip1 and cofilin and the impact of Aip1 on actin dynamics.
| Parameter | Cofilin Alone | Aip1 Alone | Cofilin + Aip1 | Citation(s) |
| Actin Filament Severing Rate | Baseline severing activity | Negligible effect | Up to 14-fold increase compared to cofilin alone | [3] |
| Actin Filament Depolymerization | Promotes depolymerization from pointed ends | Negligible effect | Significantly enhances net depolymerization | [4][5] |
| Binding to Actin Filaments | Binds cooperatively to F-actin | Weakly binds to F-actin | Preferentially binds to cofilin-decorated F-actin | [1][6] |
| Barbed-End Capping | No direct capping activity | Some studies suggest capping of cofilin-severed filaments, others show no capping | Controversial, may depend on other factors like coronin | [1][7] |
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and a typical experimental approach, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate comparison.
Total Internal Reflection Fluorescence (TIRF) Microscopy for Actin Filament Severing
This method allows for the direct visualization of individual actin filaments and the real-time observation of severing events.
Materials:
-
Purified actin (labeled with a fluorescent probe, e.g., Alexa 488)
-
Purified cofilin
-
Purified Aip1
-
TIRF microscopy buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl₂, 0.2 mM EGTA, 0.5 mM ATP, 10 mM DTT, 15 mM glucose, 20 µg/mL catalase, 100 µg/mL glucose oxidase, and 0.5% methylcellulose)
-
Microscope slides and coverslips coated with N-ethylmaleimide (NEM)-myosin or poly-L-lysine to tether actin filaments.
Procedure:
-
Prepare flow chambers by attaching a coverslip to a microscope slide.
-
Introduce fluorescently labeled G-actin in polymerization buffer into the chamber to form F-actin filaments.
-
Wash the chamber with TIRF microscopy buffer to remove unbound monomers.
-
Introduce a solution containing cofilin and/or Aip1 in TIRF microscopy buffer into the chamber.
-
Acquire time-lapse images using a TIRF microscope.
-
Analyze the images to quantify the number of severing events per unit length of actin filament over time.[6]
Actin Cosedimentation Assay for Binding Analysis
This assay is used to determine the binding affinity of proteins to F-actin.
Materials:
-
Purified actin
-
Purified cofilin and/or Aip1
-
Polymerization buffer (e.g., 5 mM Tris-HCl, pH 7.5, 100 mM KCl, 2 mM MgCl₂, 0.2 mM ATP)
-
High-speed ultracentrifuge
-
SDS-PAGE equipment
Procedure:
-
Polymerize G-actin to F-actin by incubation in polymerization buffer.
-
Incubate the pre-formed F-actin with varying concentrations of cofilin and/or Aip1.
-
Centrifuge the mixture at high speed (e.g., 100,000 x g) to pellet the F-actin and any bound proteins.
-
Carefully separate the supernatant and the pellet.
-
Analyze both fractions by SDS-PAGE and Coomassie blue staining or Western blotting.
-
Quantify the amount of protein in the pellet and supernatant to determine the fraction of bound protein at each concentration.[4]
Pyrene-Actin Depolymerization Assay
This assay measures the rate of actin depolymerization by monitoring the fluorescence of pyrene-labeled actin.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
Purified cofilin and/or Aip1
-
Depolymerization buffer (a low-salt buffer that favors depolymerization)
-
Fluorometer
Procedure:
-
Prepare pyrene-labeled F-actin by copolymerizing a small percentage of pyrene-labeled G-actin with unlabeled G-actin.
-
Dilute the pyrene-labeled F-actin into depolymerization buffer to a concentration below the critical concentration for polymerization.
-
Add cofilin and/or Aip1 to the F-actin solution.
-
Monitor the decrease in pyrene fluorescence over time using a fluorometer. A decrease in fluorescence corresponds to the depolymerization of F-actin into G-actin.
-
Calculate the initial rate of depolymerization from the fluorescence decay curve.[8]
Conclusion: Aip1 as a Strategic Target
Targeting Aip1 offers a more specific and potent means of modulating actin filament disassembly compared to the broader approach of targeting cofilin. Its role as a specific enhancer of cofilin activity on already-decorated filaments allows for a more focused intervention in cytoskeletal dynamics. This specificity is particularly advantageous in drug development, where minimizing off-target effects is paramount. For researchers investigating the intricate regulation of the cytoskeleton, focusing on Aip1 provides a powerful tool to dissect the mechanisms of actin turnover with greater precision. The experimental protocols outlined above provide a robust framework for quantifying the distinct and synergistic roles of these two critical actin-binding proteins.
References
- 1. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aip1 promotes actin filament severing by cofilin and regulates constriction of the cytokinetic contractile ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-time single molecule kinetics analyses of AIP1-enhanced actin filament severing in the presence of cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aip1p Interacts with Cofilin to Disassemble Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aip1 destabilizes cofilin-saturated actin filaments by severing and accelerating monomer dissociation from ends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aip1 Promotes Actin Filament Severing by Cofilin and Regulates Constriction of the Cytokinetic Contractile Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aip1 and Cofilin Promote Rapid Turnover of Yeast Actin Patches and Cables: A Coordinated Mechanism for Severing and Capping Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
Safety Operating Guide
Proper Disposal of Auto-inducing Peptide I (Aip I) in a Laboratory Setting
For researchers, scientists, and drug development professionals handling Auto-inducing Peptide I (Aip I), a quorum-sensing molecule produced by Staphylococcus aureus, adherence to proper disposal procedures is essential for maintaining laboratory safety and environmental integrity. While this compound itself is a biological molecule and not classified as a hazardous chemical, its disposal should follow standard laboratory protocols for non-hazardous biological waste. The specific procedures may vary based on the nature of the experiments in which it was used.
Core Principles of this compound Disposal
The primary objective in disposing of this compound is to ensure that any residual biological activity is neutralized and that it does not contaminate the environment or other experiments. This is typically achieved through inactivation, followed by disposal as either non-hazardous or biohazardous waste, depending on the context of its use.
General Disposal Workflow
The appropriate disposal method for this compound and its associated materials depends on whether they have come into contact with any hazardous materials, such as infectious agents.
Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.
Experimental Protocols for Inactivation
1. Chemical Inactivation for Liquid Waste (Non-Hazardous Context):
This protocol is suitable for solutions containing this compound that have not been in contact with infectious agents.
-
Materials:
-
10% Bleach solution (prepare fresh)
-
Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses.
-
Designated waste container.
-
-
Procedure:
-
Working in a well-ventilated area or a chemical fume hood, add the this compound solution to a larger container.
-
Slowly add a 10% bleach solution to the this compound solution to achieve a final concentration of at least 1% bleach.
-
Allow the mixture to sit for a minimum of 30 minutes to ensure complete inactivation of the peptide.
-
After inactivation, the solution can typically be disposed of down the drain with a large volume of running water, in accordance with local regulations.
-
2. Autoclaving for Solid and Liquid Waste (Biohazardous Context):
This protocol is mandatory if this compound has been used in experiments involving infectious agents (e.g., pathogenic strains of S. aureus).
-
Materials:
-
Autoclavable biohazard bags.
-
Secondary containment (e.g., an autoclave-safe tray or bin).
-
Appropriate PPE.
-
-
Procedure for Solid Waste (e.g., contaminated pipette tips, tubes, plates):
-
Collect all solid waste contaminated with this compound in a clearly labeled, autoclavable biohazard bag.
-
Do not overfill the bag; ensure it can be loosely sealed to allow for steam penetration.
-
Place the bag in a secondary container.
-
Autoclave according to standard operating procedures for your laboratory (typically 121°C for at least 30 minutes).
-
After autoclaving and cooling, the decontaminated bag can be disposed of in the regular trash.
-
-
Procedure for Liquid Waste:
-
Collect liquid waste in an autoclavable container (e.g., a borosilicate glass bottle with a loosened cap to prevent pressure buildup).
-
Place the container in a secondary bin.
-
Autoclave using a liquid cycle.
-
After cooling, the sterilized liquid can be disposed of down the drain.
-
Quantitative Data Summary
For safe and effective inactivation, the following quantitative parameters should be observed:
| Parameter | Chemical Inactivation | Autoclaving |
| Inactivating Agent | 10% Bleach Solution | Saturated Steam |
| Final Concentration | ≥ 1% Bleach | N/A |
| Contact Time | ≥ 30 minutes | ≥ 30 minutes |
| Temperature | Ambient | 121°C |
| Pressure | N/A | ~15 psi |
Important Considerations:
-
Always consult your institution's specific biosafety guidelines and waste disposal procedures. Local regulations may have specific requirements.
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses, and gloves should be worn when handling and disposing of this compound and its associated waste.
-
Labeling: All waste containers should be clearly labeled with their contents. Biohazardous waste must be marked with the universal biohazard symbol.
By following these procedures, researchers can ensure the safe and responsible disposal of Auto-inducing Peptide I, fostering a secure and compliant laboratory environment.
Essential Safety and Logistical Information for Handling Aluminum Phosphide (AlP)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Aluminum Phosphide (AlP). Adherence to these procedures is vital to mitigate the significant risks associated with this compound. AlP is a solid fumigant that reacts with moisture to release phosphine (B1218219) (PH₃), a highly toxic, flammable, and colorless gas.[1][2][3]
Core Safety Principles
-
Prevent Moisture Contact: The primary hazard of AlP is the liberation of phosphine gas upon contact with water or moisture.[2][4][5] Strict measures must be in place to keep AlP and its residues dry.
-
Ensure Adequate Ventilation: All handling of AlP should occur in well-ventilated areas to prevent the accumulation of phosphine gas.[4][6]
-
Prohibit Ignition Sources: Phosphine gas can be flammable and may ignite spontaneously.[7] All sources of ignition, such as open flames, sparks, and smoking, must be strictly prohibited where AlP is handled or stored.[4]
-
Controlled Access: Only trained and authorized personnel equipped with the appropriate Personal Protective Equipment (PPE) should be permitted in areas where AlP is used or stored.[8]
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are critical to prevent exposure. The following table summarizes the required PPE for handling Aluminum Phosphide.
| PPE Component | Specification | Rationale |
| Respiratory Protection | A full-face gas mask with a specific filter canister for phosphine or a Self-Contained Breathing Apparatus (SCBA) is mandatory.[7][9] | Protects against inhalation of highly toxic phosphine gas.[6][9] |
| Hand Protection | Wear waterproof and chemical-resistant gloves.[9] | Prevents skin contact with AlP dust and residues.[4] |
| Body Protection | Wear long-sleeved overalls or a chemical-resistant suit.[9] | Minimizes skin exposure to AlP particles. |
| Eye Protection | Safety glasses or goggles should be worn, especially when a full-face mask is not used.[9] | Protects eyes from dust and particles. |
| Footwear | Safety footwear is recommended.[9] | Provides general protection in a laboratory or handling environment. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of Aluminum Phosphide. The following workflow outlines the key stages from preparation to post-handling.
Caption: Workflow for the safe handling of Aluminum Phosphide.
Exposure Limits and Health Effects
Exposure to phosphine gas is regulated by occupational safety agencies. It is crucial to monitor the work environment to ensure that these limits are not exceeded.
| Exposure Limit | Value | Agency |
| Recommended Airborne Exposure Limit (10-hour workshift) | 5 mg/m³ | NIOSH[4] |
| Recommended Airborne Exposure Limit (8-hour workshift) | 5 mg/m³ | ACGIH[4] |
Acute Health Effects of Phosphine Gas Exposure: [3]
-
Respiratory: Irritation of the nose and throat, coughing, wheezing, and in severe cases, pulmonary edema.[3][4]
-
Neurological: Headache, dizziness, and lethargy.[3]
-
Gastrointestinal: Nausea, vomiting, and abdominal pain.[3]
Disposal Plan
The proper disposal of Aluminum Phosphide waste is critical to prevent environmental contamination and accidental exposure. A key distinction is made between "spent" (fully reacted) and "partially spent" (unreacted or incompletely reacted) residues.
Disposal of Spent Residue:
-
Fully reacted AlP residue is a grayish-white powder and is considered non-hazardous.[7][10]
-
This residue can typically be disposed of in a sanitary landfill, but local regulations must be consulted and followed.[7]
Disposal of Partially Spent Residue:
-
Partially spent residue, which may appear greenish, is hazardous and requires special handling.[10]
-
Deactivation: Unreacted AlP must be deactivated. A common method involves the "wet method," where the residue is slowly added to a large volume of water, often containing a detergent, in an open, well-ventilated area to safely react the remaining AlP.[7] This process should only be carried out by trained personnel.
-
Never seal containers with partially spent residue, as the continued release of phosphine gas can lead to a buildup of pressure and a potential explosion.[7][10]
-
Contact your institution's environmental health and safety department or a licensed hazardous waste disposal company for guidance on the proper disposal of deactivated residue and any contaminated materials.[4][11]
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and water.[4]
-
In case of eye contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
In case of inhalation: Move the individual to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[4]
-
In case of a spill: Evacuate the area. Wearing full PPE, cover the spill with a dry, inert material such as sand or vermiculite.[4] Do not use water.[4] Collect the material in a labeled, open container for disposal as hazardous waste. Ventilate the area thoroughly.[4]
By implementing these safety and logistical measures, researchers and scientists can minimize the risks associated with handling Aluminum Phosphide and ensure a safe laboratory environment.
References
- 1. osha.oregon.gov [osha.oregon.gov]
- 2. worksafe.wa.gov.au [worksafe.wa.gov.au]
- 3. pomais.com [pomais.com]
- 4. nj.gov [nj.gov]
- 5. indfumco.com [indfumco.com]
- 6. envirobiochem.co.za [envirobiochem.co.za]
- 7. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 8. Precautions for using aluminum phosphide-Yongfeng Chemical [en.yongfengcn.com]
- 9. sds.rentokil-initial.com [sds.rentokil-initial.com]
- 10. agriculture.az.gov [agriculture.az.gov]
- 11. fsszone.com [fsszone.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
